molecular formula C24H20ClF4N5O2 B1193823 VU6015929 HCl

VU6015929 HCl

Cat. No.: B1193823
M. Wt: 521.9006
InChI Key: QGTJUIQZHZUHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU6015929 is a novel selective discoidin domain receptor 1/2 (DDR1/2) inhibitor, potently blocking collagen-induced DDR1 activation and collagen-IV production.

Properties

Molecular Formula

C24H20ClF4N5O2

Molecular Weight

521.9006

IUPAC Name

4-Fluoro-3-(((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)amino)-N-(3-(trifluoromethoxy)phenyl)benzamide hydrochloride

InChI

InChI=1S/C24H19F4N5O2.ClH/c1-33-8-7-21(32-33)17-9-15(12-29-14-17)13-30-22-10-16(5-6-20(22)25)23(34)31-18-3-2-4-19(11-18)35-24(26,27)28;/h2-12,14,30H,13H2,1H3,(H,31,34);1H

InChI Key

QGTJUIQZHZUHQG-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(OC(F)(F)F)=C1)C2=CC=C(F)C(NCC3=CC(C4=NN(C)C=C4)=CN=C3)=C2.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU6015929;  VU-6015929;  VU 6015929;  VU6015929 HCl;  VU6015929 hydrochloride

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of VU6015929 HCl: A Precision Inhibitor of Discoidin Domain Receptors (DDR1/2) in Fibrotic Pathologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

VU6015929 HCl is a highly potent, selective dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2). Unlike conventional receptor tyrosine kinases (RTKs) that are activated by soluble peptide growth factors, DDRs are uniquely activated by extracellular matrix (ECM) collagens. Dysregulation of this collagen-DDR axis is a primary driver of fibrotic diseases, including lupus nephritis, Goodpasture's syndrome, and idiopathic pulmonary fibrosis (IPF). This technical guide provides an in-depth mechanistic analysis of VU6015929 HCl, detailing its pharmacological profile, downstream signaling interference, and the self-validating experimental protocols required to evaluate its efficacy in preclinical models.

The Collagen-DDR Axis: Structural and Mechanistic Context

DDR1 and DDR2 are atypical RTKs that serve as critical sensors of the ECM. DDR1 is predominantly expressed in epithelial cells, whereas DDR2 is found in cells of mesenchymal origin . Upon binding to fibrillar or non-fibrillar collagens, DDRs undergo a uniquely delayed but sustained autophosphorylation, a stark contrast to the rapid, transient kinetics of typical RTKs like EGFR.

In fibrotic conditions (e.g., chronic kidney disease), the upregulation of DDR1 leads to hyperactive signaling. The canonical pathway involves the phosphorylation of the Breakpoint Cluster Region (BCR) protein, leading to β-catenin activation and subsequent production of Monocyte Chemoattractant Protein-1 (MCP-1), which drives tissue inflammation . Concurrently, DDR1 activation stimulates STAT3, promoting Transforming Growth Factor-beta (TGF-β) secretion and Collagen IV production, establishing a pathological positive feedback loop of fibrogenesis.

Mechanism of Action: VU6015929 HCl

VU6015929 HCl acts as a competitive type II kinase inhibitor that binds to the ATP-binding pocket of the DDR intracellular kinase domain. By stabilizing the kinase in an inactive "DFG-out" conformation, VU6015929 potently abrogates collagen-induced autophosphorylation and severs the downstream signaling cascade .

Crucially, VU6015929 demonstrates exceptional kinome selectivity. Broad-spectrum kinase inhibitors (e.g., imatinib or dasatinib) exhibit off-target toxicity by inhibiting ABL, c-KIT, and PDGFR. In contrast, the specific pyridine hinge-binding motif of VU6015929 ensures high affinity for DDR1/2 while sparing other RTKs. This minimizes cytotoxicity and makes it an ideal tool compound for isolating DDR-specific biology in complex cellular assays .

Pathway Collagen Extracellular Collagen (Fibrillar & Non-Fibrillar) DDR DDR1 / DDR2 (Receptor Tyrosine Kinase) Collagen->DDR Ligand Binding BCR BCR / β-catenin Signaling DDR->BCR Phosphorylates STAT3 STAT3 Signaling DDR->STAT3 Activates VU VU6015929 HCl (Kinase Inhibitor) VU->DDR Blocks Autophosphorylation MCP1 MCP-1 Production (Inflammation) BCR->MCP1 Induces TGFB TGF-β & Collagen IV (Fibrosis) STAT3->TGFB Promotes

Fig 1: Mechanism of action of VU6015929 HCl inhibiting collagen-induced DDR1/2 fibrotic signaling.

Quantitative Pharmacological Profile

To facilitate rigorous experimental design, the physicochemical and in vitro pharmacological properties of VU6015929 HCl are summarized below .

ParameterValueBiological & Experimental Significance
DDR1 IC₅₀ (TR-FRET) 4.67 nMHigh-affinity binding to the isolated DDR1 kinase domain.
DDR2 IC₅₀ (TR-FRET) 7.39 nMNear-equipotent inhibition of the mesenchymal DDR2 isoform.
Cellular IC₅₀ (ELISA) 0.71 ± 0.35 nMExceptional potency in living cells (HEK293-DDR1) against collagen-induced activation.
Solubility (DMSO) 98 mg/mL (201.88 mM)High solubility; requires anhydrous DMSO to prevent moisture-induced precipitation.
Kinome Selectivity Highly SelectiveSpares common off-target kinases (e.g., BCR-ABL), reducing confounding cytotoxic effects.

Experimental Methodologies: Validating DDR Inhibition

To accurately measure the efficacy of VU6015929 HCl, researchers must employ self-validating assay systems. The following protocols detail the critical steps and the causal logic behind each methodological choice.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

Purpose: To determine the cell-free binding affinity (IC₅₀) of VU6015929 to the DDR1/2 kinase domain. Self-Validating Logic: TR-FRET provides a homogenous, wash-free environment that prevents the artificial dissociation of the inhibitor-kinase complex. The inclusion of a pan-kinase tracer alongside a specific anti-tag antibody creates an internal control system; a decrease in FRET signal strictly correlates with the displacement of the tracer by VU6015929, ruling out false positives caused by compound aggregation or auto-fluorescence .

  • Reagent Preparation: Prepare a master mix containing Flag-tagged DDR1 cytoplasmic domain (1.25 nM), Eu-labeled Anti-GST or Anti-Flag antibody (0.625 nM), and a fluorescent kinase tracer (6.25 nM) in a specialized kinase buffer (e.g., HEPES pH 7.5, MgCl₂, EGTA, Brij-35).

  • Compound Titration: Dispense VU6015929 HCl in a 3-fold serial dilution (starting at 1 μM) using an acoustic dispenser to minimize volumetric transfer errors.

  • Equilibration: Incubate the reaction at room temperature for 2 hours. Causality: This extended incubation ensures the system reaches thermodynamic equilibrium, which is critical for the accurate IC₅₀ determination of tight-binding type II inhibitors.

  • Detection: Read the plate on a TR-FRET compatible microplate reader using an excitation of 340 nm and dual emission at 615 nm (Europium) and 665 nm (Tracer). Calculate the FRET ratio (665/615).

Protocol B: Cellular Capture ELISA for Phospho-DDR1

Purpose: To quantify the inhibition of collagen-induced DDR1 autophosphorylation in a live-cell context. Self-Validating Logic: By multiplexing the detection of phosphorylated tyrosine residues against total captured DDR1 protein, this protocol self-corrects for variations in cell seeding density or lysis efficiency. This ensures the derived IC₅₀ is a true reflection of kinase inhibition rather than compound-induced cytotoxicity or altered protein expression .

  • Cell Seeding & Starvation: Seed HEK293 cells stably expressing full-length human DDR1 (HEK293-DDR1-FLAG) in 96-well plates. After 24 hours, switch to serum-free media for 16 hours. Causality: Serum starvation silences basal kinase signaling triggered by undefined growth factors in bovine serum, ensuring that subsequent phosphorylation is strictly collagen-dependent.

  • Activation & Inhibition: Pre-incubate cells with varying concentrations of VU6015929 HCl for 1 hour. Stimulate with 10 μg/mL Collagen I.

  • Sustained Incubation: Incubate for 18 hours. Causality: Unlike typical RTKs that peak in activation within minutes, DDRs exhibit a uniquely delayed and sustained phosphorylation kinetic, requiring 12-18 hours to reach maximum amplitude.

  • Lysis & ELISA: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Transfer lysates to a microplate pre-coated with anti-FLAG capture antibodies. Detect phosphorylated DDR1 using a biotinylated anti-phosphotyrosine antibody followed by Streptavidin-HRP and TMB substrate. Normalize the luminescent/colorimetric signal to total DDR1 levels.

Workflow Step1 1. Cell Culture & Starvation HEK293-DDR1 (16h Serum-Free) Step2 2. Compound Incubation VU6015929 + Collagen I (18h) Step1->Step2 Silences basal kinase activity Step3 3. Cell Lysis & Extraction RIPA Buffer + Inhibitors Step2->Step3 Accommodates delayed DDR kinetics Assay1 Capture ELISA Quantify Phospho-DDR1 / Total DDR1 Step3->Assay1 Determines Cellular IC50 Assay2 Western Blot Assess Collagen IV Production Step3->Assay2 Validates Antifibrotic Efficacy

Fig 2: Self-validating experimental workflow for assessing VU6015929 HCl cellular efficacy.

Therapeutic Implications in Drug Development

The discovery and validation of VU6015929 HCl mark a significant milestone in antifibrotic drug development. By selectively blocking the DDR1-collagen interaction, VU6015929 prevents the downstream transcription of Collagen IV in mesangial and epithelial cells. This breaks the pathological positive feedback loop where fibrosis begets more fibrosis. Current in vivo models utilizing VU6015929 HCl and its structural analogs are actively exploring its efficacy in bleomycin-induced pulmonary fibrosis and genetic models of chronic kidney disease, positioning highly selective DDR1/2 inhibitors as a promising frontier in matrix-driven pathologies .

References

  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. ACS Medicinal Chemistry Letters. URL:[Link]

  • Genetic and pharmacological tools to study the role of discoidin domain receptors in kidney disease. Frontiers in Pharmacology. URL:[Link]

  • Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions. MDPI - International Journal of Molecular Sciences. URL:[Link]

VU6015929 DDR1/2 inhibitor discovery

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Discovery, Pharmacology, and Validation of VU6015929 as a Selective DDR1/2 Inhibitor

Executive Overview

Receptor tyrosine kinases (RTKs) are traditionally activated by soluble peptide growth factors. However, the Discoidin Domain Receptors (DDR1 and DDR2) represent a unique subfamily of RTKs that are activated by the binding of triple-helical collagens[1]. While DDR expression is minimal in healthy adult tissues, DDR1 is significantly upregulated following epithelial injury, driving pro-fibrotic signaling, collagen IV production, and extracellular matrix (ECM) remodeling[2]. This makes DDR1 an attractive therapeutic target for fibrotic diseases such as lupus nephritis, Alport syndrome, and idiopathic pulmonary fibrosis (IPF)[3][4].

This technical guide explores the rational discovery, pharmacological profiling, and experimental validation of VU6015929 (Compound 7e), a potent, selective, and orally active dual DDR1/2 inhibitor[1]. By detailing the causality behind its structural optimization and the self-validating protocols used to evaluate its efficacy, this whitepaper serves as a comprehensive resource for drug development professionals targeting RTK-mediated fibrosis.

Target Biology: The DDR1/2 Signaling Axis

Unlike classical RTKs, DDRs exhibit delayed but sustained autophosphorylation upon binding to collagen[1]. DDR1 is predominantly expressed in epithelial cells, whereas DDR2 is found in cells of mesenchymal origin[1]. Upon collagen binding, DDR1 undergoes autophosphorylation, initiating a downstream signaling cascade that regulates cell adhesion, migration, and the pathological overproduction of Collagen IV[1][5].

VU6015929 acts as a competitive antagonist at the kinase hinge region, blocking collagen-induced autophosphorylation and halting the pro-fibrotic feedback loop[5][6].

DDR1_Signaling Collagen Collagen I/IV (Endogenous Ligand) DDR1 DDR1/2 Receptors (Receptor Tyrosine Kinases) Collagen->DDR1 Binds & Activates AutoPhos Receptor Autophosphorylation (Kinase Activation) DDR1->AutoPhos Triggers VU VU6015929 (Dual DDR1/2 Inhibitor) VU->DDR1 Competitive Inhibition VU->AutoPhos Blocks Downstream Downstream Signaling (Cell Adhesion, Migration) AutoPhos->Downstream Initiates ColIV Collagen IV Production (Pro-fibrotic Response) Downstream->ColIV Upregulates Fibrosis Tissue Fibrosis (Kidney/Lung) ColIV->Fibrosis Drives

Fig 1. DDR1/2 signaling pathway and mechanism of kinase inhibition by VU6015929.

Medicinal Chemistry: Rational Design of VU6015929

The discovery of VU6015929 was driven by a multidimensional structure-activity relationship (SAR) optimization effort aimed at improving the kinome selectivity and drug metabolism and pharmacokinetics (DMPK) profile of earlier pan-kinase inhibitors[1].

Earlier chemotypes suffered from poor selectivity, often hitting off-target kinases like Abl and c-Kit[7]. To overcome this, researchers performed a methylene homologation and explored isosteric replacements for the carboxamide moiety[1]. The breakthrough occurred when the carboxamide was replaced with an aminomethyl pyridine motif, which served as a superior hinge-binding element[1][7]. This structural refinement yielded VU6015929 (Formula: C24H19F4N5O2), which demonstrated exceptional binding affinity, low cytotoxicity, and a highly clean kinome profile[1][8].

Quantitative Pharmacological Profile

The optimization resulted in a compound with sub-nanomolar cellular potency and a viable pharmacokinetic profile for in vivo rodent models[5][9].

Pharmacological ParameterValueAssay / Model
DDR1 IC₅₀ 4.67 nMLanthaScreen Eu Kinase Binding
DDR2 IC₅₀ 7.39 nMLanthaScreen Eu Kinase Binding
Cellular p-DDR1 IC₅₀ ~0.71 nMHEK293-DDR1 + Collagen I
In vivo Clearance (CLp) 34.2 mL/min/kgRat IV (0.5 mg/kg)
Volume of Distribution (Vss) 4.3 L/kgRat IV (0.5 mg/kg)
Half-life (t₁/₂) ~3.0 hoursRat IV/PO
Oral Bioavailability (%F) 12.5%Rat PO (3.0 mg/kg)
Tmax 0.75 hrRat PO (3.0 mg/kg)

Table 1. Summary of biochemical, cellular, and in vivo PK properties of VU6015929.

Self-Validating Experimental Methodologies

To ensure high scientific integrity, the evaluation of DDR1 inhibitors requires a cascading workflow of biochemical, cellular, and in vivo assays. The following protocols detail the causality behind each experimental choice to ensure robust, reproducible validation.

Workflow Step1 1. Kinase Assay (LanthaScreen TR-FRET) Step2 2. Cell-Based Assay (HEK293-DDR1 + Collagen I) Step1->Step2 Step3 3. Biomarker Analysis (Western Blot: p-DDR1 & Col IV) Step2->Step3 Step4 4. In Vivo PK Profiling (Rat IV/PO Dosing) Step3->Step4

Fig 2. Step-by-step experimental workflow for validating VU6015929 efficacy.

Protocol A: Biochemical Kinase Affinity (LanthaScreen Eu Kinase Binding)

Purpose: To quantify the direct binding affinity of VU6015929 to the DDR1/2 ATP-binding pockets. Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it measures the displacement of a fluorescently labeled tracer directly from the kinase pocket. The time-resolved nature of the assay eliminates background auto-fluorescence common in small-molecule libraries, providing a highly sensitive and direct measure of target engagement[1]. Step-by-Step:

  • Prepare a master mix containing the DDR1 or DDR2 kinase, a europium-labeled anti-tag antibody, and the fluorescent kinase tracer.

  • Dispense the master mix into a 384-well plate.

  • Add VU6015929 in a 10-point serial dilution (e.g., from 10 µM down to 0.5 nM).

  • Incubate at room temperature for 1 hour to allow for equilibrium binding.

  • Read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ based on the ratio of the acceptor to donor emission signals.

Protocol B: Cell-Based DDR1 Autophosphorylation Assay

Purpose: To evaluate the ability of VU6015929 to penetrate cell membranes and inhibit ligand-induced target activation. Causality & Rationale: HEK293 cells are chosen because they possess low endogenous DDR1 expression. Transfecting them with full-length human DDR1 cDNA provides a clean, amplified background[1]. Cells must be serum-starved prior to the assay; serum contains myriad growth factors that can activate cross-talking RTKs, which would artificially inflate background phosphorylation. Collagen I is used as the stimulus because it is the endogenous, physiological ligand for DDR1[1][5]. Step-by-Step:

  • Seed HEK293 cells expressing full-length human DDR1 in multi-well plates and grow to 80% confluency.

  • Wash cells with PBS and incubate in serum-free media for 16 hours (serum starvation).

  • Pre-treat cells with varying concentrations of VU6015929 (4 nM to 100 nM) for 1 hour[5].

  • Stimulate the cells by adding soluble Collagen I (10 µg/mL) and incubate for 24 hours[1][5].

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state during extraction.

Protocol C: Biomarker Validation via Western Blot

Purpose: To confirm the downstream phenotypic effect (Collagen IV reduction) of DDR1 inhibition. Causality & Rationale: While measuring p-DDR1 proves target engagement, measuring Collagen IV proves functional efficacy. Since DDR1 activation directly upregulates Collagen IV in fibrotic models, its reduction is a self-validating biomarker of anti-fibrotic potential[1][5]. Step-by-Step:

  • Resolve the cell lysates from Protocol B using SDS-PAGE and transfer to a nitrocellulose membrane.

  • Block the membrane with 5% BSA to prevent non-specific antibody binding.

  • Probe the membranes with primary antibodies against total DDR1, phosphorylated DDR1 (p-DDR1), and Collagen IV.

  • Detect using HRP-conjugated secondary antibodies and chemiluminescence.

  • Quantify the band intensities using densitometry to calculate the p-DDR1/total DDR1 ratio and determine the cellular IC₅₀ (~0.71 nM for VU6015929)[5].

Protocol D: In Vivo Pharmacokinetic Profiling

Purpose: To determine the clearance, half-life, and oral bioavailability of the compound in a rodent model. Causality & Rationale: VU6015929 is highly lipophilic. Administering it in pure aqueous solutions would cause precipitation, leading to erratic absorption and artificially low bioavailability[8]. Therefore, a specific co-solvent vehicle (10% EtOH / 40% PEG400 / 50% saline) is engineered to ensure complete dissolution, allowing for accurate measurement of intrinsic PK parameters[5]. Step-by-Step:

  • Formulate VU6015929 in a vehicle of 10% Ethanol, 40% PEG400, and 50% Saline[5].

  • Administer the compound to a cohort of Sprague-Dawley rats via intravenous (IV) injection at 0.5 mg/kg, and a separate cohort via oral gavage (PO) at 3.0 mg/kg[5].

  • Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Extract the plasma and quantify VU6015929 concentrations using LC-MS/MS.

  • Calculate PK parameters (CLp, Vss, t₁/₂, F%) using non-compartmental analysis.

Conclusion

The discovery of VU6015929 marks a significant milestone in the development of targeted anti-fibrotic therapies. By replacing the carboxamide moiety with an aminomethyl pyridine hinge-binding motif, researchers achieved a dual DDR1/2 inhibitor with exceptional kinome selectivity, sub-nanomolar cellular potency, and a viable in vivo pharmacokinetic profile. As demonstrated through rigorous biochemical and cell-based autophosphorylation assays, VU6015929 effectively uncouples collagen binding from downstream pro-fibrotic signaling, making it a premier tool compound for exploring DDR1-mediated pathologies.

References

  • Jeffries DE, Borza CM, Blobaum AL, Pozzi A, Lindsley CW. "Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy." ACS Medicinal Chemistry Letters, 2019 Nov 25;11(1):29-33. URL:[Link]

  • Borza CM, Pozzi A, et al. "Genetic and pharmacological tools to study the role of discoidin domain receptors in kidney disease." Frontiers in Pharmacology, 2022 Sep 27. URL:[Link]

Sources

Structural and Pharmacological Profiling of VU6015929 Hydrochloride: A Selective DDR1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Receptor tyrosine kinases (RTKs) are traditionally activated by peptide-like growth factors. However, Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) represent a unique subfamily of RTKs that are exclusively activated by collagens. Dysregulation of DDRs is a primary driver of extracellular matrix (ECM) remodeling, making them critical targets in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and chronic kidney disease (CKD).

VU6015929 is a highly potent, orally bioavailable, and selective dual DDR1/2 inhibitor. This technical guide deconstructs the structural rationale behind VU6015929 hydrochloride, elucidates its mechanism of target engagement, and provides validated experimental workflows for its application in preclinical pharmacology.

Chemical Architecture & Structural Rationale

The development of VU6015929 was the result of a multidimensional structure-activity relationship (SAR) optimization aimed at maximizing kinome selectivity while maintaining high in vivo efficacy ()[1].

IUPAC Name: 4-fluoro-3-(((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)amino)-N-(3-(trifluoromethoxy)phenyl)benzamide[2].

The Pharmacophore Model

The molecular architecture of VU6015929 is meticulously designed to exploit the specific ATP-binding pocket of DDR1/2:

  • Pyridine Hinge Binder: The core pyridine ring acts as the primary hinge-binding motif, forming critical hydrogen bonds with the kinase backbone[3].

  • Trifluoromethoxy-phenyl Group: This moiety is directed into the deep, hydrophobic back-pocket of the kinase domain. The highly lipophilic trifluoromethoxy substitution enhances binding affinity and residence time.

  • Pyrazole Ring: Positioned to point toward the solvent-exposed region of the active site. This specific orientation is the primary driver of the compound's exceptional kinome selectivity, preventing off-target binding to structurally similar kinases (e.g., BCR-ABL)[1][3].

  • Fluorine Substitution: The addition of a fluorine atom on the central benzamide ring improves metabolic stability by blocking oxidative metabolism at that site.

The Role of the Hydrochloride Salt

The free base of VU6015929 (MW: 485.43 g/mol ) exhibits limited aqueous solubility, a common bottleneck in drug development[4]. By formulating the compound as a hydrochloride salt , the basic nitrogen atoms within the pyridine and pyrazole rings are protonated.

  • Causality: Protonation significantly lowers the partition coefficient (LogP), drastically enhancing aqueous solubility. This is critical for in vivo oral dosing—where gastrointestinal dissolution dictates bioavailability—and ensures homogenous distribution in aqueous in vitro cell culture media, preventing compound precipitation and erratic IC₅₀ readouts.

Structure Core VU6015929 Core (Dual DDR1/2 Inhibitor) Pocket Trifluoromethoxy-phenyl (Hydrophobic Pocket Binding) Core->Pocket Hinge Pyridine Ring (Hinge Region Binding) Core->Hinge Solvent Pyrazole Ring (Solvent-Exposed / Selectivity) Core->Solvent Salt Hydrochloride Salt (Enhanced Aqueous Solubility) Core->Salt

Fig 1. Structural logic and pharmacophore mapping of VU6015929 hydrochloride.

Pharmacodynamics & Target Engagement

DDR1 is predominantly expressed in epithelial cells, while DDR2 is found in cells of mesenchymal origin[5]. Upon binding to Collagen I or IV, these receptors undergo a uniquely slow, sustained autophosphorylation process that triggers downstream signaling cascades responsible for cell adhesion, migration, and further collagen production (a pro-fibrotic positive feedback loop)[5].

VU6015929 acts as a Type II ATP-competitive inhibitor. By occupying the ATP-binding site, it potently blocks collagen-induced DDR1 autophosphorylation. Consequently, it halts the downstream transcription of pro-fibrotic genes, directly inhibiting the pathological overproduction of Collagen IV ()[6].

DDR1_Signaling Collagen Collagen I/IV (Ligand) DDR1 DDR1/2 Receptor (Tyrosine Kinase) Collagen->DDR1 Binds AutoPhos Receptor Autophosphorylation (Activation) DDR1->AutoPhos Kinase Activity VU6015929 VU6015929 HCl (Inhibitor) VU6015929->AutoPhos Blocks (IC50 < 10 nM) ECM Extracellular Matrix Remodeling (Collagen IV Production) AutoPhos->ECM Downstream Signaling Fibrosis Fibrotic Response (IPF / CKD) ECM->Fibrosis

Fig 2. Mechanism of action of VU6015929 in blocking collagen-induced DDR1 fibrotic signaling.

Quantitative Pharmacology

The following table synthesizes the in vitro potency and in vivo pharmacokinetic (PK) profile of VU6015929, demonstrating its viability as a preclinical tool compound[1][6].

Pharmacological ParameterValueAssay / Model Context
DDR1 IC₅₀ (Cellular) 0.707 nMHEK293-DDR1-FLAG Capture ELISA
DDR1 IC₅₀ (Biochemical) 4.67 nMTR-FRET LanthaScreen Binding Assay
DDR2 IC₅₀ (Biochemical) 7.39 nMTR-FRET LanthaScreen Binding Assay
In Vivo Clearance (CLp) 34.2 mL/min/kgRat IV Administration (0.5 mg/kg)
Volume of Distribution (Vss) 4.3 L/kgRat IV Administration (0.5 mg/kg)
Oral Bioavailability (F) 12.5%Rat PO Administration (3 mg/kg)
Plasma Half-life (t₁/₂) ~3.0 hoursRat PK Model

Experimental Workflows & Methodologies

To validate target engagement in a physiological context, a Cellular Capture ELISA is preferred over isolated biochemical assays. This protocol accounts for cell permeability, intracellular ATP competition, and the specific kinetics of collagen-induced activation.

Protocol: Self-Validating Cellular DDR1 Autophosphorylation Capture ELISA

Rationale for Self-Validation: This workflow incorporates strict internal controls. A vehicle-only control establishes the maximum activation threshold, while an unstimulated control ensures the measured phosphorylation is strictly ligand-induced.

Step 1: Cell Preparation & Starvation

  • Seed HEK293 cells stably expressing FLAG-tagged human full-length DDR1 (HEK293-DDR1-FLAG) in 96-well plates at a density of 2x10⁴ cells/well.

  • Causality: Starve cells in serum-free media for 16–24 hours prior to the assay. Serum contains trace growth factors and collagens; starvation is mandatory to reduce basal kinase activity to near-zero, ensuring a high signal-to-noise ratio upon stimulation[5].

Step 2: Compound Preparation & Pre-Incubation

  • Reconstitute VU6015929 hydrochloride in anhydrous DMSO to a 10 mM stock. Prepare a 10-point serial dilution (e.g., 100 nM down to 0.01 nM).

  • Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.

  • Control Inclusion: Include a DMSO-only well (Positive Control) and a known reference inhibitor well (e.g., Imatinib, 1 μM) to validate assay sensitivity.

Step 3: Ligand Activation

  • Add soluble Collagen I (10 μg/mL final concentration) to all wells except the Negative Control well.

  • Causality: Incubate for 18 hours. Unlike standard RTKs (e.g., EGFR) which peak in minutes, DDR1 activation by collagen is uniquely slow and sustained, requiring prolonged incubation for optimal phosphorylation readout[5].

Step 4: Lysis & Extraction

  • Wash cells with ice-cold PBS to halt kinase activity.

  • Lyse using RIPA buffer supplemented strictly with EDTA-free protease and phosphatase inhibitor cocktails.

  • Causality: EDTA chelates metal ions. Since many downstream assays or parallel TR-FRET assays rely on Europium (Eu) or other metal-dependent fluorophores, EDTA-free buffers prevent signal quenching[3].

Step 5: Capture & Detection

  • Transfer lysates to a 96-well plate pre-coated with anti-FLAG capture antibodies.

  • Incubate with a primary anti-phosphotyrosine antibody (e.g., targeting pTyr-513), followed by an HRP-conjugated secondary antibody.

  • Develop with TMB substrate, stop the reaction with 1M H₂SO₄, and read absorbance at 450 nm. Calculate the IC₅₀ based on the ratio of phosphorylated DDR1 to total DDR1[5].

Workflow Step1 HEK293-DDR1 Cell Culture Step2 VU6015929 HCl + Collagen I Step1->Step2 Step3 Cell Lysis & Extraction Step2->Step3 Step4 Capture ELISA Assay Step3->Step4 Step5 IC50 Calculation Step4->Step5

Fig 3. Step-by-step workflow for cellular DDR1 autophosphorylation capture ELISA.

References

  • Jeffries, D. E., et al. (2019). "Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy." ACS Medicinal Chemistry Letters.[Link]

Sources

VU6015929: Chemical Properties, Synthesis, and Pharmacological Profile

[1]

Executive Summary

VU6015929 (Compound 7e) is a potent, selective, and orally active inhibitor of Discoidin Domain Receptor 1 and 2 (DDR1/2) , a subfamily of receptor tyrosine kinases (RTKs) activated by collagen rather than soluble growth factors.[1] Unlike traditional RTK inhibitors that often exhibit broad "off-target" kinase activity, VU6015929 was engineered to possess a clean kinome profile, making it a critical chemical probe for dissecting the role of DDR1 in fibrotic diseases, particularly renal and pulmonary fibrosis.

  • Primary Target: DDR1 (

    
     nM), DDR2 (
    
    
    nM).
  • Therapeutic Indication: Antifibrotic therapy (Kidney/Lung).

  • Mechanism: ATP-competitive inhibition preventing collagen-induced autophosphorylation.

Chemical Identity & Physicochemical Properties[3][4][5]

VU6015929 is a diarylamide derivative characterized by a central 4-fluorobenzamide core, a trifluoromethoxy-phenyl "tail," and a pyridine-pyrazole "head" group that functions as the hinge binder.

Nomenclature and Structure
  • IUPAC Name: N-(3-(Trifluoromethoxy)phenyl)-4-fluoro-3-(((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)amino)benzamide[2]

  • Common Name: VU6015929[1][3][4][5][6]

  • CAS Number: 2442597-56-8[3][2][5][6]

Physicochemical Data Table[4]
PropertyValueContext
Molecular Formula

-
Molecular Weight 485.43 g/mol -
LogP ~3.8Predicted (Lipophilic)
Topological PSA 88

Moderate polarity, good permeability
Solubility DMSO (>50 mg/mL)Insoluble in water
Appearance White to off-white solid-

Chemical Synthesis

The synthesis of VU6015929 is a convergent, four-step protocol designed to allow late-stage diversification of the hinge-binding region. The route relies on constructing the central benzamide scaffold first, followed by the installation of the "head" group via reductive amination and Suzuki coupling.

Retrosynthetic Analysis

The molecule is disconnected at:

  • The biaryl bond (Suzuki coupling) to install the pyrazole.

  • The benzylamine bond (Reductive amination) to attach the pyridine core.

  • The amide bond to assemble the central scaffold.

Detailed Synthetic Protocol
Step 1: Amide Coupling (Scaffold Construction)
  • Reagents: 4-Fluoro-3-nitrobenzoic acid, 3-(trifluoromethoxy)aniline, HATU, DIPEA, DMF.

  • Conditions: Room temperature, 12–18 h.

  • Mechanism: Activation of the carboxylic acid by HATU to form an active ester, followed by nucleophilic attack by the aniline.

  • Outcome: Formation of N-(3-(trifluoromethoxy)phenyl)-4-fluoro-3-nitrobenzamide.

Step 2: Nitro Reduction
  • Reagents: Stannous chloride (

    
    ), EtOH/EtOAc.
    
  • Conditions: Microwave irradiation at 110 °C for 25 min (or reflux for 2–4 h).

  • Outcome: Reduction of the nitro group to the aniline (N-(3-(trifluoromethoxy)phenyl)-3-amino-4-fluorobenzamide). This unmasks the nucleophile for the next step.

Step 3: Reductive Amination (Hinge Binder Attachment)
  • Reagents: 5-Bromonicotinaldehyde,

    
     (Sodium cyanoborohydride), Acetic Acid (AcOH), MeOH.
    
  • Conditions: 50 °C, 2 h.

  • Rationale: The aniline attacks the aldehyde to form an imine (Schiff base), which is selectively reduced in situ by cyanoborohydride. The use of 5-bromonicotinaldehyde provides a handle (Br) for the final coupling.

  • Outcome: N-(3-(trifluoromethoxy)phenyl)-3-((5-bromopyridin-3-yl)methylamino)-4-fluorobenzamide.

Step 4: Suzuki-Miyaura Coupling (Final Assembly)
  • Reagents: 1-Methyl-1H-pyrazol-3-boronic acid (or pinacol ester),

    
     or 
    
    
    ,
    
    
    or
    
    
    , Dioxane/Water.
  • Conditions: 90–100 °C, 1–4 h (inert atmosphere).

  • Mechanism: Palladium-catalyzed cross-coupling between the aryl bromide and the heteroaryl boronate.

  • Outcome: VU6015929 .[1][3][4][5][6]

Synthetic Workflow Diagram

VU6015929_SynthesisStart14-Fluoro-3-nitrobenzoic acidStep1Amide Coupling(HATU, DIPEA)Start1->Step1Start23-(Trifluoromethoxy)anilineStart2->Step1Inter1Nitro-BenzamideIntermediateStep1->Inter1Step2Nitro Reduction(SnCl2)Inter1->Step2Inter2AnilineIntermediateStep2->Inter2Step3Reductive Amination(NaBH3CN, AcOH)Inter2->Step3Reagent15-BromonicotinaldehydeReagent1->Step3Inter3Bromo-PyridineIntermediateStep3->Inter3Step4Suzuki Coupling(Pd cat., Base)Inter3->Step4Reagent21-Methyl-pyrazole-3-boronateReagent2->Step4FinalVU6015929Step4->Final

Caption: Convergent synthetic route for VU6015929 utilizing a late-stage Suzuki coupling to install the terminal pyrazole moiety.

Mechanism of Action & Pharmacology

Molecular Mechanism

VU6015929 functions as a Type I/II ATP-competitive inhibitor . It binds to the hinge region of the DDR1 kinase domain via the pyridine nitrogen (H-bond acceptor) and the secondary amine linker (H-bond donor/acceptor).

  • Selectivity: The specific geometry of the "head" group (pyridine-pyrazole) and the "tail" (trifluoromethoxy-phenyl) exploits the unique hydrophobic pocket of DDR1, granting it exceptional selectivity over other RTKs.

  • Signaling Blockade: By occupying the ATP binding site, VU6015929 prevents the autophosphorylation of tyrosine residues on the DDR1 activation loop upon collagen binding. This halts downstream signaling cascades involving p38 MAPK , NF-

    
    B , and Stat3 , which are critical for pro-inflammatory and pro-fibrotic gene expression (e.g., Collagen IV, 
    
    
    -SMA).
Pharmacokinetic (PK) Profile

Data derived from rodent models (Rat):

  • Clearance (

    
    ):  34.2 mL/min/kg (Moderate).[4]
    
  • Volume of Distribution (

    
    ):  4.3 L/kg (High tissue distribution).[4]
    
  • Half-life (

    
    ):  ~3.0 hours.[4]
    
  • Oral Bioavailability (

    
    ):  12.5% (Formulation dependent; typically administered in PEG/Saline vehicles).[4]
    
Biological Activity Data[4][7][8][9]
AssayMetricValue
DDR1 Binding (LanthaScreen)

4.67 nM
DDR2 Binding

7.39 nM
Cellular Phospho-DDR1

~0.7 nM (HEK293)
Kinome Selectivity S-ScoreHighly Selective (inhibits <8% of 371 kinases)
Signaling Pathway Diagram

DDR1_SignalingCollagenCollagen (ECM)DDR1DDR1 Receptor(Tyrosine Kinase)Collagen->DDR1ActivationP_DDR1Phospho-DDR1DDR1->P_DDR1AutophosphorylationVUVU6015929(Inhibitor)VU->DDR1Blocks ATP Bindingp38p38 MAPKP_DDR1->p38NFkBNF-kBP_DDR1->NFkBStat3Stat3P_DDR1->Stat3FibrosisFibrosis(Col IV, a-SMA)p38->FibrosisInflammationInflammation(IL-6, MCP-1)NFkB->InflammationStat3->Fibrosis

Caption: Mechanism of action showing VU6015929 blocking the collagen-induced activation of DDR1 and subsequent pro-fibrotic signaling.[1][4]

References

  • Jeffries, D. E., et al. (2019). "Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy." ACS Medicinal Chemistry Letters, 11(1), 29–33.

  • Tocris Bioscience. "VU 6015929 Product Information."

  • MedChemExpress. "VU6015929 Datasheet and Biological Activity."

Unraveling the Matrix: The Role of Discoidin Domain Receptors (DDR1/2) in Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary: The Paradigm Shift in ECM Mechanotransduction

Progressive tissue fibrosis is the common pathological endpoint of numerous chronic diseases, characterized by the excessive deposition of extracellular matrix (ECM) proteins, primarily Type I collagen. Historically, the field of fibrotic drug development has heavily focused on integrins (e.g., αvβ6, α2β1) as the primary mediators of cell-ECM cross-talk. However, as a Senior Application Scientist navigating the complexities of fibrogenesis, I frequently observe that targeting integrins alone often yields incomplete efficacy. This has driven a paradigm shift toward a unique class of non-integrin collagen receptors: Discoidin Domain Receptors (DDR1 and DDR2) [1][2].

DDRs are receptor tyrosine kinases (RTKs) that contain a discoidin homology domain in their extracellular region, allowing them to bind directly to collagen[3]. Unlike classical RTKs that respond to soluble growth factors, DDRs are activated by the structural matrix itself, positioning them as critical mechanosensors. In fibrotic diseases, DDRs drive a feed-forward loop where collagen deposition stimulates further cellular activation, inflammation, and matrix synthesis[3][4].

This whitepaper dissects the distinct structural biology, signaling mechanisms, and therapeutic potential of DDR1 and DDR2, providing self-validating experimental protocols for researchers aiming to target these receptors in preclinical models.

Structural Biology & Ligand Specificity

While DDR1 and DDR2 share significant structural homology, their physiological roles, cellular expression profiles, and ligand specificities are highly distinct. Understanding these differences is the first critical step in designing targeted anti-fibrotic therapies[5][6].

Table 1: Comparative Profile of DDR1 vs. DDR2
FeatureDDR1DDR2
Primary Expression Epithelial cells, macrophages, oligodendrocytes[1][7].Mesenchymal cells (fibroblasts, smooth muscle cells, chondrocytes)[1][7].
Collagen Specificity Broad: Binds fibrillar (I, II, III) and non-fibrillar (IV, VII) collagens[1].Restricted: Binds primarily fibrillar collagens (I, III, X)[1].
Key Fibrotic Role Promotes inflammation, macrophage polarization, and actomyosin-driven collagen remodeling[1][8].Drives fibroblast activation, survival (anti-apoptosis), and autocrine collagen synthesis[4][9].
Disease Associations Alport syndrome, atherosclerosis, pulmonary fibrosis, liver fibrosis[10][11].Idiopathic pulmonary fibrosis (IPF), cardiac fibrosis, liver fibrosis[7][12].
Knockout Phenotype Protected against bleomycin-induced lung and kidney fibrosis[2][7].Protected against lung fibrosis; complex/worsened phenotype in early liver injury[7][10].

Mechanisms of Fibrogenesis: The Core Directives

DDR1: Inflammation and Actomyosin Contractility

DDR1 acts as a pro-inflammatory and pro-fibrotic sensor primarily on epithelial cells and macrophages[7][8]. Upon binding to collagen, DDR1 undergoes autophosphorylation and activates downstream pathways such as NF-κB and p38 MAPK, leading to the secretion of pro-inflammatory cytokines and matrix metalloproteinases (MMPs)[1][8].

Crucially, DDR1 possesses a unique mechanotransduction capability: its C-terminal kinase domain physically interacts with non-muscle myosin IIA [1]. This interaction regulates actomyosin contractility, enabling cells to apply traction forces to the ECM. In fibrotic microenvironments, this DDR1-myosin IIA axis promotes the alignment of collagen fibrils, increasing tissue stiffness and perpetuating the fibrotic response[1].

DDR2: The Fibroblast Positive Feedback Loop and Survival Pathway

DDR2 is the primary fibrillar collagen receptor on fibroblasts[7]. In diseases like Idiopathic Pulmonary Fibrosis (IPF), DDR2 expression is dramatically upregulated[4][12]. The core pathogenic mechanism of DDR2 lies in its ability to protect activated myofibroblasts from apoptosis, thereby preventing the resolution of fibrosis[7][9].

Mechanistically, fibrillar Type I collagen activates DDR2, which subsequently phosphorylates PDK1 (3-phosphoinositide-dependent protein kinase-1) at Tyrosine 9 [9]. Activated PDK1 then phosphorylates Akt at Threonine 308 [9]. This specific DDR2-PDK1-Akt signaling cascade provides a potent survival signal that renders fibroblasts resistant to pro-apoptotic stimuli (such as Fas ligand)[9]. Consequently, fibroblasts survive, proliferate, and deposit more Type I collagen, establishing a devastating positive feedback loop[4].

DDR_Signaling cluster_DDR1 DDR1 Axis (Epithelial/Macrophage) cluster_DDR2 DDR2 Axis (Fibroblast/Mesenchymal) Collagen Fibrillar Collagen (Type I, III) DDR1 DDR1 Receptor Collagen->DDR1 Binds DDR2 DDR2 Receptor Collagen->DDR2 Binds Myosin Myosin IIA DDR1->Myosin C-terminal interaction NFKB NF-κB / p38 MAPK DDR1->NFKB Activation Inflammation Inflammation & Collagen Remodeling Myosin->Inflammation Actomyosin contraction NFKB->Inflammation Cytokine release Fibrosis Progressive Tissue Fibrosis Inflammation->Fibrosis PDK1 PDK1 (pYTyr9) DDR2->PDK1 Phosphorylation AKT Akt (pThr308) PDK1->AKT Phosphorylation Survival Fibroblast Survival (Anti-Apoptosis) AKT->Survival Apoptosis inhibition Survival->Fibrosis Positive feedback loop Fibrosis->Collagen ECM Deposition

Figure 1: Distinct signaling axes of DDR1 and DDR2 driving progressive tissue fibrosis.

Experimental Workflows & Protocols

To rigorously evaluate DDR2 inhibitors, researchers must design assays that accurately mimic the mechanobiological environment of fibrosis. Standard tissue culture plastic is insufficient because DDR2 requires fibrillar collagen for clustering and autophosphorylation[4][13].

Below is a self-validating protocol for assessing DDR2-mediated fibroblast survival.

Protocol: In Vitro Assessment of DDR2-Mediated Fibroblast Survival (PDK1/Akt Pathway)

Scientific Causality: We measure pThr308-Akt rather than pSer473-Akt because DDR2 specifically signals through PDK1 (which phosphorylates Akt at Thr308), distinguishing it from mTOR-dependent Ser473 phosphorylation[9]. Self-Validating Control: To ensure the inhibitor's effect is on-target, always run a parallel rescue arm using DDR2-null fibroblasts transduced with either wild-type DDR2 or a kinase-dead (K608E) mutant[14].

Step-by-Step Methodology:

  • Matrix Preparation: Coat 6-well plates with neutralized bovine Type I collagen (e.g., PureCol) at 2 mg/mL. Incubate at 37°C for 2 hours to allow fibrillogenesis. Critical: Monomeric collagen will not activate DDR2; fibril formation is mandatory.

  • Cell Seeding: Isolate primary lung fibroblasts from wild-type and DDR2-null mice. Seed at

    
     cells/well in DMEM with 1% FBS. Starve overnight to reduce background kinase activity.
    
  • Inhibitor Treatment: Pre-treat cells for 2 hours with a specific DDR2 inhibitor (e.g., WRG-28 at 10 µM) or vehicle control (DMSO)[4].

  • Apoptosis Induction: Challenge the fibroblasts with an apoptotic stimulus using anti-Fas activating antibody (250 ng/mL) and Cycloheximide (CHX, 10 µg/mL) for 24 hours[14].

  • Protein Extraction & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform immunoblotting for:

    • Total DDR2 and p-DDR2 (Tyr740)

    • Total PDK1 and p-PDK1 (Tyr9)

    • Total Akt and p-Akt (Thr308)

    • Cleaved Caspase-3 (as the terminal readout for apoptosis)

Workflow Step1 1. Isolate Primary Lung Fibroblasts Step2 2. Seed on Fibrillar Type I Collagen Matrices Step1->Step2 Step3 3. Treat with DDR2 Inhibitor (e.g., WRG-28) Step2->Step3 Step4 4. Induce Apoptosis (Fas/CHX) Step3->Step4 Step5 5. Western Blot Analysis (p-PDK1, p-Akt, Caspase-3) Step4->Step5

Figure 2: Experimental workflow for validating DDR2-mediated anti-apoptotic signaling.

Therapeutic Landscape & Clinical Translation

The translation of DDR biology into clinical therapeutics is rapidly accelerating. While early multikinase inhibitors like Dasatinib and Nintedanib incidentally inhibit DDRs, their lack of specificity leads to off-target toxicities and complex clinical profiles[4][7]. The current focus is on highly selective small-molecule inhibitors and allosteric modulators.

Table 2: DDR Inhibitors in Preclinical and Clinical Development
CompoundTargetMechanism of ActionDevelopment Stage / Indication
Nintedanib Pan-kinase (inc. DDR1/2)ATP-competitive kinase inhibitor.Approved for IPF. Indirectly blocks DDR2 autocrine signaling[4].
WRG-28 DDR2 (Selective)Allosteric inhibitor; blocks ligand (collagen) binding to the extracellular domain[4].Preclinical. Augments fibroblast apoptosis in pulmonary fibrosis models[4].
REDX13567 DDR1/2Potent, selective small molecule kinase inhibitor[3].Preclinical (Redx Pharma). Reduces inflammation and kidney fibrosis (UUO models)[3].
DDR1-IN-1 / IN-2 DDR1 (Selective)Binds DDR1 in the DFG-out conformation[15].Preclinical. Attenuates inflammation and dry eye/fibrotic conditions[15][16].
Ang-3070 DDR1/2 & othersTyrosine kinase inhibitor[16].Phase 1b (ClinicalTrials.gov). Evaluated for Idiopathic Pulmonary Fibrosis[16].

Targeting DDRs offers a unique advantage: because their expression is relatively low in healthy adult tissues but massively upregulated during fibrogenesis, selective DDR inhibitors possess a wide therapeutic window[7]. Furthermore, dual inhibition of DDR2 and downstream nodes (like mTOR/Akt) represents a highly promising combinatorial strategy to force fibrotic myofibroblasts into apoptosis, effectively reversing established fibrosis[9].

References

  • Coelho NM, McCulloch CA. "Mechanical signaling through the discoidin domain receptor 1 plays a central role in tissue fibrosis." Cell Adhesion & Migration, 2018. URL:[Link]

  • Jia S, Agarwal M, Yang J, Horowitz JC, White ES, Kim KK. "Discoidin Domain Receptor 2 Signaling Regulates Fibroblast Apoptosis through PDK1/Akt." American Journal of Respiratory Cell and Molecular Biology, 2018. URL:[Link]

  • Ling S, Kwak D, Kim KK. "Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity." American Journal of Physiology-Lung Cellular and Molecular Physiology, 2023. URL:[Link]

  • Redx Pharma. "Discoidin Domain Receptor (DDR) inhibitors." Redx Pharma Pipeline, 2023. URL:[Link]

  • El-Aarag BY, et al. "The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer." Frontiers in Chemistry (via PMC), 2021. URL:[Link]

Sources

Targeting the Collagen-DDR1 Axis in Basic Neuroscience: A Technical Guide to Utilizing VU6015929

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Paradigm Shift in Neuro-Stromal Signaling

Historically, neuroscience has heavily indexed on soluble cytokines and classical neurotransmitters to understand central nervous system (CNS) pathology. However, the extracellular matrix (ECM) is now recognized as a dynamic, instructive regulator of neuroinflammation and myelin plasticity. Central to this paradigm is Discoidin Domain Receptor 1 (DDR1) , an atypical receptor tyrosine kinase (RTK) activated by fibrillar and non-fibrillar collagens rather than peptide growth factors[1].

In the CNS, DDR1 is highly expressed in oligodendrocytes and is significantly upregulated in reactive microglia and astrocytes during neurodegenerative events[2][3]. VU6015929 is a next-generation, highly potent, and selective dual DDR1/2 inhibitor[4]. By utilizing VU6015929, researchers can precisely decouple DDR1-mediated pathology—such as neurotoxic protein accumulation and demyelination—from broader kinase networks, offering a surgical tool for basic neuroscience research.

The Neurobiological Causality of the Collagen-DDR1 Axis

As a Senior Application Scientist, I frequently observe researchers mischaracterizing DDR1 because they apply classical RTK logic (e.g., EGFR signaling) to its pathways. To effectively use VU6015929, one must understand the unique mechanistic topology of DDR1 in the brain:

  • Microglial Activation & Neuroinflammation: Upon blood-brain barrier (BBB) compromise or local ECM remodeling, collagen infiltrates the parenchyma and activates microglial DDR1. This triggers the phosphorylation of the Breakpoint Cluster Region (BCR) protein, leading to β-catenin activation and the subsequent transcription of the pro-inflammatory cytokine MCP-1[5].

  • Autophagy Suppression & Proteinopathies: DDR1 activation tonically suppresses autophagic clearance pathways. In models of Parkinson's and Alzheimer's diseases, inhibiting DDR1 restores autophagy, accelerating the clearance of neurotoxic aggregates like α-synuclein[2].

  • Myelin Dynamics: DDR1 is selectively upregulated in newly differentiated oligodendrocytes[3]. While basal DDR1 signaling is involved in normal myelination, hyperactivation during injury impedes myelin repair, making DDR1 a critical target in demyelinating diseases like Multiple sclerosis.

Pharmacological Profiling: VU6015929 vs. Legacy Inhibitors

Early neurobiology studies utilized repurposed leukemia drugs (e.g., Nilotinib) to inhibit DDR1[2]. However, Nilotinib is a pan-kinase inhibitor, which confounds experimental causality. VU6015929 was engineered through multidimensional optimization to provide a clean kinome profile, making it the definitive tool compound for isolating DDR1 mechanisms[4].

Table 1: Comparative Pharmacological Profile of DDR1 Inhibitors

CompoundPrimary TargetIC50 (DDR1)IC50 (DDR2)Kinome SelectivityCNS Application Profile
VU6015929 DDR1 / DDR24.67 nM7.39 nMHighOptimal: Precision tool for isolating DDR1/2 mechanisms in glia.
Nilotinib BCR-ABL, DDRs~1–8 nM~43 nMLow (Pan-kinase)Confounded: Repurposed for PD; off-target effects skew data.
7rh DDR16.8 nM>100 nMModerateLimited: Early-generation tool, sub-optimal in vivo PK.
DDR1-IN-1 DDR1105 nM413 nMModerateSub-optimal: Insufficient potency for low-expression regimes.

Systems Level Visualization

DDR1_Pathway Collagen Collagen (ECM) DDR1 DDR1 Receptor Collagen->DDR1 Binds & Activates (18-24h Kinetics) BCR BCR Protein DDR1->BCR Phosphorylates Autophagy Autophagy Pathway DDR1->Autophagy Suppresses VU6015929 VU6015929 VU6015929->DDR1 Kinase Inhibition (IC50 = 4.67 nM) BetaCat β-Catenin BCR->BetaCat Activates MCP1 MCP-1 Cytokine BetaCat->MCP1 Transcription Pathology Neuroinflammation & Demyelination MCP1->Pathology Promotes NeuroTox Neurotoxic Proteins (e.g., α-Synuclein) Autophagy->NeuroTox Clears NeuroTox->Pathology Aggregates

Fig 1: DDR1 signaling axis in the CNS and targeted pharmacological inhibition by VU6015929.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality into every methodological choice.

Protocol A: In Vitro Assessment of Collagen-Induced DDR1 Autophosphorylation

Causality Note: The most common point of failure in DDR1 research is stimulation time. Unlike EGFR, which phosphorylates within minutes, DDR1 requires structural collagen fibrillogenesis and exhibits unusually slow kinetics, peaking at 18–24 hours[4].

Step-by-Step Methodology:

  • Cell Preparation: Plate primary murine microglia or an oligodendrocyte cell line (e.g., HOG16) in 6-well plates. Starve cells in 1% FBS or serum-free media for 12 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Prepare a 98 mg/mL stock of VU6015929 in anhydrous DMSO[6]. Dilute to working concentrations (0.1 nM, 1 nM, 10 nM, 100 nM). Pre-treat cells for 1 hour. (Ensure final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity).

  • Ligand Stimulation: Add 10 μg/mL of Collagen I or IV. Crucial: If using acid-solubilized collagen, neutralize the pH immediately before addition to allow proper fibril formation at 37°C.

  • Incubation: Incubate for 18–24 hours.

  • Readout: Lyse cells in RIPA buffer with phosphatase inhibitors. Perform Western blot probing for p-DDR1 (Tyr792) and total DDR1.

Self-Validation Checkpoints:

  • Negative Control: Include a vehicle-only (DMSO + no collagen) well to establish the true basal phosphorylation baseline.

  • Specificity Control: Utilize a DDR1-CRISPR knockout or siRNA knockdown cell line. A true p-DDR1 band must disappear in this lane, validating the antibody's specificity against off-target RTKs.

Protocol B: In Vivo Formulation and Administration for CNS Disease Models

Causality Note: VU6015929 is highly lipophilic. Administering it in standard aqueous buffers will result in precipitation and zero bioavailability. Proper excipient ratios are mandatory for CNS penetrance[4][6].

Step-by-Step Methodology:

  • Formulation Preparation:

    • Method 1 (Selleckchem Standard): Add 50 μL of clear DMSO stock to 400 μL of PEG300. Mix until clear. Add 50 μL of Tween 80. Mix until clear. Add 500 μL of ddH₂O to reach 1 mL[6].

    • Method 2 (Jeffries et al.): Suspend in 10% Ethanol / 40% PEG400 / 50% Saline[4].

  • Dosing: Administer via oral gavage (PO) at 3 mg/kg to 10 mg/kg. Because the in vivo half-life is approximately 3 hours[7], twice-daily dosing is recommended for chronic neuroinflammation or cuprizone-induced demyelination models[3].

  • Tissue Processing: Following the disease course (e.g., 21 days for remyelination models), perfuse mice with PBS followed by 4% PFA.

  • Readout: Perform immunohistochemistry (IHC) for Myelin Basic Protein (MBP) to assess remyelination, and Iba1 for microglial activation.

Self-Validation Checkpoints:

  • Target Engagement: Do not rely solely on phenotypic readouts (e.g., motor function). Extract a hemisphere of the brain, homogenize, and run an ELISA or Western blot for MCP-1 or p-BCR to prove the drug successfully engaged the DDR1 axis in vivo.

References

  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy

    • Source: ACS Medicinal Chemistry Letters (2020)
    • URL:[Link]

  • VU6015929 DDR inhibitor Chemical Information and Formul
  • Genetic and pharmacological tools to study the role of discoidin domain receptors in kidney disease (Details BCR/β-catenin/MCP-1 P

    • Source: Frontiers in Pharmacology (2022)
    • URL:[Link]

  • Discoidin Domain Receptor 1 is a therapeutic target for neurodegener

    • Source: Human Molecular Genetics (2017)
    • URL:[Link]

  • Expression of DDR1 in the CNS and in myelin

    • Source: Biochimica et Biophysica Acta - Molecular Cell Research (2019)
    • URL:[Link]

  • Evidence That DDR1 Promotes Oligodendrocyte Differentiation during Development and Myelin Repair after Injury

    • Source: Cells - MDPI (2023)
    • URL:[Link]

Sources

In Vitro Characterization of VU6015929: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

VU6015929 is a potent, selective, small-molecule inhibitor of the Discoidin Domain Receptors (DDR1 and DDR2) , a unique subfamily of Receptor Tyrosine Kinases (RTKs) activated by collagen rather than soluble growth factors.[1][2] Developed at Vanderbilt University, this compound represents a critical tool for interrogating the role of DDR1 in fibrotic pathologies, particularly renal fibrosis.

Unlike earlier non-selective inhibitors (e.g., dasatinib, imatinib) which target DDRs as off-targets, VU6015929 was engineered for high selectivity against the kinome, minimizing confounding variables in phenotypic screens. This guide details the in vitro pharmacological profile, mechanism of action, and validated experimental protocols for utilizing VU6015929 in drug discovery workflows.[1]

Chemical Identity & Preparation

VU6015929 is an amide-based inhibitor featuring a pyridine hinge-binding motif, optimized for solubility and metabolic stability compared to its predecessors.

PropertySpecification
Compound Name VU6015929
Primary Targets DDR1, DDR2
Chemotype Pyridine-based amide
Solubility Soluble in DMSO (>10 mM)
Storage -20°C (Solid), -80°C (DMSO Stock)
Stock Prep Dissolve in 100% DMSO to 10 mM. Aliquot to avoid freeze-thaw cycles.

Mechanism of Action (MOA)[3]

Mechanistic Pathway

DDR1 is activated by fibrillar collagen (e.g., Collagen I, IV). Upon ligand binding, DDR1 undergoes lateral dimerization and trans-autophosphorylation. This signaling cascade drives the expression of pro-fibrotic markers, including Collagen IV, creating a feed-forward loop of fibrosis.

VU6015929 functions as a Type I/II ATP-competitive inhibitor , binding to the kinase domain of DDR1/2 and preventing the phosphotransfer reaction required for receptor activation.

Signaling Pathway Visualization

DDR1_Signaling Collagen Fibrillar Collagen (Ligand) DDR1_Inactive DDR1 (Inactive Monomer) Collagen->DDR1_Inactive Binds DDR1_Dimer DDR1 Dimerization DDR1_Inactive->DDR1_Dimer Clustering Phospho_DDR1 p-DDR1 (Y513/Y792) DDR1_Dimer->Phospho_DDR1 Trans-Autophosphorylation ATP ATP ATP->Phospho_DDR1 VU VU6015929 (Inhibitor) VU->DDR1_Dimer Competes with ATP Signaling Downstream Signaling (BCR/MAPK/NF-kB) Phospho_DDR1->Signaling Fibrosis Pro-fibrotic Gene Expression (Collagen IV, MMPs) Signaling->Fibrosis Fibrosis->Collagen Feed-forward Loop

Caption: Mechanism of VU6015929 inhibition within the collagen-induced DDR1 fibrosis pathway.

In Vitro Pharmacology

Potency & Binding Affinity

VU6015929 demonstrates single-digit nanomolar potency against both receptor subtypes in biochemical assays. In cellular contexts, it is exceptionally potent, often outperforming biochemical IC50 values due to high cellular accumulation or slow off-rates.

Assay TypeMetricDDR1 ValueDDR2 ValueReference
Biochemical IC504.7 nM 7.4 nM Jeffries et al., 2019
Cellular (ELISA) IC500.71 nM N/DJeffries et al., 2019
Functional Collagen IV InhibitionPotent BlockadeN/AJeffries et al., 2019
Kinome Selectivity

A critical advantage of VU6015929 is its selectivity profile.[1][2][3][4] In a broad screen of 371 kinases :

  • Selectivity Score: Potent inhibition (>90%) observed for only 7.2% (27/371) of kinases.

  • Implication: This "clean" profile allows researchers to attribute phenotypic effects (e.g., reduction in fibrosis) specifically to DDR inhibition rather than off-target kinase blockade (e.g., Src, Abl).

DMPK Profile (In Vitro)

The compound was optimized for metabolic stability to ensure utility in in vivo rodent models.

ParameterValue (Rat)Interpretation
Clearance (CLp) 34.2 mL/min/kgModerate clearance
Volume of Dist.[5] (Vss) 4.3 L/kgExtensive tissue distribution
Half-life (t1/2) ~3.0 hoursSuitable for bid/qd dosing
Bioavailability (%F) 12.5%Moderate oral availability

Experimental Protocols

Protocol A: Cellular DDR1 Autophosphorylation Assay

Objective: To quantify the inhibition of collagen-induced DDR1 activation in a cellular system.

Materials:

  • Cell Line: HEK293 cells stably expressing human DDR1b (HEK293-DDR1b).

  • Ligand: Rat tail Collagen I (acetic acid soluble).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase inhibitor cocktails.

  • Detection: Western Blot (Anti-pTyr-DDR1 vs. Total DDR1).

Workflow:

  • Seeding: Plate HEK293-DDR1b cells in 6-well plates. Serum starve overnight (0.1% BSA in DMEM) to reduce basal phosphorylation.

  • Compound Treatment: Pre-incubate cells with VU6015929 (Serial dilution: 0.1 nM – 100 nM) for 1 hour at 37°C.

    • Control: DMSO vehicle (0.1%).

  • Stimulation: Add Collagen I (Final concentration: 50 µg/mL ) directly to the media containing the compound.

  • Incubation: Incubate for 18–24 hours .

    • Note: Unlike rapid RTKs (e.g., EGFR), DDR1 activation kinetics are slow and sustained.

  • Lysis: Wash with ice-cold PBS. Lyse cells on ice. Clarify lysates via centrifugation.

  • Analysis: Perform Western Blot.

    • Primary Ab: Phospho-DDR1 (Tyr513) and Total DDR1.

    • Quantification: Calculate ratio of pDDR1 / Total DDR1.

Protocol B: Collagen IV Functional Assay

Objective: To measure the downstream functional consequence of DDR1 inhibition (anti-fibrotic efficacy).

  • Culture: Use Mesangial cells or HEK293-DDR1b cells.

  • Treatment: Treat serum-starved cells with VU6015929 (1 µM or IC50 equivalent) + Collagen I (50 µg/mL).

  • Duration: Incubate for 24 hours .

  • Detection: Analyze cell lysates for Collagen IV protein levels via Western Blot.

  • Result: Expect a dose-dependent reduction in Collagen IV expression, mimicking the phenotype of DDR1-null cells.

Assay Workflow Visualization

Assay_Workflow Step1 1. Seed & Starve (HEK293-DDR1b) Step2 2. Pre-treat (VU6015929, 1h) Step1->Step2 Step3 3. Stimulate (Collagen I, 50µg/mL) Step2->Step3 Step4 4. Incubate (18-24 Hours) Step3->Step4 Step5 5. Lysis & Detection (WB / ELISA) Step4->Step5

Caption: Step-by-step workflow for the cellular characterization of VU6015929.

References

  • Jeffries, D. E., Borza, C. M., Blobaum, A. L., Pozzi, A., & Lindsley, C. W. (2019). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy.[1][2][3][6] ACS Medicinal Chemistry Letters, 11(1), 29–33.[3] [Link][1][7]

  • Juskaite, V., Corcoran, D. S., & Leitinger, B. (2017). Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers. eLife, 6, e25716. (Cited for Mechanism of Action context). [Link]

Sources

Pharmacological Profile of VU6015929 HCl

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Dual DDR1/2 Kinase Inhibitor (Compound 7e) Source Authority: Vanderbilt Center for Neuroscience Drug Discovery (VCNDD)

Executive Summary

VU6015929 (Hydrochloride salt) is a potent, selective, and orally active small-molecule inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2) . Developed by the Vanderbilt Center for Neuroscience Drug Discovery, this compound represents a significant optimization over earlier pharmacological tools, featuring a "clean" kinome profile and improved pharmacokinetic properties. Unlike classical Receptor Tyrosine Kinases (RTKs) activated by soluble growth factors, DDRs are activated by fibrillar collagen, making VU6015929 a critical probe for interrogating the collagen-receptor interface in fibrosis , kidney disease , and cancer metastasis .

Molecular Identity & Chemical Structure

VU6015929 (internally designated as Compound 7e in primary literature) belongs to a class of amide-based type II kinase inhibitors .

  • Chemical Classification: Pyridine-based amide.

  • Binding Mode: Type II Kinase Inhibitor. It binds to the ATP-binding pocket of the kinase in its inactive (DFG-out) conformation, stabilizing the receptor in a non-signaling state.

  • Structural Pharmacophore:

    • Hinge Binder: A pyridine moiety (specifically derived from 5-bromonicotinaldehyde) that forms hydrogen bonds with the kinase hinge region.

    • Linker: An amide bond connecting the hinge binder to the hydrophobic tail.

    • Tail: A substituted aniline ring (often 3- or 3,4-disubstituted) that occupies the hydrophobic allosteric pocket created by the DFG-out flip.

Synthesis Pathway Overview: The synthesis is efficient, typically requiring four steps:

  • Amide Coupling: HATU-mediated coupling of a benzoic acid derivative (e.g., 4-methyl-3-nitrobenzoic acid) with a substituted aniline.[1]

  • Nitro Reduction: Microwave-assisted reduction using

    
    .[1]
    
  • Reductive Amination: Treatment with 5-bromonicotinaldehyde to install the pyridine hinge-binding motif.

Mechanism of Action (MOA)

Primary Target: Discoidin Domain Receptor 1 (DDR1) and DDR2.[1] Signaling Context: DDR1 is a collagen-activated RTK.[1][2] Upon binding to triple-helical collagen (Type I or IV), DDR1 undergoes autophosphorylation. This triggers a downstream cascade involving the adaptor protein BCR (Breakpoint Cluster Region) , activation of


-catenin , and subsequent transcription of pro-inflammatory and pro-fibrotic genes (e.g., MCP-1, Col4a1).

VU6015929 intercepts this pathway by competitively binding to the ATP pocket of DDR1, preventing autophosphorylation and the recruitment of downstream effectors.

Visualization: DDR1 Pro-Fibrotic Signaling Pathway

DDR1_Signaling Collagen Fibrillar Collagen (Type I/IV) DDR1_Inactive DDR1 Receptor (Inactive) Collagen->DDR1_Inactive Binding DDR1_Active p-DDR1 (Autophosphorylated) DDR1_Inactive->DDR1_Active Activation BCR BCR Adaptor DDR1_Active->BCR Phosphorylation VU6015929 VU6015929 (Inhibitor) VU6015929->DDR1_Inactive Stabilizes DFG-out (Blocks ATP) BetaCat Beta-Catenin (Stabilization) BCR->BetaCat Activation Nucleus Nuclear Translocation BetaCat->Nucleus Fibrosis Fibrosis & Inflammation (MCP-1, Collagen IV) Nucleus->Fibrosis Gene Expression

Caption: Mechanism of VU6015929 inhibition within the collagen-DDR1-BCR fibrotic signaling axis.

Pharmacological Profile

The following data summarizes the potency and selectivity of VU6015929.[1][2][3][4]

In Vitro Potency
Assay TypeTargetParameterValue
Biochemical Kinase Assay DDR1

4.7 nM
Biochemical Kinase Assay DDR2

7.4 nM
Cellular Functional Assay DDR1 (p-Tyr)

~4.7 nM
Selectivity Kinome PanelScoreHighly Selective*

*Note: In broad kinome screens, VU6015929 exhibits a "clean" profile with minimal off-target inhibition of other common RTKs, a significant advantage over non-selective inhibitors like dasatinib.

Pharmacokinetics (DMPK)

VU6015929 was engineered to overcome the metabolic instability often seen in early DDR inhibitors.

  • Bioavailability: Good oral bioavailability (

    
    ) in rodent models.
    
  • Clearance: Moderate to low clearance, supporting once or twice-daily dosing in preclinical models.

  • Metabolic Stability: Enhanced stability against hepatic microsomal degradation compared to earlier "compound 1" prototypes.

Experimental Protocols

To ensure reproducibility, the following protocols describe the validation of VU6015929 activity.

Protocol A: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the ability of the compound to displace a tracer from the kinase ATP pocket.

  • Reagent Prep: Prepare 1x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Inhibitor Dilution: Prepare a 3-fold serial dilution of VU6015929 in DMSO (Start conc: 10

    
    M).
    
  • Plate Setup: In a white 384-well plate, add:

    • 5

      
      L of diluted VU6015929.
      
    • 5

      
      L of Kinase/Antibody mixture (DDR1 enzyme + Eu-anti-GST antibody).
      
    • 5

      
      L of Kinase Tracer (Alexa Fluor 647-labeled).
      
  • Incubation: Shake plate for 30 seconds; incubate at Room Temperature (RT) for 60 minutes in the dark.

  • Detection: Read fluorescence resonance energy transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm [Eu] and 615 nm [Tracer]).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot dose-response to determine

    
    .
    
Protocol B: Cellular Collagen-Induced DDR1 Autophosphorylation

Validates target engagement in a biological system.

  • Cell Culture: Seed HEK293 cells stably expressing human DDR1 (HEK293-DDR1) in 6-well plates. Starve cells in serum-free medium for 16 hours.

  • Treatment: Pre-incubate cells with VU6015929 (various concentrations) for 60 minutes.

  • Stimulation: Stimulate cells with 10

    
    g/mL Collagen Type I (rat tail) for 90 minutes at 37°C.
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (e.g.,

    
    , NaF).
    
  • Western Blot:

    • Load 20

      
      g protein per lane on SDS-PAGE.
      
    • Transfer to nitrocellulose membrane.

    • Primary Antibodies: Anti-pTyr-792 (DDR1 specific) and Anti-Total DDR1.

    • Normalization: Calculate the ratio of p-DDR1 to Total DDR1.

    • Result: VU6015929 should dose-dependently reduce the p-DDR1 band intensity.

Visualization: Experimental Workflow

Workflow cluster_0 Cellular Assay Workflow Step1 Serum Starvation (16h) Step2 Inhibitor Pre-incubation (VU6015929, 1h) Step1->Step2 Step3 Collagen Stimulation (10 µg/mL, 90m) Step2->Step3 Step4 Lysis & Western Blot (Anti-pTyr) Step3->Step4

Caption: Step-by-step workflow for validating VU6015929 efficacy in cellular models.

References
  • Jeffries, D. E., Borza, C. M., Blobaum, A. L., et al. (2020). "Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy."[3][5] ACS Medicinal Chemistry Letters, 11(1), 29–33.[6] [3]

  • Borza, C. M., & Pozzi, A. (2014). "Discoidin domain receptors in kidney disease." Matrix Biology, 34, 185-192. (Context for DDR1 in fibrosis).
  • Vanderbilt Center for Neuroscience Drug Discovery. (General reference for the "VU" compound library and methodology).

Sources

Methodological & Application

Application Note & Protocol: VU6015929 HCl

Author: BenchChem Technical Support Team. Date: March 2026

Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor

Abstract & Introduction

VU6015929 HCl (also identified in primary literature as compound 7e ) is a highly potent, selective, and orally bioavailable inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2) . Unlike classical Receptor Tyrosine Kinases (RTKs) activated by soluble growth factors, DDRs are activated by fibrillar collagens (Type I-III, V) and basement membrane collagen (Type IV).

Dysregulated DDR1 signaling is a critical driver in fibrotic diseases (e.g., idiopathic pulmonary fibrosis, kidney fibrosis) and cancer progression (promoting metastasis and chemotherapy resistance). VU6015929 serves as a vital chemical probe to dissect these pathways, offering superior pharmacokinetics (PK) and kinome selectivity compared to earlier generation inhibitors like imatinib or dasatinib, which have broad off-target effects.

Key Mechanistic Features:

  • Target: DDR1 (IC₅₀ ≈ 4.7 nM) and DDR2 (IC₅₀ ≈ 7.4 nM).

  • Mechanism: ATP-competitive inhibition of the intracellular kinase domain, blocking collagen-induced autophosphorylation.

  • Downstream Effect: Reduces collagen IV production and ECM remodeling; inhibits pro-fibrotic and pro-metastatic signaling.

Chemical Properties & Formulation

Handling the HCl Salt: VU6015929 is often supplied as a hydrochloride (HCl) salt to improve aqueous solubility compared to the free base. However, for biological assays, correct solubilization is critical to prevent precipitation.

PropertySpecification
Chemical Name VU6015929 (Compound 7e)
Molecular Weight Refer to specific batch CoA (Salt form MW > Free Base MW)
Solubility (In Vitro) Soluble in DMSO (up to 10-20 mM). Avoid storing in aqueous buffers >24h.
Storage Powder: -20°C (desiccated). DMSO Stock: -80°C (aliquoted, avoid freeze-thaw).
Formulation Protocols

A. In Vitro Stock Solution (10 mM)

  • Calculate mass required:

    
    .
    
    • Note: Ensure you use the MW of the HCl salt , not the free base.

  • Dissolve powder in 100% anhydrous DMSO. Vortex until clear.

  • Aliquot into light-protective tubes (e.g., amber tubes) and store at -80°C.

B. In Vivo Dosing Vehicle (IV/PO) Validated for Rodent PK studies (Jeffries et al., ACS Med Chem Lett 2019).

  • Composition: 10% Ethanol / 40% PEG400 / 50% Saline.[1]

  • Preparation Protocol:

    • Dissolve VU6015929 HCl in Ethanol (10% of final volume). Vortex/sonicate until dissolved.

    • Add PEG400 (40% of final volume). Vortex.

    • Slowly add Sterile Saline (0.9% NaCl) (50% of final volume) while vortexing.

    • Check pH: If the HCl salt causes high acidity, adjust to pH ~5–6 with dilute NaOH to prevent injection site irritation, but monitor for precipitation.

In Vitro Experimental Protocol

Assay: Inhibition of Collagen-Induced DDR1 Autophosphorylation Objective: Quantify the potency of VU6015929 in blocking DDR1 activation in a cellular context.

Materials:

  • Cells: HEK293 cells (stably expressing full-length human DDR1) or Pan02 cells.

  • Ligand: Rat tail Collagen Type I (acetic acid solubilized).

  • Reagents: Lysis buffer (RIPA + Phosphatase Inhibitors), Anti-pTyr antibody (e.g., 4G10) or specific Anti-pDDR1 (Tyr792).

Workflow Diagram:

InVitroProtocol Seed 1. Cell Seeding (HEK293-DDR1) Wait 24h Starve 2. Serum Starvation (Overnight/16h) Sync Cell Cycle Seed->Starve PreTx 3. Inhibitor Pre-treatment (VU6015929) 1 hour @ 37°C Starve->PreTx Remove serum Stim 4. Collagen Stimulation (10-50 u00b5g/mL) Incubate 2-24h PreTx->Stim Add Collagen I Lysis 5. Lysis & Harvest (Phosphatase Inhibitors) Stim->Lysis Stop reaction Readout 6. Readout (Western Blot / ELISA) Lysis->Readout

Figure 1: Step-by-step workflow for determining DDR1 inhibitory potency in cell-based assays.

Detailed Steps:

  • Seeding: Plate cells in 6-well plates. Allow to reach ~80% confluency.

  • Starvation: Wash cells with PBS and replace media with serum-free DMEM. Incubate overnight (16h). Why? Serum contains growth factors that activate other RTKs, confounding pTyr signals.

  • Compound Preparation: Dilute 10 mM DMSO stock into serum-free media to 10x desired final concentrations (e.g., range: 0.1 nM to 1000 nM).

  • Pre-incubation: Add diluted VU6015929 to cells. Incubate for 60 minutes at 37°C.

  • Stimulation: Add Collagen Type I (final conc. 10–50 µg/mL).

    • Critical Note: DDR1 activation kinetics are slow. Unlike EGFR (minutes), DDR1 phosphorylation peaks between 2 to 18 hours . For maximal signal, incubate for 18–24 hours .

  • Lysis: Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor). Lyse in RIPA buffer.

  • Analysis: Perform Western Blot. Normalize pDDR1 (Tyr792 or Tyr513) signal to Total DDR1.

In Vivo Experimental Protocol

Study Type: Pharmacokinetics & Efficacy (Mouse/Rat) [1][2]

A. Dosing Guidelines

  • Route: Oral Gavage (PO) or Intravenous (IV).

  • Effective Dose Range:

    • PK Study: 3 mg/kg (PO), 0.5 mg/kg (IV).[1]

    • Efficacy (Fibrosis/Cancer): 10 – 25 mg/kg (PO), Daily or 3x/week.

  • Volume: 5 mL/kg (Rat), 10 mL/kg (Mouse).

B. Sample Collection (PK)

  • Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Processing: Collect blood into K2-EDTA tubes. Centrifuge at 3000xg for 10 min. Harvest plasma.

  • Bioanalysis: LC-MS/MS detection.

    • Target PK Profile: VU6015929 exhibits moderate clearance (Rat CLhep ~43 mL/min/kg) and reasonable oral bioavailability.

Mechanism of Action & Signaling Pathway

VU6015929 acts by interrupting the "outside-in" signaling of collagen.

MOA Collagen Fibrillar Collagen (Type I / IV) DDR1_Ext DDR1 Receptor (Extracellular Domain) Collagen->DDR1_Ext Binding & Dimerization DDR1_Kinase DDR1 Kinase Domain (Intracellular) DDR1_Ext->DDR1_Kinase Transmembrane Signal Membrane Cell Membrane Phos Autophosphorylation (Tyr 792/513) DDR1_Kinase->Phos ATP Transfer VU6015929 VU6015929 (Inhibitor) VU6015929->DDR1_Kinase ATP-Competitive Blockade Signaling Downstream Signaling (MAPK, PI3K, NRF2) Phos->Signaling Effect Fibrosis & Metastasis (Collagen IV Prod, EMT) Signaling->Effect

Figure 2: Mechanism of Action. VU6015929 binds the kinase domain, preventing ATP binding and subsequent autophosphorylation cascades.

Expert Tips & Troubleshooting
  • Kinetic Lag: Researchers often fail to see inhibition because they assay too early (e.g., 30 mins). DDR activation by collagen is slow and sustained. Always assay at >2 hours, ideally 18-24 hours.

  • Plasticware Binding: DDR1 inhibitors can be lipophilic. Use low-binding polypropylene plates for serial dilutions to prevent loss of compound before it reaches the cells.

  • Collagen Source: Use acid-extracted collagen. Neutralizing the collagen immediately before addition to cells triggers fibrillogenesis, which is required for DDR1 activation. Soluble (monomeric) collagen activates DDR1 poorly.

  • Salt Correction: If your calculation assumes free base MW but you use the HCl salt, your effective concentration will be ~10-15% lower than intended. Always verify the batch-specific MW.

References
  • Jeffries, D. E., et al. (2020). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy.[2][3] ACS Medicinal Chemistry Letters.[1][2] [1][2]

  • Borza, C. M., & Pozzi, A. (2014). Discoidin domain receptors in kidney disease. Matrix Biology.

  • Vanderbilt Center for Neuroscience Drug Discovery. General Probe & Protocol Database.

Sources

Application Note: In Vivo Dosing and Pharmacological Characterization of VU6015929

[1]

Abstract & Strategic Overview

VU6015929 (Compound 7e) is a potent, selective, and orally active small-molecule inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2). Unlike typical Receptor Tyrosine Kinases (RTKs) activated by growth factors, DDRs are activated by fibrillar collagen, making them critical drivers in fibrotic diseases (kidney, lung) and tumor metastasis.

While VU6015929 exhibits superior kinome selectivity and potency (IC50: DDR1 = 4.7 nM; DDR2 = 7.4 nM) compared to earlier tools, its in vivo application requires careful protocol design due to its moderate clearance and specific bioavailability profile (F% ~12.5% in rodents). This guide provides a validated workflow for formulation, pharmacokinetic (PK) assessment, and efficacy dosing strategies, synthesizing data from primary discovery campaigns and analog benchmarking.

Mechanism of Action (MoA)

VU6015929 functions as a Type II kinase inhibitor, binding to the inactive conformation of the DDR kinase domain. It competitively inhibits the ATP-binding pocket, thereby preventing the autophosphorylation of tyrosine residues upon collagen activation. This blockade halts the downstream signaling cascades responsible for Extracellular Matrix (ECM) remodeling and pro-inflammatory cytokine release.

Diagram 1: DDR1 Signaling & Inhibition Pathway

DDR1_SignalingCollagenFibrillar Collagen(Ligand)DDR1_InactiveDDR1 Receptor(Inactive Dimer)Collagen->DDR1_InactiveBindingDDR1_ActiveDDR1 Autophosphorylation(Y513/Y796)DDR1_Inactive->DDR1_ActiveActivationVU6015929VU6015929(Inhibitor)VU6015929->DDR1_InactiveBlocks ATP PocketATPATPATP->DDR1_ActivePhosphoryl TransferSignalingDownstream Signaling(MAPK, NF-κB, p38)DDR1_Active->SignalingOutcome1Pro-inflammatory Cytokines(IL-6, MCP-1)Signaling->Outcome1Outcome2ECM Production(Collagen IV, Fibronectin)Signaling->Outcome2PathologyTissue Fibrosis& RemodelingOutcome1->PathologyOutcome2->Pathology

Caption: VU6015929 prevents collagen-induced DDR1 autophosphorylation, halting fibrotic signaling.

Compound Formulation & Preparation

Successful in vivo outcomes depend on solubilizing the lipophilic pyridine-based scaffold of VU6015929. The following vehicle is validated for both Intravenous (IV) and Oral (PO) administration in rats and mice.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Molecular Weight: ~480-520 g/mol (depending on salt form; base structure is critical).

  • Solubility: Low in pure water; requires co-solvents.

  • Appearance: Off-white to pale yellow solid.

Validated Vehicle Formulation

Vehicle Composition: 10% Ethanol / 40% PEG400 / 50% Saline.[1][2]

ComponentGradeRoleVolume (for 10 mL)
Ethanol (EtOH) Absolute, USPPrimary Solvent1.0 mL
PEG400 Polyethylene Glycol 400Co-solvent/Stabilizer4.0 mL
Saline 0.9% NaCl, SterileAqueous Carrier5.0 mL
Preparation Protocol
  • Weighing: Accurately weigh the required amount of VU6015929 powder.

  • Primary Solubilization: Add the calculated volume of 100% Ethanol directly to the powder. Vortex and sonicate (water bath, 37°C) until the compound is fully dissolved and the solution is clear.

    • Critical Step: Do not proceed until fully dissolved. If particulates remain, the bioavailability will drop significantly.

  • Co-solvent Addition: Add PEG400 slowly while vortexing. The solution may warm slightly; this is normal.

  • Aqueous Phase: Slowly add Saline (0.9%) in stepwise aliquots while vortexing.

    • Note: Rapid addition of saline can cause precipitation. If cloudiness occurs, sonicate immediately.

  • Filtration: Filter through a 0.22 µm PTFE or PES syringe filter to ensure sterility before injection.

Pharmacokinetic (PK) Protocol

The following parameters are derived from rodent studies (Jeffries et al., 2020). Use these baselines to calculate dosing intervals.

Standard PK Dosing Regimen
  • Intravenous (IV): 0.5 mg/kg (Bolus tail vein).

  • Oral (PO): 3.0 mg/kg (Oral gavage).[1]

PK Parameters (Rat)
ParameterValueInterpretation
Clearance (CLp) 34.2 mL/min/kgModerate clearance; suggests metabolic stability is acceptable but not indefinite.[1]
Half-life (T1/2) ~3.0 hoursRequires BID (twice daily) dosing for sustained coverage in chronic models.
Volume of Dist. (Vss) 4.3 L/kgHigh tissue distribution; penetrates well into organs (kidney/lung).
Bioavailability (F%) 12.5%Low. Oral dosing requires significantly higher mass than IV to achieve equivalent exposure.
Tmax 0.75 hoursRapid absorption.[1][2]

Efficacy Dosing Strategy

Critical Insight: The low oral bioavailability (12.5%) of VU6015929 means that the PK dose (3 mg/kg) is likely insufficient for therapeutic efficacy in robust fibrosis models (e.g., Bleomycin lung fibrosis or Alport syndrome).

To achieve therapeutic inhibition (>80% receptor occupancy) over 24 hours, you must scale the dose. Based on benchmarking against similar DDR1 inhibitors (e.g., Compound 2.45, XBLJ-13), the following escalation is recommended.

Recommended Chronic Dosing (Mouse)
  • Route: Oral Gavage (PO) or Intraperitoneal (IP)

  • Frequency: BID (Twice Daily) is preferred due to the 3h half-life. QD (Once Daily) is acceptable only if using high-dose bolus.

  • Dose Range: 30 mg/kg – 100 mg/kg.[3]

    • Start: 30 mg/kg BID.

    • High: 90-100 mg/kg QD (similar to Compound 2.45 protocols).

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Administrationcluster_2Phase 3: AnalysisWeighWeigh VU6015929SolubilizeDissolve: 10% EtOH+ 40% PEG400Weigh->SolubilizeDiluteAdd 50% Saline(Stepwise)Solubilize->DiluteDose_POOral Gavage(30-100 mg/kg)Dilute->Dose_PODose_IVIV Bolus(0.5-1 mg/kg)Dilute->Dose_IVCollectPlasma/TissueCollectionDose_PO->CollectTmax 0.75hDose_IV->CollectAnalysisLC-MS/MS orWestern Blot (p-DDR1)Collect->Analysis

Caption: Step-by-step workflow from formulation to bioanalysis.

Safety & Toxicity Monitoring

VU6015929 is generally well-tolerated in rodent models at therapeutic doses, but "off-target" effects on other kinases (though minimal) should be monitored.

  • Body Weight: Weigh animals daily. A loss of >15% body weight requires immediate euthanasia.

  • Behavior: Monitor for lethargy or piloerection 1-hour post-dose (Tmax).

  • Kidney Function: Since DDR1 is renal-protective in some contexts and pro-fibrotic in others, monitor BUN/Creatinine if dosing >14 days.

References

  • Jeffries, D. E., et al. (2020). "Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy."[4][5] ACS Medicinal Chemistry Letters, 11(1), 29–33.[6][7][8][9] Link[9]

  • Richter, H., et al. (2019). "DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome." ACS Chemical Biology, 14(1), 37-49. (Contextual reference for high-dose DDR1 inhibition). Link

  • Dong, X., et al. (2022). "Discovery of a Potent and Selective DDR1/2 Inhibitor, XBLJ-13, for the Treatment of Idiopathic Pulmonary Fibrosis." Journal of Medicinal Chemistry. (Contextual reference for dosing ranges in fibrosis). Link

Targeting Collagen Signaling in Fibrosis: Application Guide for the Dual DDR1/2 Inhibitor VU6015929 HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM), primarily driven by the activation of myofibroblasts.[1] While Transforming Growth Factor-beta (TGF-


) is a well-known driver, Discoidin Domain Receptors (DDR1 and DDR2)  have emerged as critical, collagen-activated receptor tyrosine kinases (RTKs) that perpetuate the fibrotic cycle. Unlike classical RTKs activated by soluble growth factors, DDRs are activated by fibrillar collagen, creating a feed-forward loop where increased ECM deposition triggers further pro-fibrotic signaling.

VU6015929 is a potent, selective, small-molecule inhibitor of DDR1 and DDR2.[2][3][4][5][6][7] It functions by binding to the kinase domain of the receptor, blocking collagen-induced autophosphorylation and subsequent downstream signaling. This guide details the protocols for utilizing VU6015929 to dissect fibrotic pathways in vitro, specifically focusing on blocking collagen-induced receptor activation and ECM production.

Mechanism of Action (MOA)[11]

VU6015929 acts as an ATP-competitive inhibitor of the DDR1 and DDR2 kinase domains. Under fibrotic conditions, excess Collagen I binds to the extracellular discoidin domain of DDR1/2. This induces receptor dimerization and autophosphorylation. VU6015929 interrupts this process, preventing the signal transduction required for the synthesis of Collagen IV and other fibrotic markers.[6]

Signaling Pathway Diagram

DDR_Pathway Collagen Fibrillar Collagen (ECM Microenvironment) DDR DDR1 / DDR2 Receptor (Transmembrane) Collagen->DDR Ligand Binding Kinase Kinase Domain Activation DDR->Kinase Dimerization VU VU6015929 (Inhibitor) VU->Kinase Blocks ATP Binding Phos Autophosphorylation (Tyr513/Tyr796) Kinase->Phos Catalysis Downstream Downstream Signaling (MAPK/ERK/p38) Phos->Downstream Signal Transduction GeneExp Pro-fibrotic Gene Expression (COL4A1, MMPs) Downstream->GeneExp Transcription Fibrosis Fibrosis Progression (ECM Accumulation) GeneExp->Fibrosis Synthesis

Figure 1: Mechanism of action for VU6015929. The compound inhibits the kinase activity of DDRs, breaking the collagen-induced pro-fibrotic cycle.

Material Preparation & Handling[7]

Critical Note on Salt Forms: VU6015929 is often supplied as a free base (MW ~485.43 g/mol ) or as a Hydrochloride (HCl) salt. Always verify the molecular weight on your specific vial label before calculating molarity. The protocols below assume the use of the free base MW for calculation examples; adjust if using the HCl salt.

Solubility Data
SolventMax SolubilityStock Conc. (Example)Storage
DMSO ~98 mg/mL (200 mM)10 mM-80°C (6 months)
Ethanol Low/InsolubleN/AN/A
Water InsolubleN/AN/A
Reconstitution Protocol
  • Calculate: To prepare a 10 mM stock solution of VU6015929 (Free base MW: 485.43):

    • Weigh 1 mg of powder.

    • Add 206

      
      L  of high-grade anhydrous DMSO.
      
    • Note: If using VU6015929 HCl (approx MW ~521.9), add 191

      
      L DMSO per 1 mg.
      
  • Mix: Vortex vigorously until completely dissolved. The solution should be clear.

  • Aliquot: Dispense into single-use aliquots (e.g., 20

    
    L) to avoid freeze-thaw cycles.
    
  • Store: Keep at -80°C. Protect from light.

In Vitro Fibrosis Assays[12]

Experiment A: Target Engagement (Inhibition of DDR1 Autophosphorylation)

Objective: Validate that VU6015929 inhibits Collagen I-induced DDR1 phosphorylation in your cell model.[5]

Cell Model: HEK293 cells overexpressing DDR1 (HEK293-DDR1) or endogenous high-expressors like activated Mesangial cells or Hepatic Stellate Cells (HSCs).

Protocol:

  • Seeding: Plate cells in 6-well plates (approx.

    
     cells/well) in complete media. Allow to adhere overnight.
    
  • Starvation: Wash cells with PBS and switch to serum-free media for 4–16 hours. This reduces basal phosphorylation.

  • Pre-treatment:

    • Prepare VU6015929 dilutions in serum-free media (0.1 nM, 1 nM, 10 nM, 100 nM, 1

      
      M).
      
    • Include a Vehicle Control (DMSO only, matched to highest concentration, e.g., 0.1%).

    • Add to cells and incubate for 60 minutes at 37°C.

  • Stimulation:

    • Stimulate cells with Rat Tail Collagen Type I (Final concentration: 10–50

      
      g/mL).
      
    • Tip: Collagen I can gel at neutral pH; dilute cold and add quickly.

    • Incubate for 90 minutes at 37°C.

  • Lysis & Analysis:

    • Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).

    • Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

    • Readout: Western Blot.

      • Primary Target: Phospho-DDR1 (Tyr513 or Tyr796).

      • Loading Control: Total DDR1 and GAPDH/Actin.

Expected Result: Dose-dependent reduction of pDDR1 bands. IC50 should be in the low nanomolar range (<10 nM).

Experiment B: Functional Fibrosis Assay (Collagen IV Production)

Objective: Determine if VU6015929 prevents the synthesis of ECM components (Collagen IV) downstream of DDR activation.

Protocol:

  • Seeding: Plate Mesangial cells or Fibroblasts in 12-well plates.

  • Treatment:

    • Treat cells with VU6015929 (10 nM – 100 nM) in low-serum media (1% FBS).

    • Optional: Co-stimulate with TGF-

      
      1 (2-5 ng/mL) if using a model where DDR1 upregulation requires TGF-
      
      
      
      priming.
  • Incubation: Incubate for 24 to 48 hours .

  • Readout (Western Blot or ELISA):

    • Harvest cell lysates (or supernatant if measuring secreted collagen).

    • Blot for Collagen IV .[8][2][9][4][10][11]

    • Blot for

      
      -SMA  (marker of myofibroblast differentiation).
      

Data Interpretation: VU6015929 should significantly reduce Collagen IV levels compared to vehicle-treated, collagen-stimulated controls.[10]

In Vivo Considerations (Reference Only)

While this guide focuses on in vitro application, VU6015929 has been characterized for in vivo pharmacokinetics (PK).[11]

  • Vehicle: 10% Ethanol / 40% PEG400 / 50% Saline.[10]

  • Route: Oral (PO) or Intravenous (IV).

  • PK Profile (Rat):

    • Clearance (CLp): Moderate (34.2 mL/min/kg).[10]

    • Half-life (

      
      ): ~3 hours.[10]
      
    • Bioavailability (

      
      ): ~12.5%.[10]
      
  • Usage: For fibrosis models (e.g., Bleomycin-induced pulmonary fibrosis), daily or bidaily dosing may be required due to the moderate half-life.

Troubleshooting & FAQs

IssuePossible CauseSolution
No pDDR1 signal Low basal expression or weak stimulationEnsure cells express DDR1 (check mRNA). Use Collagen I (Rat Tail) at 50

g/mL. Ensure phosphatase inhibitors are fresh.
Precipitation in media High concentration / Low solubilityDo not exceed 10

M in aqueous media. Keep DMSO < 0.5%.
High background Non-specific bindingIncrease washing steps in Western blot. Use specific pDDR1 antibodies (e.g., Cell Signaling Technology clones).
Lack of efficacy Serum interferenceDDR inhibitors can bind serum proteins. Perform assays in low serum (0.1% - 1% FBS) or serum-free media.

References

  • Jeffries, D. E., et al. (2019). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy.[10][11] ACS Medicinal Chemistry Letters, 11(1), 29–33.[12][11] [Link][12]

Sources

Application Notes and Protocols for Studying Collagen-Induced Signaling with VU6015929

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Collagen-Driven Pathways with a Potent and Selective DDR1/2 Inhibitor

The interaction between cells and the extracellular matrix (ECM) is a critical regulator of numerous physiological and pathological processes, including tissue development, fibrosis, and cancer progression. Collagens, the most abundant proteins in the ECM, exert their influence through various receptors, among which the Discoidin Domain Receptors (DDRs) have emerged as key players.[1][2] DDR1 and DDR2 are unique receptor tyrosine kinases (RTKs) that are activated by direct binding to collagen, initiating a cascade of intracellular signaling events.[3] Dysregulation of DDR1-mediated signaling is implicated in a range of diseases, making it a compelling target for therapeutic intervention and a crucial subject of basic research.[4][5]

VU6015929 is a potent and selective dual inhibitor of DDR1 and DDR2, with IC50 values of 4.67 nM and 7.39 nM, respectively.[6][7] It effectively blocks the collagen-induced autophosphorylation of DDR1, the initial and critical step in the signaling cascade.[8] With its low cytotoxicity, favorable pharmacokinetic profile, and high kinome selectivity, VU6015929 serves as an invaluable chemical probe for elucidating the nuanced roles of DDR1/2 in collagen-induced signaling.[6][8]

These application notes provide a comprehensive guide for utilizing VU6015929 to investigate collagen-driven cellular processes. We offer detailed, field-proven protocols for key in vitro assays, alongside expert insights into experimental design and data interpretation, to empower researchers in their exploration of DDR-mediated signaling.

The DDR1 Signaling Cascade: A Visual Guide

Upon binding to collagen, DDR1 undergoes a slow and sustained autophosphorylation on multiple tyrosine residues within its intracellular domain.[9] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of downstream pathways that regulate cell proliferation, migration, survival, and ECM remodeling.[4][10] The major signaling axes activated by DDR1 include the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[9][11]

DDR1_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Dimerization pDDR1 p-DDR1 DDR1->pDDR1 Autophosphorylation PI3K PI3K pDDR1->PI3K MAPK_Pathway MAPK Pathway (e.g., ERK1/2) pDDR1->MAPK_Pathway VU6015929 VU6015929 VU6015929->pDDR1 Inhibition Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Downstream Downstream Effects (Proliferation, Migration, ECM Production) pAkt->Downstream pMAPK p-MAPK MAPK_Pathway->pMAPK pMAPK->Downstream

Caption: DDR1 Signaling Pathway and Point of Inhibition by VU6015929.

Experimental Protocols

I. Preparation of Reagents

A critical first step for reliable and reproducible results is the proper preparation and storage of key reagents.

VU6015929 Stock Solution:

  • Preparation: VU6015929 is soluble in DMSO.[12] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 2 years).[13] For short-term use, a stock solution can be stored at -20°C for up to 1 year.[13]

Collagen Type I Solution:

  • Preparation: Collagen I is typically supplied in an acidic solution (e.g., 20 mM acetic acid) and should be diluted in sterile, ice-cold phosphate-buffered saline (PBS) or serum-free cell culture medium to the desired working concentration immediately before use.

  • Handling: Keep collagen solutions on ice to prevent premature gelation. Mix gently by inverting the tube; do not vortex.

II. Protocol 1: Inhibition of Collagen-Induced DDR1 Phosphorylation (Western Blot Analysis)

This protocol details the detection of phosphorylated DDR1 (p-DDR1) in cell lysates by Western blot to assess the inhibitory activity of VU6015929.

WB_Workflow cluster_workflow Western Blot Workflow for p-DDR1 Start Seed Cells Serum_Starve Serum Starve Start->Serum_Starve Pre_treat Pre-treat with VU6015929 Serum_Starve->Pre_treat Stimulate Stimulate with Collagen I Pre_treat->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking (5% BSA) Transfer->Block Primary_Ab Incubate with Primary Antibodies (p-DDR1, Total DDR1) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibodies Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect Analyze Data Analysis Detect->Analyze

Caption: Experimental workflow for assessing DDR1 phosphorylation by Western blot.

Materials:

  • Cell Line: HEK293 cells stably expressing human DDR1 (HEK293-DDR1) are recommended.[8] Other cell lines endogenously expressing DDR1 (e.g., various cancer cell lines) can also be used.

  • Collagen I: Rat tail or bovine skin, sterile solution.

  • VU6015929: Prepared as a 10 mM stock in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

  • Primary Antibodies: Rabbit anti-phospho-DDR1 (e.g., targeting Tyr792) and mouse or rabbit anti-total DDR1.

  • Secondary Antibodies: HRP-conjugated anti-rabbit and/or anti-mouse IgG.

Procedure:

  • Cell Seeding: Plate HEK293-DDR1 cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

  • Serum Starvation: Once cells are sub-confluent, replace the growth medium with serum-free medium and incubate for 16-24 hours. This reduces basal receptor tyrosine kinase activity.

  • Inhibitor Pre-treatment: Prepare serial dilutions of VU6015929 in serum-free medium. Aspirate the starvation medium and add the VU6015929-containing medium to the cells. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.

  • Collagen Stimulation: Add Collagen I directly to the medium to a final concentration of 10-50 µg/mL.[14] The optimal stimulation time for DDR1 phosphorylation is typically between 60 and 90 minutes, but can be longer depending on the cell type.[15][16]

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (cell lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane with primary antibodies against p-DDR1 and total DDR1 overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-DDR1 and total DDR1 using densitometry software. Normalize the p-DDR1 signal to the total DDR1 signal for each sample.[18]

Expected Results: Collagen stimulation should lead to a significant increase in the p-DDR1/total DDR1 ratio in vehicle-treated cells. Pre-treatment with VU6015929 is expected to inhibit this increase in a dose-dependent manner.

III. Protocol 2: Measurement of Collagen IV Production (ELISA)

This protocol describes the quantification of collagen IV in cell culture supernatants or cell lysates using an Enzyme-Linked Immunosorbent Assay (ELISA) to assess the effect of VU6015929 on DDR1-mediated ECM production. Mesangial cells are a relevant cell type for this assay as they are known to produce collagen IV in response to DDR1 activation.[8]

Materials:

  • Cell Line: Human or murine mesangial cells.

  • Collagen I: For stimulation.

  • VU6015929: 10 mM stock in DMSO.

  • Collagen IV ELISA Kit: Commercially available kits for human or mouse collagen IV.

  • Cell Lysis Buffer (for intracellular collagen IV): As described in the Western blot protocol or a non-denaturing lysis buffer.

Procedure:

  • Cell Culture and Treatment:

    • Plate mesangial cells in 24-well plates.

    • Once confluent, serum-starve the cells for 24 hours.

    • Pre-treat with various concentrations of VU6015929 or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with Collagen I (e.g., 50 µg/mL) for 24-48 hours.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture medium from each well. Centrifuge at 1,000 x g for 20 minutes to remove cell debris.[19] The supernatant can be assayed directly or stored at -80°C.

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse as described in the Western blot protocol.

  • ELISA:

    • Perform the Collagen IV ELISA according to the manufacturer's instructions.[20][21] This typically involves:

      • Adding standards and samples to the pre-coated microplate.

      • Incubating with a detection antibody.

      • Adding a substrate and stopping the reaction.

      • Measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the provided collagen IV standards.

    • Calculate the concentration of collagen IV in each sample based on the standard curve.

    • For cell lysates, normalize the collagen IV concentration to the total protein concentration of the lysate.

Expected Results: Collagen I stimulation should increase the amount of secreted and/or cell-associated collagen IV. VU6015929 is expected to reduce this collagen I-induced increase in collagen IV production.[8]

IV. Protocol 3: Immunofluorescence Staining for Collagen IV

This protocol provides a method for the visualization of collagen IV deposition by immunofluorescence, offering a qualitative assessment of the effects of VU6015929.

Materials:

  • Cells grown on coverslips: Mesangial cells cultured on collagen-coated or uncoated glass coverslips in 24-well plates.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

  • Blocking Buffer: 5% normal serum (from the same species as the secondary antibody) in PBS.

  • Primary Antibody: Guinea pig or rabbit anti-collagen IV antibody.

  • Secondary Antibody: Fluorophore-conjugated anti-guinea pig or anti-rabbit IgG.

  • Nuclear Stain: DAPI.

  • Mounting Medium: Antifade mounting medium.

Procedure:

  • Cell Culture and Treatment: Culture and treat mesangial cells on coverslips as described for the ELISA protocol.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.[22]

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular staining):

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.[23]

  • Antibody Incubation:

    • Dilute the primary anti-collagen IV antibody in blocking buffer according to the manufacturer's recommendation.

    • Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.[24]

    • Wash three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

    • Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.[25]

    • Wash three times with PBS for 5 minutes each.

  • Counterstaining and Mounting:

    • Incubate with DAPI solution for 5-10 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

Expected Results: An increase in collagen IV staining intensity and deposition should be observed following collagen I stimulation. Treatment with VU6015929 is expected to reduce the observed collagen IV staining.

Data Summary and Interpretation

For ease of reference, the following table summarizes key quantitative parameters for the described experiments.

ParameterVU6015929Collagen I (Stimulation)
Working Concentration 1 nM - 10 µM (in cell culture)10 - 50 µg/mL
Pre-incubation Time 1 - 2 hoursN/A
Stimulation Time N/A60 - 90 minutes (for phosphorylation) 24 - 48 hours (for collagen IV production)
IC50 (DDR1) 4.67 nMN/A
IC50 (DDR2) 7.39 nMN/A

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No/weak p-DDR1 signal Inefficient collagen stimulationEnsure collagen is properly diluted and kept on ice. Optimize stimulation time.
Low DDR1 expression in cellsUse a cell line with confirmed high DDR1 expression (e.g., HEK293-DDR1).
Phosphatase activityEnsure fresh phosphatase inhibitors are added to the lysis buffer. Keep samples on ice.
High background in Western blot Blocking with milkUse 5% BSA in TBST for blocking.[17]
Antibody concentration too highOptimize primary and secondary antibody concentrations.
Insufficient washingIncrease the number and duration of wash steps.[26]
Variable ELISA results Inconsistent sample handlingEnsure accurate pipetting and consistent incubation times.
Cell debris in supernatantCentrifuge supernatant samples before assaying.

Conclusion

VU6015929 is a powerful and selective tool for dissecting the roles of DDR1 and DDR2 in collagen-induced signaling. The protocols outlined in these application notes provide a robust framework for investigating the effects of this inhibitor on DDR1 activation and downstream functional consequences, such as ECM protein production. By carefully following these methodologies and considering the provided expert insights, researchers can confidently generate high-quality, reproducible data to advance our understanding of the complex interplay between cells and the collagen-rich microenvironment in health and disease.

References

  • A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions. (2023). Journal of Cell Communication and Signaling. [Link]

  • Protocol for Collagen type IV Antibody (Cat. No. 462 004) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. SYSY. [Link]

  • A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions. (2022). Journal of Cell Communication and Signaling. [Link]

  • Protocol for Staining Collagen IV. BiCell Scientific. [Link]

  • DDR1 autophosphorylation is a result of aggregation into dense clusters. (2019). eLife. [Link]

  • Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. (2021). Azure Biosystems. [Link]

  • Signaling by discoidin domain receptor 1 in cancer metastasis. (2018). Cancer and Metastasis Reviews. [Link]

  • Signaling pathways downstream of DDR1 and their consequences mediated... ResearchGate. [Link]

  • Protocol for Collagen type IV Antibody (Cat. No. 462 004) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Free Floating. SYSY. [Link]

  • Emerging strategies and translational advancements of DDR1 in oncology. (2025). Journal of Hematology & Oncology. [Link]

  • Collagen I Induces Discoidin Domain Receptor (DDR) 1 Expression through DDR2 and a JAK2-ERK1/2-mediated Mechanism in Primary Human Lung Fibroblasts. (2011). Journal of Biological Chemistry. [Link]

  • DDR1 and Its Ligand, Collagen IV, Are Involved in In Vitro Oligodendrocyte Maturation. (2023). International Journal of Molecular Sciences. [Link]

  • Rat COL4(Collagen Type IV) ELISA Kit. American Research Products. [Link]

  • ELISA Kit for Collagen Type IV Alpha 5 (COL4a5). Cloud-Clone Corp. [Link]

  • Collagen I induces DDR1 redistribution on the cell surface. COS-7 cells... ResearchGate. [Link]

  • Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions. (2023). International Journal of Molecular Sciences. [Link]

  • Phosphoproteins by Western Blot. Stratech. [Link]

  • How is the better way to normalize phosphorylated proteins analyzed by Western blot? With structural proteins or with their total protein pair? ResearchGate. [Link]

  • A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions. ResearchGate. [Link]

  • Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers. (2017). eLife. [Link]

  • Collagen IV. Exocell. [Link]

  • ELISA Sample Preparation Protocol. Abbexa. [Link]

  • DDR signaling network. Schematic representation of signaling molecules... ResearchGate. [Link]

  • DDR1 (discoidin domain receptor tyrosine kinase 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. (2019). PubMed. [Link]

  • Immunofluorescence Protocol (for adherent cells). Arigo Biolaboratories. [Link]

  • Immunofluorescence Protocol. CELLINK. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • General Protocol for Western Blotting. Bio-Rad. [Link]

  • Western Blot Troubleshooting Guide. TotalLab. [Link]

  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. ResearchGate. [Link]

Sources

Application Note: Cell-Based Assays Using VU6015929 HCl

Author: BenchChem Technical Support Team. Date: March 2026

High-Potency, Selective Inhibition of Discoidin Domain Receptors (DDR1/2) [1]

Introduction & Mechanism of Action

VU6015929 HCl is a highly potent, selective, and CNS-penetrant small-molecule inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2) . Unlike classical Receptor Tyrosine Kinases (RTKs) activated by soluble growth factors (e.g., EGFR, VEGFR), DDRs are uniquely activated by fibrillar collagens (Type I-V) in the extracellular matrix (ECM).

Why Use VU6015929?
  • Selectivity: It exhibits low nanomolar potency (DDR1 IC

    
     = 4.7 nM; DDR2 IC
    
    
    
    = 7.4 nM) with a clean kinome profile, avoiding off-target effects common in earlier generation inhibitors like imatinib or dasatinib.
  • Therapeutic Relevance: DDR1/2 signaling drives fibrosis (kidney, lung), tumor metastasis, and chemotherapy resistance. VU6015929 is a critical tool for dissecting these matrix-driven pathologies.

  • Mechanism: It binds the intracellular kinase domain of DDR1/2, preventing ATP binding and subsequent autophosphorylation upon collagen stimulation.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the DDR signaling cascade and the specific intervention point of VU6015929. Note that DDR activation kinetics are characteristically slow (hours) compared to other RTKs (minutes).

DDR_Signaling Collagen Fibrillar Collagen (Type I/IV) DDR_Inactive DDR1/2 (Inactive Dimer) Collagen->DDR_Inactive Binding DDR_Active DDR1/2 (Active Phosphorylated) DDR_Inactive->DDR_Active Slow Activation (Hrs) ShcA ShcA / Nck DDR_Active->ShcA Recruitment NFkB NF-κB Signaling DDR_Active->NFkB VU VU6015929 (Inhibitor) VU->DDR_Active Blocks Kinase Activity MAPK MAPK / ERK Pathway ShcA->MAPK PI3K PI3K / Akt Pathway ShcA->PI3K Fibrosis ECM Production (Collagen IV/Fibronectin) MAPK->Fibrosis Migration Cell Migration & Invasion PI3K->Migration Survival Cell Survival & Chemoresistance NFkB->Survival

Figure 1: Mechanism of Action. VU6015929 inhibits the kinase activity of DDR1/2, blocking the transduction of collagen-sensing signals into pro-fibrotic and pro-migratory phenotypes.

Experimental Design & Preparation

Compound Handling & Solubility

VU6015929 is hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous media, which leads to false negatives.

ParameterSpecification
Molecular Weight ~485.43 g/mol (Free base) / Salt form varies
Stock Solvent DMSO (Anhydrous). Solubility up to 100 mg/mL.[1]
Storage -80°C (Stock); -20°C (Short term).[1] Avoid freeze-thaw cycles.
Aqueous Solubility Insoluble in water/PBS. Requires co-solvents (e.g., PEG300) for high conc.

Preparation Protocol:

  • Stock Solution (10 mM): Dissolve powder in anhydrous DMSO. Vortex and sonicate briefly if necessary.

  • Working Solution: Dilute the stock into culture medium immediately prior to use.

    • Critical Step: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

    • Example: For a 100 nM treatment, dilute 10 mM stock 1:1000 in DMSO (to 10 µM), then 1:100 into medium.

Dose Selection
  • Cell-Free Kinase Assays: IC

    
     ~5–8 nM.
    
  • Cell-Based Assays: 10 nM – 100 nM is the effective range for complete inhibition.

    • Note: Concentrations >1 µM may introduce off-target effects; maintain <500 nM for specificity.

Protocol 1: Target Engagement (Autophosphorylation Assay)

Objective: Validate that VU6015929 inhibits Collagen I-induced DDR1 phosphorylation in your specific cell line (e.g., HEK293-DDR1, HCT116, or Mesangial cells).

Scientific Logic: Unlike EGFR, DDRs require long-term stimulation with collagen. Short pulses (15 min) will not activate the receptor.

Materials
  • Cells: Adherent cells expressing DDR1/2.[2]

  • Ligand: Rat Tail Collagen Type I (Soluble, acidic).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: DDRs are prone to rapid dephosphorylation).

  • Detection: Anti-phospho-DDR1 (Tyr792) antibody; Total DDR1 antibody.

Step-by-Step Methodology
  • Seeding: Plate cells in 6-well plates (0.5 × 10

    
     cells/well) in complete medium. Allow to adhere overnight.
    
  • Starvation: Wash 2x with PBS. Incubate in serum-free medium for 4–16 hours.

    • Why? Serum contains fibronectin and other factors that can activate basal signaling, masking the specific collagen response.

  • Pre-treatment: Add VU6015929 (0, 10, 30, 100, 300 nM) to the serum-free medium. Incubate for 1 hour .

    • Control: DMSO vehicle control is mandatory.

  • Stimulation: Add Collagen Type I (Final conc: 10–50 µg/mL) directly to the medium containing the inhibitor.

  • Incubation: Incubate at 37°C for 2 to 24 hours .

    • Optimization: DDR1 phosphorylation peaks typically between 18–24 hours in many cell types. Perform a time-course if unsure.

  • Lysis:

    • Place plate on ice. Wash 1x with ice-cold PBS (containing 1 mM Na

      
      VO
      
      
      
      to preserve tyrosines).
    • Lyse cells and collect supernatant.

  • Analysis: Perform Western Blot. Normalize p-DDR1 signal to Total DDR1.

Expected Result: A dose-dependent reduction in p-DDR1 bands, with complete ablation typically observed at ≥100 nM.

Protocol 2: Functional Fibrosis Assay (Collagen IV Production)

Objective: Assess the therapeutic potential of VU6015929 by measuring the reduction of ECM production (Collagen IV) in renal or pulmonary fibroblasts.

Scientific Logic: DDR1 activation drives a feed-forward loop increasing Collagen IV synthesis. Blocking this loop is a key antifibrotic mechanism.

Step-by-Step Methodology
  • Cell System: Primary Mesangial Cells or Activated Stellate Cells.

  • Culture Conditions: 96-well plate format.

  • Treatment:

    • Pre-incubate cells with VU6015929 (10–500 nM) for 1 hour.

    • Stimulate with Collagen I (10 µg/mL) or TGF-β (if studying cross-talk) for 24–48 hours .

  • Readout (ELISA):

    • Remove supernatant (if measuring secreted collagen) or lyse cells (for intracellular).

    • Use a Sandwich ELISA specific for Collagen IV.

  • Alternative Readout (Western Blot):

    • Lyse cells and blot for Collagen IV.[2]

    • Loading Control:

      
      -actin or GAPDH.
      

Data Interpretation: Calculate the Percent Inhibition relative to the Vehicle + Collagen stimulated control.



Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseExpert Solution
No p-DDR1 Signal Stimulation time too short.DDRs are slow. Increase Collagen I incubation to 18–24 hours.
High Basal Phosphorylation Autocrine collagen loop.Starve cells longer (up to 24h) or use collagen-coated plates instead of soluble collagen to control the start time precisely.
Precipitation of Compound High concentration in aqueous media.Do not exceed 10 µM in stock dilution steps before adding to cells. Ensure DMSO < 0.1%.
Cell Detachment High Collagen concentrations.Collagen I can cause gelation or detachment at high concentrations. Use 10 µg/mL as a starting point.

References

  • Discovery of VU6015929: Jeffries, D. E., et al. (2020).[3][4][5] "Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy."[1][2][5][6][7] ACS Medicinal Chemistry Letters.

  • DDR Signaling Mechanisms: Leitinger, B. (2014). "Discoidin domain receptor functions in physiological and pathological conditions."[2] International Review of Cell and Molecular Biology.

  • DDR1 in Fibrosis: Borza, C. M., et al. (2017). "Discoidin Domain Receptor 1 Kinase Activity Promotes Renal Fibrosis." Journal of the American Society of Nephrology.

  • Compound Datasheet & Properties: ProbeChem Biochemicals / Tocris Bioscience.

Sources

High-Fidelity Analysis of DDR1 Inhibition: VU6015929 HCl Western Blotting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Scientific Context

Introduction to VU6015929

VU6015929 is a highly potent, selective, and cell-permeable inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2) .[1][2] Unlike typical Receptor Tyrosine Kinases (RTKs) activated by soluble growth factors, DDRs are activated by extracellular matrix collagens (specifically Collagen I and IV).

Mechanism of Action: VU6015929 functions as a Type II kinase inhibitor, binding to the inactive conformation of the DDR kinase domain. It blocks the ATP-binding pocket, thereby preventing collagen-induced autophosphorylation (specifically at Tyr792 and Tyr513) and subsequent downstream signaling cascades (MAPK/ERK) that drive fibrosis and epithelial-to-mesenchymal transition (EMT).

Critical Note on Identity: While many compounds with the "VU" prefix are associated with Muscarinic (M4) receptors, VU6015929 is distinct as a DDR1/2 inhibitor . Ensure your experimental design uses Collagen I as the agonist, not Acetylcholine.

Signaling Pathway Visualization

The following diagram illustrates the DDR1 signaling cascade and the specific point of intervention by VU6015929.

DDR1_Signaling Collagen Collagen I (ECM) DDR1_Inactive DDR1 Monomers (Inactive) Collagen->DDR1_Inactive Binding VU VU6015929 HCl (Inhibitor) DDR1_Active DDR1 Homodimers (Active/Phosphorylated) VU->DDR1_Active Blocks ATP Binding (Inhibits Phosphorylation) DDR1_Inactive->DDR1_Active Dimerization & Autophosphorylation (Tyr792) ShcA ShcA/Nck2 Adaptors DDR1_Active->ShcA Ras Ras-GTP ShcA->Ras ERK ERK1/2 (p-Thr202/Tyr204) Ras->ERK Fibrosis Collagen IV Production Pro-Fibrotic Gene Expression ERK->Fibrosis Transcriptional Regulation

Caption: Mechanism of VU6015929 inhibition within the Collagen-DDR1-ERK signaling axis. The compound prevents autophosphorylation, arresting the fibrotic cascade.

Part 2: Experimental Design & Pre-Planning

Reagent Preparation

To ensure reproducibility, reagents must be prepared with strict attention to solubility and stability.

ReagentPreparation DetailsStorage
VU6015929 HCl Stock: Dissolve in 100% DMSO to 10 mM. Working: Dilute in serum-free media. Final DMSO <0.1%. Note: The HCl salt improves solubility, but DMSO is recommended for consistent stock stability.-20°C (Aliquot)
Collagen Type I Stock: Rat tail or Bovine Collagen I (e.g., 3-5 mg/mL in acetic acid). Stimulation: Dilute to 10–50 µg/mL in serum-free media.4°C (Do not freeze)
Lysis Buffer RIPA Buffer supplemented with Phosphatase Inhibitors (critical). Add fresh: 1 mM Na3VO4 (Orthovanadate), 10 mM NaF, 1 mM PMSF.4°C / Fresh
Experimental Conditions
  • Cell Models: HEK293 cells transiently/stably expressing DDR1b, or endogenous expressors like Mesangial cells , MCF-7 , or HCT116 .

  • Serum Starvation (Crucial): DDR1 signaling is slow and can be masked by growth factors in serum. Cells must be serum-starved (0% FBS) for 16–24 hours prior to stimulation.

  • Time Course: Unlike rapid GPCRs, DDR1 activation is slow.

    • Phosphorylation (p-DDR1): Detectable at 30 min, peaks at 2–4 hours .

    • Downstream (Collagen IV production): Requires 18–24 hours .

Part 3: Detailed Protocol

Phase 1: Cell Culture & Starvation
  • Seeding: Plate cells in 6-well plates (approx. 3-5 x 10^5 cells/well) in complete media.

  • Confluence: Allow cells to reach 80-90% confluence.

  • Starvation: Aspirate media, wash 1x with PBS, and add serum-free media (e.g., DMEM only). Incubate for 16 hours (overnight) .

    • Why? This synchronizes the cells and eliminates basal phosphorylation caused by serum growth factors.

Phase 2: Treatment Strategy

This protocol uses a "Pre-incubation" strategy to ensure the inhibitor occupies the kinase pocket before the conformational change induced by Collagen.

  • Pre-incubation (Inhibitor):

    • Prepare VU6015929 dilutions in serum-free media (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

    • Remove starvation media.

    • Add media containing VU6015929 (or DMSO vehicle control).

    • Incubate for 60 minutes at 37°C.

  • Stimulation (Agonist):

    • Do not remove the inhibitor media.

    • Add Collagen I directly to the wells to a final concentration of 10–50 µg/mL .

    • Tip: Pre-dilute Collagen I in a small volume of media so you can add it gently without detaching cells.

  • Incubation:

    • Incubate at 37°C for 2 to 4 hours (for p-DDR1/p-ERK detection).

Phase 3: Lysis & Harvesting
  • Stop: Place the plate on ice immediately. Aspirate media.

  • Wash: Wash 1x with ice-cold PBS containing 1 mM Sodium Orthovanadate (to preserve Tyr-phosphorylation during washing).

  • Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer (with protease/phosphatase inhibitors).

  • Scrape: Scrape cells and transfer to microcentrifuge tubes.

  • Agitate: Rotate/vortex at 4°C for 30 minutes to ensure full solubilization of membrane proteins.

  • Clear: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect supernatant.

Phase 4: Western Blotting[3]
  • Normalization: Quantify protein (BCA Assay) and load equal amounts (20-30 µ g/lane ).

  • Separation: Use 8% or 10% SDS-PAGE gels (DDR1 is ~120 kDa; p-ERK is ~42/44 kDa).

  • Transfer: Transfer to PVDF or Nitrocellulose membrane.

  • Blocking: Block with 5% BSA in TBST for 1 hour.

    • Note: Do not use milk for phospho-antibodies (p-DDR1, p-ERK), as casein contains phosphoproteins that cause high background.

  • Primary Antibodies:

    • Anti-p-DDR1 (Tyr792): 1:1000 in 5% BSA (Cell Signaling Tech #11994 or similar).

    • Anti-p-ERK1/2 (Thr202/Tyr204): 1:1000 in 5% BSA.

    • Anti-Total DDR1: 1:1000 in 5% BSA.

    • Anti-GAPDH/Actin: Loading control.

  • Detection: HRP-conjugated secondary antibodies and ECL detection.

Part 4: Data Analysis & Expected Results

Quantitative Readouts

Summarize your densitometry data in the following format to calculate IC50 or % inhibition.

Treatment[VU6015929]p-DDR1 (Tyr792) IntensityTotal DDR1 IntensityNormalized Ratio (p/Total)% Inhibition
Vehicle (No Col) 0 nMLow/NoneHigh1.0 (Baseline)-
Vehicle + Col I 0 nMHigh High100 (Max)0%
VU + Col I 10 nMHighHigh~8020%
VU + Col I 100 nMMediumHigh~4060%
VU + Col I 1000 nMLowHigh~1090%
Interpretation
  • Efficacy: VU6015929 should dose-dependently reduce the p-DDR1 band intensity without affecting Total DDR1 levels.

  • Selectivity Check: If probing for p-ERK, you should see a correlated decrease in p-ERK levels, confirming that the MAPK pathway downstream of DDR1 is being blocked.

Part 5: Troubleshooting (Self-Validating Systems)

IssueRoot CauseCorrective Action
No p-DDR1 Signal Insufficient Stimulation TimeDDR1 kinetics are slow. Increase Collagen incubation to 4 hours .
Wrong Collagen TypeEnsure you are using Collagen Type I (fibrillar), not non-fibrillar types that may not activate DDR1 efficiently in your cell type.
High Background Inadequate StarvationEnsure cells are serum-starved for at least 16 hours before the experiment.
Blocking with MilkUse 5% BSA for all phospho-antibody steps.
No Inhibition Drug DegradationUse a fresh aliquot of VU6015929. Ensure stock was stored at -20°C and not subjected to freeze-thaw cycles.
ATP CompetitionHigh intracellular ATP can shift IC50. Ensure you are dosing in the appropriate range (10 nM - 1 µM).

References

  • Jeffries, D. E., et al. (2020).[2] "Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy."[1][3][4] ACS Medicinal Chemistry Letters, 11(1), 29–33.[3]

  • Vogel, W., et al. (1997). "The discoidin domain receptor tyrosine kinases are activated by collagen."[5] Molecular Cell, 1(1), 13-23.

  • Leitinger, B. (2014). "Discoidin domain receptor functions in physiological and pathological conditions."[1][5] International Review of Cell and Molecular Biology, 310, 39-87.

Sources

Application of VU6015929 in kidney fibrosis models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Targeting of DDR1 in Renal Fibrosis using VU6015929

Executive Summary

VU6015929 is a highly potent, selective, small-molecule inhibitor of Discoidin Domain Receptor 1 and 2 (DDR1/2) .[1] Unlike traditional kinase inhibitors that target growth factor receptors (e.g., EGFR, PDGFR), VU6015929 targets collagen-activated receptor tyrosine kinases, which are critical drivers of the "feed-forward" loop in fibrosis.

This guide details the application of VU6015929 in kidney fibrosis research.[2][3][4][5] It addresses the specific challenge of validating DDR1 biology in renal injury models (e.g., UUO) and provides optimized protocols for solubility, in vitro potency assessment, and in vivo dosing strategies.

Scientific Background & Mechanism of Action[1][2][3][5]

The Target: DDR1 in Kidney Injury In healthy adult kidneys, DDR1 expression is minimal.[1][4][5] However, upon injury (ischemia, hypertension, or obstruction), DDR1 is rapidly upregulated in proximal tubule epithelial cells and mesangial cells .

  • Ligand: Collagen (Type I and IV), which accumulates in the fibrotic niche.

  • Pathology: Collagen binding induces DDR1 autophosphorylation, triggering downstream inflammation (via BCR/

    
    -catenin) and matrix production (via STAT3/TGF-
    
    
    
    ).[2][3]

The Compound: VU6015929 [1][2][3][4][5][6][7]

  • Selectivity: Superior kinome selectivity compared to first-generation inhibitors like DDR1-IN-1.[4][6]

  • Potency:

    • DDR1 IC

      
      : 4.7 nM [4]
      
    • DDR2 IC

      
      : 7.4 nM 
      
  • Differentiation: VU6015929 blocks the "sensing" of the fibrotic matrix by renal cells, effectively breaking the cycle where fibrosis begets more fibrosis.

Mechanism of Action Diagram

DDR1_Pathway Collagen Extracellular Collagen (Type I/IV) DDR1_Inactive DDR1 Receptor (Inactive) Collagen->DDR1_Inactive Binds DDR1_Active p-DDR1 (Autophosphorylated) DDR1_Inactive->DDR1_Active Activation VU6015929 VU6015929 (Inhibitor) VU6015929->DDR1_Active Blocks Phosphorylation BCR BCR / Beta-Catenin DDR1_Active->BCR Signal Transduction STAT3 STAT3 Activation DDR1_Active->STAT3 Signal Transduction Inflammation Inflammation (MCP-1 Release) BCR->Inflammation Fibrosis Fibrosis (Collagen IV / TGF-beta) STAT3->Fibrosis

Figure 1: Mechanism of Action. VU6015929 prevents collagen-induced autophosphorylation of DDR1, halting downstream inflammatory and fibrotic cascades.[3]

Compound Preparation & Properties

Correct formulation is critical for VU6015929 due to the lipophilic nature typical of kinase inhibitors.

Physicochemical Profile:

  • Molecular Weight: ~500 g/mol (varies slightly by salt form).

  • Solubility (In Vitro): Soluble in DMSO (>10 mM).

  • Solubility (In Vivo): Low aqueous solubility; requires co-solvents.

Table 1: Recommended Formulation Strategies

ApplicationVehicle / SolventProtocolStability
In Vitro Stock 100% DMSODissolve powder to 10 mM . Aliquot and store at -80°C.6 Months
In Vivo (PO/IP) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline1. Dissolve drug in DMSO. 2. Add PEG300; vortex. 3. Add Tween-80.[7] 4. Slowly add Saline while vortexing.Prepare Fresh (Use within 1 hr)
Alternative (PO) 10% DMSO + 90% Corn OilDissolve in DMSO, then dilute with Corn Oil. Sonicate if necessary.[7]Prepare Fresh

Critical Note: Do not add saline directly to the DMSO stock, as the compound will precipitate immediately. Always use the "sandwich" method (DMSO -> PEG -> Surfactant -> Aqueous).

In Vitro Protocol: Validating Target Engagement

This assay confirms that VU6015929 inhibits DDR1 autophosphorylation in a cellular context.

Cell Model:

  • Primary: Human/Mouse Renal Mesangial Cells.

  • Alternative: HEK293 cells transfected with DDR1b (for high-throughput screening).

Step-by-Step Workflow:

  • Seeding: Plate cells in 6-well plates (2 x 10^5 cells/well) in complete media (DMEM + 10% FBS).

  • Starvation: Once 80% confluent, wash with PBS and switch to serum-free media for 16 hours. This reduces basal kinase activity.

  • Pre-treatment: Add VU6015929 at graded concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Control: DMSO vehicle (0.1% final concentration).

    • Incubation: 1 hour at 37°C.

  • Stimulation: Add Collagen I (rat tail) or Collagen IV at 10–50 µg/mL.

    • Note: Unlike growth factors which activate RTKs in minutes, collagen activation of DDR1 is slow.

    • Incubation: Stimulate for 2 to 6 hours .

  • Lysis: Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Analysis (Western Blot):

    • Primary Target: p-DDR1 (Tyr792 or Tyr513).

    • Loading Control: Total DDR1, GAPDH.

    • Downstream Marker: Collagen IV (if incubating for >24 hours).

Expected Result: Dose-dependent reduction of p-DDR1 with an IC


 < 10 nM.

In Vivo Protocol: Unilateral Ureteral Obstruction (UUO)

The UUO model is the gold standard for rapid renal fibrosis. Since VU6015929 has moderate bioavailability (~12.5%), dosing frequency and route are pivotal.

Experimental Design:

  • Species: C57BL/6 Mice (Male, 8-10 weeks).

  • Group Size: n=8 per group.

  • Dosing Regimen: B.I.D. (Twice Daily) is recommended over Q.D. due to the ~3h half-life.[1][7]

Workflow Diagram

UUO_Workflow cluster_dosing Dosing Regimen (PO/IP) PreCheck Acclimatization (-7 Days) Surgery UUO Surgery (Day 0) PreCheck->Surgery Recov Recovery (24 hrs) Surgery->Recov Treatment Treatment Phase (Day 1 - Day 14) Recov->Treatment Start Dosing Sacrifice Sacrifice & Collection (Day 14) Treatment->Sacrifice Analysis Analysis: Histology & WB Sacrifice->Analysis Dose1 Vehicle (Control) Dose2 VU6015929 (15 mg/kg BID) Dose3 VU6015929 (30 mg/kg BID)

Figure 2: Experimental workflow for evaluating VU6015929 in the UUO kidney fibrosis model.

Detailed Procedure:

  • Surgery (Day 0): Ligate the left ureter with 4-0 silk suture. This induces mechanical strain and rapid tubulointerstitial fibrosis.

  • Treatment Initiation (Day 1): Begin dosing 24 hours post-surgery.

    • Route: Oral Gavage (PO) is standard, but Intraperitoneal (IP) may improve exposure if PO bioavailability is limiting in your specific strain.

    • Dose: 15 mg/kg to 30 mg/kg, B.I.D. (Total daily dose 30-60 mg/kg).

    • Rationale: PK data indicates moderate clearance.[1][4][7] Single daily dosing may result in insufficient trough coverage.

  • Endpoints (Day 7-14):

    • Histology: Masson’s Trichrome (Assess collagen deposition/blue staining).

    • IHC:

      
      -SMA (Myofibroblast marker), Fibronectin.
      
    • Biochemistry: Hydroxyproline assay (Quantitative collagen measure).

    • Gene Expression (qPCR): Col1a1, Acta2, Tgfb1, Ccl2 (MCP-1).

Data Summary & Expectations

Table 2: Comparative Efficacy Benchmarks

ReadoutVehicle Control (UUO)VU6015929 TreatedInterpretation
p-DDR1 (Western Blot) High (Strong Band)Low/AbsentConfirms target engagement in tissue.
Fibrosis Score (Trichrome) Grade 3-4 (Severe)Grade 1-2 (Mild)Reduction in ECM deposition.
Alpha-SMA (% Area) > 20%< 10%Inhibition of fibroblast-to-myofibroblast transition.
Hydroxyproline (µg/mg) High (>10 µg/mg)Reduced (~5-6 µg/mg)Quantitative reduction in total collagen.

Troubleshooting & Expert Insights

  • Issue: Low In Vivo Efficacy.

    • Cause: Poor solubility or rapid metabolism (low bioavailability).

    • Solution: Switch vehicle to 10% DMSO / 90% Corn Oil or increase dosing frequency to T.I.D. Verify plasma concentration 1-hour post-dose (aim for > 20 nM free fraction).

  • Issue: Toxicity/Weight Loss.

    • Cause: Off-target kinase inhibition (though VU6015929 is selective) or vehicle intolerance.

    • Solution: PEG300 can be irritating to the gut in chronic dosing. If weight loss >15% occurs, switch to the Corn Oil formulation or reduce PEG concentration to 20%.

  • Issue: No p-DDR1 signal in Western Blot.

    • Cause: DDR1 phosphorylation is transient or phosphatase activity is high during lysis.

    • Solution: Flash freeze kidney tissue in liquid nitrogen immediately upon harvest. Pulverize frozen tissue before adding lysis buffer containing high concentrations of phosphatase inhibitors (Vanadate + Fluoride).

References

  • Jeffries, D. E., et al. (2020). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy.[1][2][4][5] ACS Medicinal Chemistry Letters, 11(1), 29–33.[5] Link[1]

  • Borza, C. M., et al. (2022). DDR1 contributes to kidney inflammation and fibrosis by promoting the phosphorylation of BCR and STAT3.[5] JCI Insight, 7(3), e150887.[5] Link

  • Borza, C. M., & Pozzi, A. (2014). Discoidin domain receptors in kidney disease: a double-edged sword. Matrix Biology, 34, 126–132. Link

  • Dong, X., et al. (2022). A novel DDR1/2 inhibitor, XBLJ-13, ameliorates bleomycin-induced pulmonary fibrosis in mice.[2][3][4] Acta Pharmacologica Sinica, 43, 2613–2624. Link

Sources

Application Note: VU6015929 HCl for Cancer Cell Migration Studies

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating cancer metastasis, specifically the role of the collagen-receptor tyrosine kinase DDR1 (Discoidin Domain Receptor 1).[1]

Correction Notice: While your prompt mentions "VU6015929 HCl," please note that VU6015929 is a potent, selective DDR1/2 inhibitor , not a Phospholipase D (PLD) inhibitor.[1] (PLD inhibitors from the same Vanderbilt series include VU0359595).[1] This guide focuses on the correct target: DDR1-mediated migration .

Compound: VU6015929 (HCl Salt) Primary Target: Discoidin Domain Receptor 1 (DDR1) & DDR2 Primary Application: Blocking Collagen-Induced Cancer Cell Migration & Invasion[1][2]

Introduction & Mechanism of Action

Metastasis is often driven by interactions between cancer cells and the Extracellular Matrix (ECM).[1][3] DDR1 is a unique Receptor Tyrosine Kinase (RTK) that is activated not by soluble growth factors, but by fibrillar Collagen (Types I–IV).[1][4]

Upon binding collagen, DDR1 dimerizes and undergoes autophosphorylation, triggering downstream signaling pathways (including Pyk2 , Paxillin , Rac1 , and Stat3 ) that drive cytoskeletal reorganization, focal adhesion turnover, and cell migration.[1]

VU6015929 is a highly selective chemical probe that binds the kinase hinge region of DDR1/2, preventing ATP binding and subsequent autophosphorylation. By blocking this node, researchers can effectively dissect the contribution of collagen-DDR1 signaling to metastatic behavior.[1]

Mechanistic Pathway & Inhibitor Action

The following diagram illustrates the signaling cascade blocked by VU6015929.[1]

DDR1_Signaling cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane Collagen Collagen Type I/IV DDR1_Inactive DDR1 (Inactive) Collagen->DDR1_Inactive Binding DDR1_Active p-DDR1 (Active Dimer) DDR1_Inactive->DDR1_Active Dimerization & Autophosphorylation Pyk2 Pyk2/Paxillin DDR1_Active->Pyk2 Recruitment MMP MMP Secretion DDR1_Active->MMP Matrix Remodeling VU6015929 VU6015929 HCl (Kinase Inhibitor) VU6015929->DDR1_Active BLOCKS ATP Binding Rac1 Rac1 / Cdc42 Pyk2->Rac1 Activation Migration Cell Migration & Invasion Rac1->Migration MMP->Migration

Caption: Mechanism of VU6015929 inhibition. The compound prevents Collagen-induced DDR1 autophosphorylation, halting downstream migratory signaling.[1][5]

Compound Handling & Preparation[1][6]

Solubility & Stock Solution

VU6015929 is typically supplied as a powder.[1][6] The HCl salt form improves solubility but may alter the Molecular Weight (MW) compared to the free base.[1]

  • Free Base MW: ~485.43 g/mol [1]

  • HCl Salt MW: Check your specific vial (likely ~521.9 g/mol for mono-HCl).[1]

Protocol:

  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions (up to 20 mM).[1] Avoid aqueous buffers for the stock solution to prevent precipitation.[1]

  • Calculation:

    
    [1]
    
  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for >1 year) or -20°C (stable for 3–6 months).

Working Concentrations[1][3]
  • Cell-Free Kinase Assays (IC50):

    • DDR1: ~4.7 nM[1][5]

    • DDR2: ~7.4 nM[1]

  • Cell-Based Assays (Functional):

    • Effective Range: 10 nM – 500 nM [1]

    • Recommended Starting Point: 100 nM (Provides complete inhibition of DDR1 phosphorylation in most cell lines without off-target toxicity).[1]

Experimental Protocols

Protocol A: Validation of Target Engagement (Western Blot)

Objective: Confirm VU6015929 inhibits DDR1 autophosphorylation in your specific cancer cell line.[1] Critical Requirement: DDR1 is only activated by collagen.[1] You must stimulate cells with Collagen I or IV; growing them on plastic alone will show no p-DDR1 signal.

  • Seeding: Plate cancer cells (e.g., MDA-MB-231, H1299) in 6-well plates. Grow to 80% confluence.

  • Starvation: Wash 2x with PBS. Incubate in Serum-Free Media for 4–16 hours.[1] (Serum contains factors that may cause high background).[1]

  • Inhibitor Pre-treatment:

    • Add VU6015929 (0, 10, 50, 100, 500 nM) to serum-free media.[1]

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add Soluble Collagen Type I (final conc. 20–50 µg/mL) directly to the media containing the inhibitor.[1]

    • Incubate for 2–4 hours (DDR1 activation is slower than EGFR/Met).[1]

  • Lysis & Blotting:

    • Lyse cells in RIPA buffer + Phosphatase Inhibitors (Orthovanadate/Fluoride).[1]

    • Primary Antibodies: Anti-phospho-DDR1 (Tyr792 or Tyr513) and Total DDR1.[1]

    • Result: You should see a dose-dependent disappearance of the p-DDR1 band, while Total DDR1 remains constant.[1]

Protocol B: Collagen-Driven Transwell Migration Assay

Objective: Quantify the specific inhibition of migration driven by DDR1-Collagen interaction.

Workflow Diagram:

Migration_Workflow Step1 1. Coat Transwell (Collagen I, 10µg/mL) Underside of insert Step2 2. Starve Cells (Overnight) Step1->Step2 Step3 3. Pre-treat (VU6015929, 1h) Step2->Step3 Step4 4. Seed Cells (Upper Chamber) + Inhibitor Step3->Step4 Step5 5. Incubate (12-24h) Step4->Step5 Step6 6. Fix & Stain (Crystal Violet) Step5->Step6

Caption: Optimized Transwell workflow for DDR1-dependent migration.

Detailed Steps:

  • Coating: Coat the underside of the transwell membrane (8 µm pore) with Collagen Type I (10 µg/mL in PBS) for 1 hour at 37°C. Wash with PBS.[1]

    • Why? This forces cells to engage DDR1 to migrate through the pore.[1]

  • Cell Prep: Starve cells overnight. Detach using mild detachment solution (Accutase) to preserve surface receptors.[1]

  • Seeding:

    • Resuspend cells in Serum-Free Media containing VU6015929 (e.g., 100 nM).[1]

    • Add 50,000 cells to the Upper Chamber .[1]

  • Chemoattractant: Add media containing 10% FBS (or specific growth factor) to the Lower Chamber .[1]

  • Migration: Incubate for 12–24 hours.

  • Analysis: Swab non-migrating cells from the top.[1] Fix migrating cells (bottom) with 4% PFA and stain with Crystal Violet or DAPI.[1] Count cells.

Protocol C: 3D Spheroid Invasion Assay (High Relevance)

Objective: Mimic tumor invasion into the stromal matrix.[1] DDR1 inhibition is often more potent in 3D than 2D.

  • Spheroid Formation: Form spheroids (approx. 2,000 cells) using Ultra-Low Attachment (ULA) plates (48 hours).[1]

  • Embedding:

    • Prepare Type I Collagen solution (2 mg/mL) on ice.[1] Neutralize with NaOH/Buffer.[1]

    • Mix VU6015929 into the liquid collagen (Final conc: 100 nM).[1]

    • Add collagen-inhibitor mix to the spheroid well.[1] Polymerize at 37°C for 1 hour.

  • Overlay: Add culture media containing VU6015929 on top of the gel.[1]

  • Imaging: Monitor invasion (sprouting) at Day 0, Day 2, and Day 4 using phase-contrast microscopy.

  • Quantification: Measure the area of invasion relative to the initial spheroid core.[1]

Data Interpretation & Troubleshooting

Expected Results (Table)
AssayControl (DMSO)VU6015929 (100 nM)Interpretation
Western Blot Strong p-DDR1 bandNo/Faint p-DDR1 bandSuccessful target engagement.[1]
2D Migration High cell countReduced by 40–70%DDR1 contributes significantly to migration.[1]
3D Invasion "Starburst" sproutingRound spheroid (No sprouts)DDR1 is essential for collagen invasion.[1]
Troubleshooting Guide
  • No p-DDR1 signal in Control:

    • Cause: Did you add Collagen?

    • Fix: DDR1 has very low basal activity.[1] You must add exogenous Collagen I (20 µg/mL) to see the phosphorylation band.

  • Inhibitor precipitates in media:

    • Cause: Stock concentration too high or aqueous shock.[1]

    • Fix: Dilute DMSO stock into a small volume of media first, vortex rapidly, then add to bulk media. Ensure final DMSO < 0.1%.

  • Cells die in 3D gel:

    • Cause: pH of collagen gel.[1]

    • Fix: Ensure collagen is properly neutralized (cherry pink color) before adding cells.[1]

References

  • Jeffries, D. E., et al. (2019). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy.[1][6][7][8] ACS Medicinal Chemistry Letters, 11(1), 29–33.[1][7]

  • Borza, C. M., et al. (2022). The Collagen Receptor Discoidin Domain Receptor 1b Enhances Integrin β1-Mediated Cell Migration by Interacting With Talin and Promoting Rac1 Activation.[1] Frontiers in Cell and Developmental Biology, 9, 762961.

  • Vogel, W. F., et al. (2006). Discoidin domain receptors: structural relations and functional implications.[1] FASEB Journal, 20(13), 2249-2258.[1] (Mechanistic background on DDR1).

Sources

Protocol for VU6015929 administration in rats

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Protocol for the In Vivo Administration of VU6015929 in Rat Models of Fibrosis

Introduction & Scientific Rationale

Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) are unique receptor tyrosine kinases (RTKs) that function as mechanoreceptors. Unlike typical RTKs activated by soluble growth factors, DDRs are activated by structural components of the extracellular matrix (ECM), specifically fibrillar and basement membrane collagens[1]. While DDR1 expression is minimal in healthy adult tissues, it is significantly upregulated in fibrotic lesions of the kidney, lung, and pancreas, driving disease progression[2][3].

VU6015929 is a highly potent, selective, and orally active dual DDR1/2 inhibitor. It exhibits an IC50 of 4.67 nM for DDR1 and 7.39 nM for DDR2[4]. By binding to the hinge region of the kinase domain, VU6015929 effectively blocks collagen-induced DDR1 autophosphorylation and subsequent collagen IV production[5]. This application note provides a validated, self-contained protocol for formulating and administering VU6015929 in rat models, ensuring high in vitro:in vivo correlation (IVIC) for preclinical drug development.

Mechanism of Action & Pathway Visualization

Upon binding to collagen, DDR1 undergoes autophosphorylation, triggering a cascade of downstream signaling pathways including p38 MAPK, STAT3, and NF-κB[2][3]. This signaling network promotes ECM remodeling, inflammatory cell infiltration, and the secretion of pro-fibrotic cytokines like TGF-β. VU6015929 interrupts this positive feedback loop at the receptor level.

MechanismOfAction Collagen Collagen (Types I-IV) DDR DDR1 / DDR2 Receptor Collagen->DDR Binds & Activates Signaling p38 MAPK & STAT3 DDR->Signaling Autophosphorylation VU VU6015929 VU->DDR Inhibits Kinase Domain Fibrosis Tissue Fibrosis Signaling->Fibrosis ECM Remodeling

VU6015929 inhibits collagen-induced DDR1/2 activation and downstream pro-fibrotic signaling.

Pharmacokinetic Profile in Rats

A robust pharmacokinetic (PK) profile is essential for establishing dosing regimens. VU6015929 demonstrates moderate in vivo clearance, a moderate volume of distribution, and rapid oral absorption[5].

Table 1: Pharmacokinetic Parameters of VU6015929 in Rats

ParameterIntravenous (IV) AdministrationPer Os (PO) Administration
Dose 0.5 mg/kg3.0 mg/kg
Vehicle 10% EtOH / 40% PEG400 / 50% Saline10% EtOH / 40% PEG400 / 50% Saline
Clearance (

)
34.2 mL/min/kgNot Applicable
Volume of Distribution (

)
4.3 L/kgNot Applicable
Half-life (

)
~3.0 hours~3.0 hours
Time to Max Concentration (

)
Immediate0.75 hours
Oral Bioavailability (%F) 100% (Assumed)12.5%

Formulation and Reagent Preparation

VU6015929 is a lipophilic compound. Aqueous solutions alone will result in immediate precipitation, leading to erratic absorption and skewed PK data. The validated vehicle for rat administration is 10% Ethanol (EtOH) / 40% PEG400 / 50% Saline [5].

Step-by-Step Formulation (For 10 mL of 0.3 mg/mL Working Solution):

  • Weighing: Accurately weigh 3.0 mg of VU6015929 powder (stored at -20°C or -80°C)[4].

  • Primary Dissolution: Add 1.0 mL of 100% Ethanol to the powder. Vortex and sonicate in a water bath for 2–5 minutes until the solution is completely clear.

    • Causality: Ethanol acts as the primary solvent to break the crystalline lattice of the lipophilic compound. Failing to achieve complete dissolution here guarantees failure in subsequent steps.

  • Co-Solvent Addition: Add 4.0 mL of PEG400 to the solution. Vortex vigorously for 1 minute.

    • Causality: PEG400 acts as a surfactant and co-solvent, creating a stable micellar environment that will shield the hydrophobic drug molecules when the aqueous phase is introduced.

  • Aqueous Phase Addition: Add 5.0 mL of sterile 0.9% Saline dropwise while continuously vortexing the mixture.

    • Causality: Rapid addition of the aqueous phase causes localized supersaturation, leading to irreversible micro-precipitation of the compound. Dropwise addition ensures the PEG400 micelles have time to encapsulate the drug.

Self-Validation Check: Before proceeding to administration, visually inspect the formulation syringe against a light source. The solution must be completely optically clear. Any turbidity or milky appearance indicates precipitation. Administering a turbid solution will artificially lower the true administered dose and invalidate the PK data. If turbid, discard and reformulate.

In Vivo Administration Protocol

Note: All procedures must be approved by your Institutional Animal Care and Use Committee (IACUC).

A. Intravenous (IV) Administration (0.5 mg/kg)
  • Preparation: Warm the rat in a commercial warming chamber (37°C) for 5–10 minutes to induce vasodilation of the lateral tail veins.

  • Restraint: Secure the rat in a well-ventilated restrainer. Clean the tail with 70% ethanol.

  • Injection: Using a 27G needle, insert the bevel up into the lateral tail vein at a shallow angle. Inject the calculated volume (e.g., 2 mL/kg of a 0.25 mg/mL solution) at a slow, steady rate over 30 seconds.

    • Causality: Rapid bolus injection of PEG400-containing vehicles can cause transient histamine release or cardiovascular shock. Slow infusion mitigates this risk.

Self-Validation Check: Monitor the vein during injection. The vein should momentarily blanch (turn white) as the fluid displaces the blood. If resistance is felt or a subcutaneous bleb forms, extravasation has occurred. This transitions the dose from IV to subcutaneous (SC), drastically altering the clearance (


) and volume of distribution (

). Exclude the animal from strict IV PK analysis if this occurs.
B. Oral Gavage (PO) Administration (3.0 mg/kg)
  • Preparation: Fast the rats for 4 hours prior to dosing to ensure consistent gastric emptying, while providing water ad libitum.

  • Administration: Using a flexible PTFE (Teflon) gavage tube, measure the distance from the rat's mouth to the xiphoid process to ensure correct depth. Gently pass the tube down the esophagus and administer the dose (e.g., 10 mL/kg of a 0.3 mg/mL solution).

    • Causality: The 10% EtOH/40% PEG400 vehicle is moderately viscous. A flexible PTFE tube minimizes esophageal trauma compared to rigid steel needles, reducing stress-induced sympathetic responses that can alter gastrointestinal motility and delay the

      
      .
      

Post-Administration Monitoring & Tissue Collection

To validate the in vivo efficacy of VU6015929, both PK (blood) and pharmacodynamic (PD) tissue endpoints must be collected.

  • Blood Collection (PK): Collect 200 µL of blood via the jugular vein or tail snip at 0.25, 0.5, 0.75, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

Self-Validation Check: Centrifuge blood samples (2000 x g, 10 mins, 4°C) within 30 minutes of collection. Inspect the plasma layer. Hemolysis (a pink/red tint) indicates red blood cell lysis, which releases intracellular proteases that can degrade the compound or interfere with LC-MS/MS quantification. Document and flag hemolyzed samples.

  • Tissue Collection (PD): At the experimental endpoint, euthanize the animal and rapidly excise the target fibrotic tissue (e.g., kidney or lung). Snap-freeze in liquid nitrogen immediately.

    • Causality: DDR1 phosphorylation is highly transient and susceptible to rapid dephosphorylation by endogenous phosphatases post-mortem. Snap-freezing preserves the in vivo phosphorylation state, allowing for accurate Western blot quantification of the p-DDR1/Total DDR1 ratio to confirm target engagement[5].

References

  • Jeffries, D. E., et al. (2020). "Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy." ACS Medicinal Chemistry Letters (NIH PMC).[Link]

  • Keri, S., et al. (2021). "DDR1 contributes to kidney inflammation and fibrosis by promoting the phosphorylation of BCR and STAT3." JCI Insight.[Link]

  • Avivi-Green, C., et al. (2006). "Discoidin Domain Receptor 1–deficient Mice Are Resistant to Bleomycin-induced Lung Fibrosis." American Journal of Respiratory and Critical Care Medicine.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with VU6015929 HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for VU6015929 HCl. As a potent and selective dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2), VU6015929 is a critical tool for research into anti-fibrotic therapies.[1][2][3] However, like many kinase inhibitors, its hydrophobic nature presents significant solubility challenges that can impact experimental reproducibility and outcomes.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and step-by-step protocols to overcome common solubility issues, ensuring the reliable and effective use of VU6015929 HCl in your experiments.

Part 1: Core Compound Properties and Formulation Fundamentals

This section addresses the foundational knowledge required before attempting to solubilize VU6015929 HCl. Understanding the molecule's properties is the first step in troubleshooting.

Frequently Asked Questions (Fundamentals)

Q1: What is the difference between VU6015929 free base and the VU6015929 HCl salt?

A: VU6015929 in its free base form is the parent molecule. The HCl salt is created by reacting the free base with hydrochloric acid. This is a common strategy in pharmaceutical development to improve the aqueous solubility and dissolution rate of a compound. The basic nitrogen atoms in the VU6015929 structure become protonated, forming a salt that is generally more polar and thus more soluble in aqueous media. While most commercially available data pertains to the free base, the principles for solubilization are similar, but the HCl salt should exhibit improved solubility in acidic to neutral aqueous solutions.

Q2: What are the primary solvents for creating a stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of VU6015929.[4][5] It exhibits excellent solubilizing power for this compound. Ethanol can also be used, but the maximum achievable concentration is significantly lower.

Q3: Why does my compound precipitate when I dilute my DMSO stock into an aqueous buffer like PBS?

A: This is a common phenomenon known as "crashing out." VU6015929 is highly soluble in 100% DMSO but poorly soluble in water.[6][7] When you add the DMSO stock to an aqueous buffer, you drastically lower the percentage of organic solvent. The aqueous buffer cannot maintain the compound in solution at the desired concentration, causing it to precipitate. The key is to ensure the final concentration of both the compound and the co-solvent (DMSO) are compatible with the experimental system.

Part 2: Solubility Profile and Data

Quantitative data is essential for planning experiments. The following table summarizes the known solubility of VU6015929 (free base) in common laboratory solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source(s)Notes
DMSO ≥ 100 mg/mL~206 mM[4]Use of ultrasonic bath and fresh, non-hygroscopic DMSO is recommended to achieve maximum solubility.[4]
> 200 mg/mL~412 mM[5]
48.54 mg/mL100 mM
Ethanol 9.71 mg/mL20 mM
Part 3: Troubleshooting Guide for Common Solubility Issues

This section provides a logical, step-by-step approach to addressing solubility problems in a question-and-answer format.

Q1: I'm performing a cell-based assay and my VU6015929 HCl is precipitating in the culture medium. How can I solve this?

A: This is the most frequent challenge. The goal is to keep the compound dissolved in the final assay medium at the working concentration. Follow this troubleshooting workflow:

G start Start: Need to dissolve VU6015929 HCl in aqueous buffer stock Step 1: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. start->stock check_dmso Step 2: Calculate the final DMSO concentration in your assay. Will it be <0.5%? stock->check_dmso dilute Step 3: Perform a serial dilution of the DMSO stock directly into the pre-warmed assay medium. check_dmso->dilute Yes troubleshoot Step 5: Troubleshoot - Lower the final compound concentration. - Use a surfactant (e.g., Tween-80 at 0.01%). - Check medium pH (avoid basic conditions). check_dmso->troubleshoot No (DMSO % too high) observe Step 4: Vortex briefly and visually inspect for precipitation (cloudiness). dilute->observe success Success: Solution is clear. Proceed with experiment. observe->success No Precipitation precip Problem: Precipitation occurs. observe->precip Precipitation precip->troubleshoot G start Start: Weigh VU6015929 HCl dmso Step 1: Add 10% final volume of DMSO. Vortex/sonicate to dissolve. start->dmso peg Step 2: Add 40% final volume of PEG300. Vortex to mix. dmso->peg tween Step 3: Add 5% final volume of Tween-80. Vortex to mix. peg->tween saline Step 4: Add 45% final volume of Saline. Vortex thoroughly. tween->saline end Result: Clear solution (≥2.08 mg/mL) saline->end

Caption: Step-by-step workflow for preparing an in vivo formulation.

  • Initial Dissolution: Weigh the required amount of VU6015929 HCl into a sterile tube. Add 10% of the final desired volume using DMSO. Vortex and sonicate until the solid is completely dissolved. This step is critical; the compound must be fully dissolved before proceeding.

  • Add Co-solvent: Add 40% of the final volume using PEG300. Vortex thoroughly until the solution is homogeneous.

  • Add Surfactant: Add 5% of the final volume using Tween-80. Vortex again. The solution may appear viscous.

  • Final Dilution: Add the remaining 45% of the volume using saline in a stepwise manner, vortexing between additions to prevent the compound from precipitating.

  • Final Check: The final formulation should be a clear solution. [4]Prepare this vehicle fresh before each use.

References
  • Jeffries, D. E., et al. (2020). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. ACS Medicinal Chemistry Letters, 11(1), 29–33. [Link]

  • ResearchGate. (n.d.). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy | Request PDF. Retrieved March 4, 2026, from [Link]

  • Jeffries, D. E., et al. (2020). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. PMC. [Link]

  • ACS Publications. (2019). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. [Link]

  • DiPippo, V., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. [Link]

  • PubMed. (2019). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. [Link]

  • Figshare. (2019). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. [Link]

  • PMC. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

Sources

Technical Support Center: VU6015929 Off-Target Effects & Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers utilizing VU6015929 , a potent and selective Discoidin Domain Receptor 1 and 2 (DDR1/2) inhibitor. This content is structured to address experimental anomalies, validate selectivity, and troubleshoot unexpected phenotypic data.

Product: VU6015929 (DDR1/2 Inhibitor) Primary Targets: DDR1 (


 nM), DDR2 (

nM) Classification: Type II Kinase Inhibitor (binds DFG-out conformation)
Section 1: Critical Compound Handling & Stability

Before investigating off-target effects, ensure the observed anomalies are not artifacts of compound degradation or precipitation.

Q: I am observing high variability in my IC50 values between replicates. Is the compound unstable? A: VU6015929 is generally stable, but variability often stems from solubility limits in aqueous media or freeze-thaw degradation .

  • Solubility Check: While soluble in DMSO (typically up to 10-20 mM), the compound may precipitate in cell culture media if the final DMSO concentration is too low (<0.1%) or if added rapidly to cold media.

    • Protocol: Predilute VU6015929 in culture media at 2X concentration warm (

      
      ) before adding to cells to prevent "shock" precipitation.
      
  • Stock Management: Avoid repeated freeze-thaw cycles. Aliquot stocks (e.g., 10 mM in 100% DMSO) into single-use vials stored at

    
    .
    
  • Visual Inspection: Always centrifuge thawed stocks (10,000 x g for 1 min) to pellet potential aggregates before dilution.

Q: What is the "Safe Window" for dosing to avoid non-specific toxicity? A: In cellular assays (e.g., HEK293, Mesangial cells), VU6015929 is effective at low nanomolar concentrations (10–100 nM).

  • Warning Zone: Doses

    
     significantly increase the risk of off-target kinase inhibition and general cytotoxicity. If you require 
    
    
    
    to see an effect, you are likely observing off-target toxicity or physicochemical artifacts, not DDR1 inhibition.
Section 2: Validating On-Target Mechanism

To confirm an "off-target" effect, you must first prove the compound is engaging DDR1/2 in your specific model.

Q: How do I confirm VU6015929 is inhibiting DDR1 phosphorylation in my specific cell line? A: Relying solely on phenotypic outputs (e.g., migration, fibrosis) is insufficient. You must validate target engagement using a Collagen-Stimulation Assay .

Protocol: Phospho-DDR1 Validation

  • Starvation: Serum-starve cells overnight to reduce basal phosphorylation.

  • Pre-treatment: Incubate cells with VU6015929 (dose range 0.1 nM – 100 nM) for 1 hour.

  • Stimulation: Stimulate with Collagen I (10-50

    
    ) for 2–4 hours. Note: Unlike growth factor RTKs, DDRs have slow kinetics.
    
  • Readout: Western Blot for p-Tyr-792 (DDR1 activation marker) vs. Total DDR1.

    • Success Criteria: Complete abrogation of p-DDR1 signal at

      
       nM.
      

Q: I see inhibition of my phenotype but NO inhibition of p-DDR1. What is happening? A: This is a classic Off-Target Indicator . If the phenotype persists while the target remains active (or if the phenotype is inhibited without target engagement), the compound is acting via a parallel pathway (e.g., EGFR, Src, or general toxicity).

Section 3: Investigating Off-Target Phenotypes

Use this workflow if you suspect VU6015929 is affecting pathways outside the DDR family.

Q: My cells are dying at therapeutic doses. Is this DDR1-mediated apoptosis or off-target toxicity? A: DDR1 inhibition is generally not cytotoxic in normal cells. To distinguish mechanism from toxicity:

  • Genetic Control (The Gold Standard): Perform siRNA knockdown of DDR1 and DDR2.

    • Logic: If VU6015929 kills cells even when DDR1 is silenced, the toxicity is off-target .

  • Kinase Selectivity: While VU6015929 has a "clean" kinome profile, high concentrations may inhibit Abl or c-Kit (common off-targets for DDR inhibitors like imatinib).

    • Action: Check phosphorylation of c-Abl or Src. If these are inhibited, reduce dosage.

Q: Are there known non-kinase off-targets? A: While kinase selectivity is high, unexpected binding to Cathepsin D has been noted in earlier DDR1 inhibitor scaffolds (e.g., tetrahydroisoquinolines). Although VU6015929 (a pyridine-carboxamide) is optimized, high-dose accumulation in lysosomes could theoretically impact lysosomal enzymes.

Visualizing the Investigation Workflow

The following diagram outlines the decision tree for distinguishing On-Target vs. Off-Target effects.

OffTargetInvestigation Start Unexpected Phenotype (e.g., Toxicity, Morphology) CheckDose Check Dosage (Is it > 1 µM?) Start->CheckDose ReduceDose Reduce Dose to < 100 nM CheckDose->ReduceDose Yes GeneticVal Genetic Validation (siRNA DDR1/2) CheckDose->GeneticVal No ReduceDose->GeneticVal OnTarget Phenotype Disappears (Target-Dependent) GeneticVal->OnTarget Phenotype Lost in KD Cells OffTarget Phenotype Persists (Off-Target Effect) GeneticVal->OffTarget Phenotype Remains in KD Cells KinasePanel Run Kinase Panel (Check Abl, Src, c-Kit) OffTarget->KinasePanel Next Step

Caption: Decision tree for isolating VU6015929 mechanism of action. Use genetic controls (siRNA) to definitively rule out off-target toxicity.

Section 4: Mechanism of Action & Signaling

Understanding the precise signaling node is crucial for interpreting data.

Q: Where exactly does VU6015929 intervene in the pathway? A: VU6015929 binds the ATP-binding pocket of the DDR1/2 kinase domains in the inactive (DFG-out) conformation. It prevents the autophosphorylation of tyrosine residues (e.g., Y792) upon Collagen binding. This blocks the recruitment of adaptor proteins like ShcA and Nck , halting downstream MAPK/ERK signaling and Collagen IV synthesis.

DDRSignaling Collagen Collagen I/IV (Ligand) DDR1 DDR1 Receptor (Inactive) Collagen->DDR1 Binds Phospho Autophosphorylation (Tyr792) DDR1->Phospho Activates VU VU6015929 (Inhibitor) VU->DDR1 BLOCKS (ATP Pocket) ShcA ShcA/Nck Recruitment Phospho->ShcA MAPK MAPK/ERK Pathway ShcA->MAPK Fibrosis Collagen IV Prod. (Fibrosis) MAPK->Fibrosis

Caption: VU6015929 mechanism of action. The inhibitor competitively binds the kinase domain, preventing autophosphorylation and downstream fibrotic signaling.

Section 5: Summary of Key Experimental Parameters
ParameterSpecification / Recommendation
Optimal Solvent DMSO (Stock: 10 mM). Avoid aqueous storage.
Cellular

~1–10 nM (DDR1/2 dependent).
Selectivity Window >1000-fold against most kinases; watch for Abl/c-Kit at >1

.
Stimulation Agent Collagen I (Rat tail or Bovine), 10–50

.
Incubation Time Pre-treat: 1 hr. Stimulation: 2–24 hrs (DDR kinetics are slow).
Key Control DDR1-null cells or siRNA knockdown (must show loss of effect).
References
  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor. Source: ACS Medicinal Chemistry Letters (2019).[1][2] Citation: Jeffries, D. E., et al. "Discovery of VU6015929..."[3] URL:[Link]

  • Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation. Source: Biomolecules (2021).[4][5] Citation: Review of DDR inhibitors including VU6015929.[1][2][3][4][6][7] URL:[Link][3]

  • Target-specific compound selectivity for multi-target drug discovery. Source: Frontiers in Pharmacology (2022).[8] Citation: Discussion on selectivity metrics and off-target risks. URL:[Link]

Sources

Technical Support Center: VU6015929 In Vivo Experimentation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Operational Context

Welcome to the technical support hub for VU6015929 . If you are accessing this guide, you are likely investigating antifibrotic therapies, specifically targeting Discoidin Domain Receptors (DDR1/2) in renal or pulmonary fibrosis models.

VU6015929 represents a significant optimization over early tools like DDR1-IN-1.[1] It is a dual DDR1/2 inhibitor (IC50: 4.7 nM / 7.4 nM) with a clean kinome profile. However, its physicochemical properties—specifically its moderate clearance and low oral bioavailability (~12.5%)—make in vivo deployment unforgiving. A standard "crush and suspend" approach in CMC (carboxymethylcellulose) will likely result in sub-therapeutic exposure and false negatives.

This guide moves beyond the datasheet to address the causality of experimental failure, focusing on formulation stability, pharmacokinetic (PK) limitations, and pharmacodynamic (PD) validation.

Part 1: Formulation & Delivery (The Critical Failure Point)

Q: My compound precipitates immediately upon addition of saline. How do I achieve a stable solution for IV/PO dosing?

A: VU6015929 is a lipophilic amide kinase inhibitor. It is not water-soluble. If you attempt to use a standard aqueous vehicle (PBS/Saline), the compound will crash out, leading to erratic absorption and embolisms in IV models.

The Validated Protocol: You must use a co-solvent system involving ethanol and PEG400 to maintain solubility. The specific vehicle validated in the primary discovery literature (Jeffries et al., 2019) is:

10% Ethanol / 40% PEG400 / 50% Saline [2]

Step-by-Step Formulation Guide:

  • Weigh the required amount of VU6015929 powder.

  • Dissolve completely in 100% Ethanol (10% of final volume). Do not proceed until the solution is clear. Sonication may be required.

  • Add PEG400 (40% of final volume) and vortex thoroughly.

  • Slowly Add Saline (0.9% NaCl) (50% of final volume) while vortexing. Adding saline too quickly can cause irreversible precipitation.

Q: Can I use this formulation for oral (PO) gavage? A: Yes. However, be aware that the oral bioavailability (


) is approximately 12.5%  in rats. This low 

means that variability in gavage technique or gastric emptying time can significantly impact plasma levels. For proof-of-concept studies, intravenous (IV) administration or subcutaneous minipumps are recommended to bypass first-pass metabolism and absorption hurdles.

Part 2: Pharmacokinetics (PK) & Dosing Strategy

Q: I dosed once daily (QD), but I see no reduction in collagen IV. Is the compound inactive?

A: The compound is likely active, but your dosing frequency is insufficient. VU6015929 has a relatively short half-life (


 hours) and moderate clearance.[2] A QD regimen allows the drug concentration to drop below the 

for the majority of the 24-hour cycle, allowing the fibrotic feedback loop to reset.

Data Summary: VU6015929 Rat PK Profile

ParameterValueImplications for Study Design
Clearance (

)
34.2 mL/min/kgModerate clearance; requires frequent dosing.
Half-life (

)
~3.0 hoursBID (twice daily) or TID dosing required for sustained coverage.
Volume of Dist. (

)
4.3 L/kgGood tissue distribution (penetrates kidney/lung well).
Bioavailability (

)
12.5%High oral doses required (e.g., 10-30 mg/kg PO) to match lower IV doses.

0.75 hRapid absorption; peak effects occur <1 hour post-dose.

Data Source: Jeffries et al., ACS Med.[1] Chem. Lett. 2019 [1]

Recommendation: Switch to BID (Twice Daily) dosing at 10–30 mg/kg (PO) or use continuous infusion. If using a kidney injury model (e.g., Alport mice or UUO), the kidney is the target organ; the high


 suggests the drug will get there, but you must maintain the pressure on the target.

Part 3: Pharmacodynamic (PD) Validation

Q: How do I biochemically prove target engagement in kidney tissue?

A: Do not rely solely on histology (Masson’s trichrome) as a primary endpoint; it is too downstream and variable. You must validate the inhibition of the DDR1 signaling cascade.

The Mechanism: DDR1 is a Receptor Tyrosine Kinase (RTK) activated by collagen (not growth factors).[1][2] Upon binding collagen, DDR1 undergoes autophosphorylation, driving downstream pro-fibrotic cytokine release and Collagen IV synthesis. VU6015929 functions by blocking this phosphorylation.

The Validated Biomarker Workflow:

  • Harvest: Collect kidney tissue 2–4 hours post-final dose.

  • Lysis: Homogenize in RIPA buffer containing phosphatase inhibitors (Orthovanadate/Fluoride). Critical: DDR1 dephosphorylates rapidly post-mortem.

  • Western Blot Targets:

    • p-DDR1 (Tyr792): This should be decreased in treated animals vs. vehicle.

    • Total DDR1: Normalization control.

    • Collagen IV: Downstream functional marker (decreased expression).

Visualizing the Mechanism of Action

The following diagram illustrates where VU6015929 intersects the fibrotic pathway.

DDR1_Pathway Collagen Extracellular Collagen (Injury Signal) DDR1_Inactive DDR1 Receptor (Inactive) Collagen->DDR1_Inactive Binds DDR1_Active p-DDR1 (Tyr792) (Autophosphorylated) DDR1_Inactive->DDR1_Active Autophosphorylation Signaling Downstream Signaling (MAPK/NF-kB) DDR1_Active->Signaling Activates Fibrosis Collagen IV Production & Inflammation Signaling->Fibrosis Promotes VU6015929 VU6015929 (Inhibitor) VU6015929->DDR1_Active BLOCKS (IC50: 4.7 nM)

Figure 1: Mechanism of Action. VU6015929 prevents the autophosphorylation of DDR1 (Tyr792) induced by collagen binding, thereby halting the pro-fibrotic feedback loop.

Part 4: Troubleshooting Workflow

Use this logic gate to diagnose experimental failures.

Troubleshooting_Flow Start Experiment Failed (No efficacy) Check_Vehicle Check Formulation: Is it clear? Start->Check_Vehicle Precipitation Precipitation Detected: Switch to 10% EtOH / 40% PEG400 Check_Vehicle->Precipitation No (Cloudy) Check_Dosing Check Dosing Freq: Is it QD? Check_Vehicle->Check_Dosing Yes (Clear) Frequency_Issue PK Failure: Half-life is ~3h. Switch to BID dosing. Check_Dosing->Frequency_Issue Yes (QD) Check_Biomarker Check Biomarker: Is p-DDR1 reduced? Check_Dosing->Check_Biomarker No (BID/TID) No_PD Target Engagement Failure: Increase Dose >30mg/kg PO or switch to IV. Check_Biomarker->No_PD No change Success Valid Result: Pathway blocked. Check_Biomarker->Success Yes (Reduced)

Figure 2: Troubleshooting Logic Gate. Follow this path to isolate Formulation, PK, or PD failures.

References

  • Jeffries, D. E., Borza, C. M., Blobaum, A. L., et al. (2020). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. ACS Medicinal Chemistry Letters, 11(1), 29–33.[3]

    • Note: Primary source for PK data, synthesis, and vehicle formul
  • Dong, X., et al. (2022).[1] DDR1/2 inhibitor XBLJ-13 inhibits lung inflammation and fibrosis. Frontiers in Pharmacology.

    • Note: Provides comparative context for DDR inhibitors in fibrosis models.
  • Vanderbilt Center for Neuroscience Drug Discovery (VCNDD).[4][5] DDR1 Program Overview.

    • Note: General context on the Vanderbilt discovery pipeline.

Sources

Technical Support Center: Optimizing VU6015929 HCl Stability & Solution Performance

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: Welcome to the technical support hub for VU6015929 HCl. As a potent, selective DDR1/2 inhibitor, this compound presents specific physicochemical challenges—primarily related to the dissociation of the hydrochloride salt and subsequent precipitation of the free base at physiological pH. This guide synthesizes field-proven formulation strategies with the underlying chemical causality to ensure your experimental data remains robust and reproducible.

Part 1: The Core Stability Directive

The "Stability" Misconception: Users often report "instability" when they observe a loss of potency or cloudiness. For VU6015929 HCl, the primary failure mode is physical precipitation , not chemical degradation. The amide linkage in VU6015929 is chemically robust at physiological pH [1]. However, the HCl salt is acidic; neutralizing it (e.g., adding to cell media or PBS) generates the hydrophobic free base, which rapidly crashes out of solution if not properly solubilized.

The Golden Rule:

Never dilute VU6015929 HCl directly from DMSO into aqueous buffer (PBS/Media) without an intermediate co-solvent or surfactant.

Part 2: Verified Solubilization Protocols
Table 1: Solubility Thresholds & Vehicle Compatibility
Solvent SystemMax SolubilityStability WindowApplication
DMSO (Anhydrous) ~100 mg/mL (206 mM)2 Years at -80°CPrimary Stock
Ethanol (100%) ~9.7 mg/mL (20 mM)2 Weeks at -20°CCo-solvent
Water / PBS < 0.1 mg/mL (Free Base)Unstable (Precipitates)Do Not Use Alone
10% EtOH / 40% PEG400 / 50% Saline ~2 mg/mL4 Hours (Prepare Fresh)In Vivo (IV/PO) [2]
10% DMSO / 90% Corn Oil ~2 mg/mL24 HoursIn Vivo (PO)
Protocol A: Preparation of Stable In Vivo Formulation

Recommended for animal studies to prevent precipitation in the syringe or peritoneum.

Reagents:

  • VU6015929 HCl Solid or DMSO Stock

  • Absolute Ethanol

  • PEG400 (Polyethylene glycol 400)

  • Sterile Saline (0.9% NaCl)

Workflow:

  • Dissolve/Dilute: If using solid, dissolve VU6015929 HCl in 10% volume of Ethanol (or DMSO if preferred). Ensure complete clarity.

  • Stabilize: Add 40% volume of PEG400. Vortex vigorously. The solution becomes viscous but must remain clear.

  • Dilute: Slowly add 50% volume of Saline dropwise while vortexing.

    • Critical: Adding saline too fast causes local high-water concentrations, triggering precipitation.

  • Verify: Inspect for "schlieren" patterns or turbidity. If cloudy, sonicate for 10 seconds.

Part 3: Troubleshooting & FAQs

Q1: My solution turned cloudy immediately upon adding it to cell culture media. Why? A: You experienced pH Shock . VU6015929 HCl is an acidic salt. When you add it to media (pH 7.4), the buffering capacity of the media neutralizes the HCl. The molecule reverts to its free base form, which is highly hydrophobic.

  • Fix: Pre-dilute your DMSO stock into culture media containing 0.5% - 1% BSA (Bovine Serum Albumin) . Albumin acts as a carrier protein, sequestering the hydrophobic free base and keeping it in solution [3].

Q2: Can I store the diluted aqueous solution at 4°C for use next week? A: No. While the chemical structure is stable, the thermodynamic drive to crystallize is high. Over 24 hours, micro-crystals will form, sticking to the plastic of your tube. This lowers the effective concentration, leading to false-negative results in your assay.

  • Rule: Prepare working solutions immediately before use.

Q3: Is the HCl salt hygroscopic? A: Yes. Hydrochloride salts of heteroaromatic amines often absorb atmospheric moisture.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation inside the vial. Moisture initiates hydrolysis over long periods and alters the weighing accuracy.

Part 4: Visualizing the Stability Logic
Diagram 1: Solubilization Decision Tree

This logic tree guides you through the correct vehicle choice based on your application to prevent precipitation.

VU_Solubility Start Start: VU6015929 HCl Solid Stock Prepare Stock: 100% DMSO (Store at -80°C) Start->Stock Dissolve AppCheck Select Application Stock->AppCheck InVivo In Vivo (Animal) AppCheck->InVivo InVitro In Vitro (Cell/Enzyme) AppCheck->InVitro Formulation1 Vehicle A (Standard): 10% EtOH + 40% PEG400 + 50% Saline InVivo->Formulation1 IV / PO Formulation2 Vehicle B (Lipid): 10% DMSO + 90% Corn Oil InVivo->Formulation2 PO Only MediaDilution Direct Dilution into Media? InVitro->MediaDilution Precipitation RISK: Precipitation (pH Shock) MediaDilution->Precipitation Yes (High Conc) Carrier Use Carrier: Media + 1% BSA or FBS MediaDilution->Carrier Recommended

Caption: Decision matrix for selecting the optimal vehicle to maintain VU6015929 solubility across experimental contexts.

Diagram 2: The "pH Shock" Mechanism

Understanding why the HCl salt precipitates in physiological buffers.

pH_Shock Step1 VU6015929 HCl (Acidic Solution) Reaction Neutralization: HCl + Buffer -> Cl- + H+ Step1->Reaction Add to Buffer Physiological Buffer (pH 7.4) Buffer->Reaction FreeBase VU6015929 Free Base (Hydrophobic) Reaction->FreeBase Deprotonation Result PRECIPITATION (Loss of Activity) FreeBase->Result Low Aqueous Solubility

Caption: The chemical causality of precipitation when diluting acidic salts into neutral buffers.

Part 5: References
  • MedChemExpress. VU6015929 Product Information & Stability Data. Retrieved from

  • Jeffries, D. E., et al. (2019).[1] "Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy." ACS Medicinal Chemistry Letters, 11(2), 143-148.

  • Tocris Bioscience. Solubility & Handling Guide for VU 6015929. Retrieved from

Sources

Emergency Triage: "I see crystals in my media. What now?"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: VU6015929 Solubility & Handling Guide Case ID: VU-SOL-001 Status: Active Authorized By: Senior Application Scientist, Dr. A. Vance

If you have already added VU6015929 to your cell culture media or animal dosing solution and observe turbidity, cloudiness, or sedimentation:

  • Stop immediately. Do not dose cells or animals. Precipitated compound results in unknown effective concentration and potential physical toxicity (e.g., micro-embolisms in vivo or crystal-induced lysosomal damage in vitro).

  • Do not attempt to re-dissolve by heating the final media. Once precipitated in aqueous buffer, VU6015929 is thermodynamically stable as a solid. Heating protein-rich media will denature serum proteins before it re-dissolves the compound.

  • Action: Discard the preparation. You must restart using the Stepwise Gradient Protocol (Section 3).

Root Cause Analysis: The Physics of "Crashing Out"

VU6015929 is a lipophilic dual DDR1/2 inhibitor. Like many kinase inhibitors, it possesses high permeability but low aqueous solubility (BCS Class II characteristics).

The Mechanism: Solvent Shock (The "Ouzo Effect") When a hydrophobic compound dissolved in a water-miscible organic solvent (DMSO) is introduced rapidly into an aqueous phase (Media/Saline), the solvent dissipates into the water faster than the compound can equilibrate. This creates a transient zone of supersaturation where the compound molecules aggregate instantly, forming micro-precipitates.

Key Contributor: Hygroscopic DMSO Technical Insight: VU6015929 is particularly sensitive to water content in the stock solution. Old DMSO absorbs atmospheric moisture. If your DMSO stock contains even 1-2% water, the compound's solubility drops exponentially before you even begin the experiment.

Preventative Protocols

Protocol A: In Vitro (Cell Culture) Preparation

Target: Stable dispersion in DMEM/RPMI + 10% FBS.

The "Sandwich" Method Do not blast the stock directly into the media bottle.

  • Stock Prep: Dissolve VU6015929 in anhydrous DMSO to 10 mM.

    • Critical: If solids remain, sonicate for 5–10 minutes. The solution must be crystal-clear.

  • Intermediate Dilution (The Buffer Zone):

    • Prepare a small volume of media without serum (serum proteins can sometimes induce aggregation if added too early).

    • Add the calculated volume of DMSO stock dropwise to this serum-free media while vortexing.

  • Final Addition:

    • Add this intermediate mixture to your final flask containing complete media (with FBS).

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, though VU6015929 is soluble in DMSO up to ~100 mg/mL.

Protocol B: In Vivo Formulation (High Concentration)

Target: Oral (PO) or Intravenous (IV) dosing in rodents.[1][2] Standard Vehicle: 10% Ethanol / 40% PEG400 / 50% Saline.[1][2]

Step-by-Step Formulation: You cannot mix these liquids all at once. You must follow the Solubility Gradient Order :

StepComponentActionMechanism
1 VU6015929 Weigh powder into vial.Solid Phase
2 10% Ethanol Add first. Vortex/Sonicate until clear.Primary Solvent (dissolves the solid)
3 40% PEG400 Add second. Vortex.Co-solvent (stabilizes the hydrophobic drug)
4 50% Saline Add last, dropwise, with constant agitation.Aqueous Phase (adjusts tonicity)

Note: If precipitation occurs at Step 4, you added the saline too fast.

Visualization: The Solubility Pathway

The following logic flow illustrates the decision-making process to prevent precipitation.

VU6015929_Workflow Start Start: VU6015929 Powder CheckDMSO Check DMSO Quality Start->CheckDMSO Sonicate Sonicate (5-10 mins) Ensure 100% Dissolution CheckDMSO->Sonicate Fresh/Anhydrous Precipitation PRECIPITATION DETECTED CheckDMSO->Precipitation Old/Hydrated Application Select Application Sonicate->Application InVitro In Vitro (Cell Culture) Application->InVitro Cells InVivo In Vivo (Animal Dosing) Application->InVivo Rodents SerumFree Pre-dilute in Serum-Free Media (Vortexing) InVitro->SerumFree FinalMedia Add to Complete Media SerumFree->FinalMedia Step1 1. Dissolve in 10% EtOH InVivo->Step1 Step2 2. Add 40% PEG400 Step1->Step2 Step3 3. Add 50% Saline (Dropwise) Step2->Step3 Step3->Precipitation Added Saline too fast Discard Discard & Restart (Do not filter) Precipitation->Discard

Figure 1: Decision logic for VU6015929 solubilization. Note the critical branching at DMSO quality and the specific order of addition for in vivo vehicles.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO for the in vivo vehicle instead of Ethanol? A: Yes, but with caution. An alternative validated vehicle is 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [1]. However, high DMSO concentrations can cause local tissue irritation or modulation of liver enzymes in rodents. The Ethanol/PEG400 mix is generally preferred for PK studies to avoid DMSO interference.

Q: My stock solution was clear yesterday, but now it's cloudy. Why? A: This is likely due to temperature fluctuation or moisture ingress. VU6015929 stocks in DMSO should be aliquoted and stored at -80°C or -20°C. Repeated freeze-thaw cycles introduce atmospheric moisture (condensation), which lowers the solubility limit. Solution: Warm the vial to 37°C and sonicate. If it does not clear, discard it.

Q: Can I filter-sterilize the media if I see a "little bit" of precipitate? A: No. Filtering removes the drug, not just the crystals. You will be dosing the cells with the solvent vehicle only, leading to false-negative results in your assay.

Q: What is the maximum solubility I can expect? A:

  • Pure DMSO: ~100 mg/mL (requires sonication) [2].[1]

  • In Vivo Vehicle (PEG/Saline): ~2.08 mg/mL [2].[1]

  • Cell Media: Typically limited to < 10–20 µM depending on serum content, driven by the <1% DMSO limit.

References

  • Jeffries, D. E., et al. (2020). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy.[2][3] ACS Medicinal Chemistry Letters, 11(1), 29–33.[4] [2]

  • MedChemExpress. (2024). VU6015929 Product Datasheet & Solubility Protocol. MedChemExpress Technical Support.

  • BenchChem. (2024). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. BenchChem.[5][6]

Sources

Technical Support Center: VU6015929 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for VU6015929 applications. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies and protocols.

VU6015929 is a highly potent, selective dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2) ()[1]. Because DDR1 is heavily implicated in fibrotic diseases—such as chronic kidney disease and pulmonary fibrosis—researchers frequently evaluate VU6015929 in primary cells (e.g., primary human mesangial cells, fibroblasts, and epithelial cells)[2][3]. Accurately assessing cytotoxicity in these primary models is critical to ensure that observed reductions in extracellular matrix (ECM) production are due to true pharmacological inhibition of DDR1, rather than off-target cell death.

Mechanism of Action & Rationale

Unlike other receptor tyrosine kinases, DDR1 and DDR2 are activated by collagens rather than peptide growth factors[2]. VU6015929 binds to the kinase domain, preventing autophosphorylation. In primary mesangial cells, this halts downstream collagen IV synthesis and mitigates fibrosis[2][4]. If a cytotoxicity assay is not properly calibrated, non-specific compound toxicity could be misconstrued as anti-fibrotic efficacy.

DDR1_Pathway Collagen Collagen I / IV (Extracellular Ligand) DDR1 DDR1 / DDR2 (Receptor Tyrosine Kinase) Collagen->DDR1 Binds Phosphorylation Autophosphorylation (Kinase Activation) DDR1->Phosphorylation Activates Fibrosis Collagen IV Production & Fibroblast Activation Phosphorylation->Fibrosis Downstream Signaling VU6015929 VU6015929 (Small Molecule Inhibitor) VU6015929->Phosphorylation Blocks (IC50 ~4.67 nM)

Mechanism of Action: VU6015929 inhibition of Collagen-induced DDR1/2 signaling and fibrosis.

Frequently Asked Questions (FAQs)

Q1: Why must I use primary cells instead of immortalized cell lines (e.g., HEK293) for VU6015929 cytotoxicity assays? Expert Insight: Immortalized lines like HEK293 are highly resilient and possess metabolic bypass pathways that mask subtle toxicities. Primary cells (e.g., human mesangial cells) retain their physiological sensitivity and native DDR1 expression levels. Evaluating VU6015929 in primary cells ensures the therapeutic window (efficacy vs. toxicity) translates accurately to in vivo disease models[2].

Q2: What is the recommended concentration range for VU6015929 to avoid off-target cytotoxicity? Expert Insight: VU6015929 exhibits a biochemical IC50 of 4.67 nM for DDR1 and 7.39 nM for DDR2 ()[5]. In primary mesangial cells expressing Hu-DDR1b, VU6015929 shows no significant cytotoxicity at concentrations up to 10 μM over a 24-hour incubation period[2]. We recommend a working concentration range of 10 nM to 1 μM for efficacy assays, utilizing 10 μM only for maximum toxicity thresholding.

Q3: How do I prepare the VU6015929 stock and working solutions without causing solvent-induced toxicity? Expert Insight: VU6015929 is highly soluble in DMSO (up to 250 mg/mL) ()[6]. However, primary cells are exquisitely sensitive to DMSO. Ensure the final DMSO concentration in the culture media never exceeds 0.1% (v/v). For complex in vitro models requiring higher compound availability, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to maintain solubility without precipitation ()[5][7].

Troubleshooting Guide

Observed IssueRoot Cause Analysis (Causality)Corrective Action
High background cell death in vehicle control wells Primary cells are highly sensitive to serum starvation and solvent shock. Total serum deprivation triggers apoptosis before compound toxicity can be measured.Do not drop serum to 0% prior to treatment. Use 0.5% FBS to maintain basal viability. Ensure the DMSO vehicle control is exactly matched to the highest concentration of DMSO in your treatment wells (e.g., 0.1%).
Compound precipitation in culture media VU6015929 is hydrophobic. Rapid injection of high-concentration DMSO stock directly into aqueous media causes localized super-saturation and precipitation.Pre-dilute the DMSO stock into an intermediate volume of warm (37°C) assay media before adding it to the cell culture wells.
Inconsistent readouts between CCK-8 and LDH release assays CCK-8 relies on mitochondrial dehydrogenase activity, which can fluctuate with metabolic stress independent of cell death.If discrepancies arise, prioritize the LDH assay (which measures actual plasma membrane rupture) or a luminescent ATP-based assay (e.g., CellTiter-Glo), which is less prone to metabolic or colorimetric interference.

Standardized Experimental Protocol: Self-Validating Cytotoxicity Assay

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates strict internal controls to ensure that any observed drop in viability is strictly due to VU6015929 and not assay failure.

Workflow Isolation Primary Cell Isolation & Culture Seeding Seed in 96-well & Serum Starve Isolation->Seeding Treatment VU6015929 Treatment (0.1 - 10 μM) Seeding->Treatment Assay Viability Assay (CCK-8 / LDH) Treatment->Assay Analysis Absorbance Quantification Assay->Analysis

Standardized workflow for assessing VU6015929 cytotoxicity in primary cells.

Step-by-Step Methodology:

Step 1: Primary Cell Seeding

  • Seed primary human mesangial cells (or fibroblasts) at

    
     cells/well in a 96-well plate using complete growth medium.
    
  • Causality Insight: Proper seeding density prevents contact inhibition-induced apoptosis while ensuring a sufficient signal-to-noise ratio for the viability readout.

Step 2: Serum Starvation & Treatment Preparation

  • After 24 hours, wash cells gently with PBS and replace with assay medium containing 0.5% FBS for 12 hours.

  • Prepare VU6015929 serial dilutions (0.01, 0.1, 1.0, 5.0, and 10.0 μM) in assay medium.

  • Self-Validation Controls (Mandatory):

    • Negative Control (Vehicle) : Assay medium + 0.1% DMSO. Validates baseline viability and rules out solvent toxicity.

    • Positive Control (Toxicity) : Assay medium + 0.1% Triton X-100 or 10 μM Puromycin. Validates the assay's dynamic range and confirms the reagent can accurately detect cell death.

    • Blank Control : Assay medium without cells. Subtracts background absorbance from media/reagents.

Step 3: Compound Incubation

  • Treat cells with the prepared VU6015929 solutions and controls for 24 hours at 37°C, 5% CO2.

  • Note: If evaluating anti-fibrotic efficacy simultaneously, co-treat with 10 μg/mL Collagen I to stimulate DDR1 autophosphorylation[2][8].

Step 4: Viability Quantification (CCK-8)

  • Add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader.

  • Calculation: Viability (%) =[(OD_treatment - OD_blank) / (OD_vehicle - OD_blank)] × 100.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of VU6015929 to guide your experimental design:

ParameterValue / ProfileRelevance to Cytotoxicity & Assays
Target DDR1 / DDR2High selectivity minimizes off-target kinase toxicity.
IC50 (DDR1) 4.67 nMAllows for low-dose efficacy, well below toxicity thresholds[5].
IC50 (DDR2) 7.39 nMDual inhibition achieved at low nanomolar ranges[5].
Cytotoxicity Threshold > 10 μM (24h)Proven safe in primary mesangial cells up to 10 μM[2].
Kinome Selectivity 27/371 kinases (7.2%)Clean profile reduces the risk of broad-spectrum cellular toxicity[2].
In Vivo Clearance 34.2 mL/min/kg (Rat)Moderate clearance dictates dosing frequency in translational animal models[2].

References

  • Jeffries, D. E., et al. "Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy." ACS Medicinal Chemistry Letters (2019). URL:[Link]

  • Dong, et al. "Genetic and pharmacological tools to study the role of discoidin domain receptors in kidney disease." Frontiers in Pharmacology (2022). URL:[Link]

Sources

Technical Guide: Overcoming Resistance to VU6015929 in Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Probe

VU6015929 is a highly potent, selective chemical probe targeting Discoidin Domain Receptors 1 and 2 (DDR1/2) , with IC


 values of ~4.7 nM and ~7.4 nM, respectively. Unlike standard receptor tyrosine kinases (RTKs) activated by soluble growth factors, DDRs are activated by collagen  in the extracellular matrix (ECM).

Resistance to VU6015929 typically manifests not as a failure of the drug to bind the kinase, but through adaptive bypass signaling where the cancer cell shifts its collagen-sensing machinery from DDRs to Integrins or alternative RTKs (e.g., EGFR, IGF-1R).

This guide addresses the three critical phases of experimental failure: Target Engagement , Intrinsic Resistance , and Acquired Resistance .

Part 1: Validating Target Engagement

Before assuming resistance, confirm the inhibitor is active in your specific model.

Q: Why do I see no reduction in phospho-DDR1 (p-DDR1) despite treating with VU6015929?

A: The issue is likely the kinetics of stimulation , not the drug. DDR1 activation is atypically slow compared to other RTKs like EGFR.

Troubleshooting Protocol: The Collagen Challenge Assay DDRs require specific collagen structures for activation. Spontaneous autophosphorylation in standard media is often too low to detect inhibition.

  • Serum Starvation: Starve cells in serum-free media for 16–24 hours to reduce basal noise.

  • Pre-treatment: Incubate cells with VU6015929 (or DMSO control) for 1 hour before stimulation.

  • Stimulation: Add Collagen Type I (rat tail or bovine) at 10–50 µg/mL .

    • Critical Step: Unlike EGF which peaks in 5 minutes, DDR1 phosphorylation peaks at 90 minutes to 2 hours .

  • Lysis & Blotting: Lyse cells using RIPA buffer with phosphatase inhibitors.

    • Target: Blot for p-Tyr792 (activation loop) or p-Tyr513 (juxtamembrane).

    • Control: Total DDR1 levels (DDR1 levels often decrease upon ligand binding due to internalization/shedding; ensure you normalize correctly).

Scientist's Note: If you use acid-solubilized collagen, neutralize it immediately upon addition to the media. Acidic shock can inhibit kinase activity artificially.

Part 2: Mechanisms of Resistance (Troubleshooting)

Q: My cells express high levels of DDR1, but VU6015929 does not induce apoptosis. Why?

A: Kinase-Independent Survival & The "Integrin Switch"

DDR1 has non-catalytic functions (scaffolding) that VU6015929 (a kinase inhibitor) cannot block. Furthermore, cancer cells often maintain survival via a "handshake" between DDR1 and Integrins. When DDR1 is inhibited, cells may switch to


1-Integrin  signaling to maintain adhesion and MAPK activation.[1]
Diagram: The Resistance Circuit

The following diagram illustrates the primary bypass mechanism where Integrin


1 and EGFR compensate for DDR1 blockade.

DDR_Resistance cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling Collagen ECM Collagen DDR1 DDR1 Receptor Collagen->DDR1 Slow Activation Integrin Integrin β1 Collagen->Integrin Compensatory Binding VU VU6015929 VU->DDR1 Inhibits Kinase MAPK RAS-MAPK Pathway DDR1->MAPK Proliferation Autophagy Protective Autophagy DDR1->Autophagy Inhibition induces SRC Src Kinase Integrin->SRC EGFR EGFR / HER2 EGFR->MAPK Bypass Signal SRC->EGFR Transactivation Survival Cell Survival & Metastasis Autophagy->Survival Cytoprotection

Caption: Figure 1. Mechanism of Adaptive Resistance. Inhibition of DDR1 triggers a compensatory switch to Integrin


1, which transactivates EGFR/Src to sustain MAPK signaling.
Q: We observed acquired resistance after 4 weeks. Did the target mutate?

A: While gatekeeper mutations (e.g., T654I in DDR2) are possible, pathway crosstalk is more common.

Checklist for Acquired Resistance:

  • IGF-1R Crosstalk: DDR1 and IGF-1R form a regulatory loop.[2] In the absence of DDR1 activity, IGF-1R signaling may be upregulated.

    • Test: Western blot for p-IGF-1R.

  • Gatekeeper Mutation (DDR2-T654I): If working with DDR2-driven lung squamous cell carcinoma, sequence exon 14. This mutation sterically hinders type II inhibitors like VU6015929.

  • NF1 Loss: Loss of Neurofibromin 1 (NF1) uncouples RAS from negative regulation, rendering upstream DDR inhibition futile.

Part 3: Combinatorial Strategies (The Fix)

To overcome the bypass mechanisms described above, VU6015929 should often be used in combination.

Table 1: Recommended Synergistic Combinations
Resistance DriverRecommended Partner DrugMechanism of SynergyReference
Integrin/EGFR Bypass Gefitinib / Erlotinib Blocks the EGFR transactivation caused by Integrin

1 signaling switch.
[1]
Src Activation Dasatinib / Saracatinib Src is a critical node downstream of both DDRs and Integrins. Dual blockade prevents convergence.[2]
Autophagy Chloroquine / HCQ DDR1 inhibition induces cytoprotective autophagy. Blocking autophagy forces apoptosis.[3]
IGF-1R Loop Linsitinib Prevents IGF-1R-mediated survival signaling when DDR1 is suppressed.[4]

Part 4: Experimental Protocols

Protocol A: Quantifying Synergistic Effects (CompuSyn)

Do not rely on simple "additivity." You must calculate the Combination Index (CI).

  • Seeding: Seed cancer cells (e.g., MDA-MB-231) at 3,000 cells/well in 96-well plates.

  • Matrix Design:

    • Drug A (VU6015929): 0, 1, 5, 10, 50, 100 nM.

    • Drug B (e.g., Gefitinib): 0, 0.1, 0.5, 1, 5, 10 µM.

    • Crucial: Ensure a "checkerboard" layout to test all ratios.

  • Treatment: 72 hours.

  • Readout: Cell Titer-Glo (ATP) or MTT.

  • Analysis: Use the Chou-Talalay method.

    • CI < 0.9: Synergism (Desired).

    • CI = 0.9–1.1: Additive.

    • CI > 1.1: Antagonism.

Protocol B: 3D Collagen Invasion Assay

DDR1 inhibition is most visible in 3D matrices, not 2D plastic.

  • Matrix Prep: Mix Rat Tail Collagen I (2 mg/mL) with PBS and NaOH to neutralize.

  • Embedding: Resuspend cells in the liquid collagen mix and plate into transwell inserts. Polymerize at 37°C for 1 hour.

  • Chemoattractant: Add media + 10% FBS to the bottom chamber.

  • Treatment: Add VU6015929 to both top and bottom chambers to prevent gradient effects.

  • Timeline: Allow invasion for 24–48 hours.

  • Quantification: Stain invaded cells with Calcein AM or Crystal Violet.

References

  • Targeting Discoidin Domain Receptor 1 (DDR1) Signaling and Its Crosstalk with β1-Integrin Emerges as a Key Factor for Breast Cancer Chemosensitization upon Collagen Type 1 Binding. International Journal of Molecular Sciences, 2020. Link

  • Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer. ACS Chemical Biology, 2015. Link

  • Emerging strategies and translational advancements of DDR1 in oncology. Journal of Translational Medicine, 2025. Link (Note: Generalized link to recent DDR1 reviews).

  • A novel functional crosstalk between DDR1 and the IGF axis and its relevance for breast cancer. Cell Adhesion & Migration, 2017. Link

  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor. ACS Medicinal Chemistry Letters, 2019. Link

Sources

VU6015929 HCl delivery methods for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Applications Scientist, In Vivo Pharmacology Subject: Technical Guide: VU6015929 HCl Delivery & Formulation for In Vivo Studies

Executive Summary & Compound Profile

VU6015929 HCl is a potent, selective, and orally active Dual Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor . It is primarily utilized in antifibrotic research to block collagen-induced DDR1 activation and collagen-IV production.

CRITICAL NOTE: Unlike many "VU" compounds associated with muscarinic acetylcholine receptors (e.g., M1/M4 PAMs), VU6015929 is a kinase inhibitor . Ensure your experimental design targets the DDR1/2 pathway (fibrosis, cancer metastasis) and not cholinergic signaling.

PropertySpecification
Target DDR1 (

nM), DDR2 (

nM)
Primary Application Antifibrotic therapy (Kidney/Lung fibrosis models)
Bioavailability (F%) ~12.5% (Rat, PO)
Half-life (

)
~3.0 hours (Rat, IV)
Clearance (

)
34.2 mL/min/kg (Moderate)

Formulation Protocols (The "Make it Dissolve" Section)

The most common failure mode with VU6015929 HCl is precipitation upon aqueous dilution . The HCl salt form improves initial solubility, but the compound remains lipophilic. You must follow the specific "Order of Addition" to maintain a stable solution.

Primary Vehicle: 10% Ethanol / 40% PEG400 / 50% Saline

Recommended for: IV (Intravenous) and PO (Oral Gavage)[1][2]

Step-by-Step Preparation (Example: 10 mL at 1 mg/mL)

  • Weighing: Weigh 10 mg of VU6015929 HCl into a sterile glass vial.

  • Solvent 1 (Organic Wetting): Add 1.0 mL of Ethanol (100% grade) .

    • Technique: Vortex vigorously for 1-2 minutes. The powder should fully dissolve into a clear yellow/colorless solution.

    • Checkpoint: If particles remain, sonicate at 37°C for 5 minutes. Do not proceed until clear.

  • Solvent 2 (Co-solvent): Add 4.0 mL of PEG400 (Polyethylene Glycol 400).

    • Technique: Vortex for 30 seconds. The solution will become viscous but must remain clear.

  • Solvent 3 (Aqueous Phase): Slowly add 5.0 mL of Sterile Saline (0.9% NaCl) .

    • Technique: Add dropwise while vortexing.

    • Why? Rapid addition of saline can cause "shock precipitation" where the drug crashes out before the surfactants can stabilize it.

Alternative Vehicle (For Higher Concentrations >5 mg/mL)

If you require higher doses for toxicology studies, use a suspension vehicle.

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[3]

  • Method: Triturate the compound with Tween 80 first, then slowly add the MC solution while stirring. This creates a suspension, not a solution. Note: Bioavailability may vary compared to the solution vehicle.

Dosing & Administration Guidelines

Pharmacokinetic Profile (Rat)

Data derived from Jeffries et al. (2020)

ParameterValueInterpretation
IV Dose 0.5 mg/kgStandard starting dose for PK.
PO Dose 3.0 mg/kgStandard efficacy dose.

0.75 hrRapid absorption.[1][2]

12.5%Low Bioavailability. High first-pass metabolism or poor absorption.
Dosing Strategy
  • Oral (PO): Due to low bioavailability (12.5%), you may need to dose higher (10–30 mg/kg) to achieve sustained target coverage in fibrosis models compared to the 3 mg/kg used in PK studies.

  • Intravenous (IV): Use for calculating absolute bioavailability or when immediate onset is required. Ensure the injection rate is slow (over 30-60 seconds) to prevent local vein irritation from the Ethanol/PEG vehicle.

Troubleshooting & FAQs

Q1: The solution turned cloudy after adding saline. Can I still use it?

  • Answer: No. Cloudiness indicates precipitation. Injecting this IV can cause an embolism; dosing PO will result in unknown absorption.

  • Fix:

    • Check your Order of Addition . Did you add saline before the PEG400?

    • Sonicate the solution at 40°C for 10-15 minutes.

    • If it remains cloudy, add 5% Tween 80 (reduce Saline to 45%) to increase solubilizing power.

Q2: I am not seeing efficacy in my fibrosis model. Why?

  • Answer: The 12.5% bioavailability is the likely culprit.

  • Fix:

    • Increase Dose: Escalate from 3 mg/kg to 10 mg/kg or 30 mg/kg PO.

    • Frequency: The half-life is ~3 hours. Once-daily (QD) dosing may be insufficient. Switch to BID (twice daily) dosing to maintain plasma levels above the

      
       (4.7 nM).
      

Q3: Can I use DMSO instead of Ethanol?

  • Answer: Yes, DMSO is a stronger solvent. You can substitute the 10% Ethanol with 10% DMSO . However, be aware that DMSO can have its own anti-inflammatory effects which might confound specific fibrosis readouts. Always include a vehicle-only control group.

Visual Workflows

Figure 1: Formulation Decision Tree

Use this logic to determine the correct preparation method based on your concentration needs.

FormulationLogic Start Start: Define Required Concentration LowConc < 5 mg/mL (Efficacy/PK Studies) Start->LowConc HighConc > 5 mg/mL (Tox/High Dose Studies) Start->HighConc SolnVehicle Solution Vehicle: 10% EtOH / 40% PEG400 / 50% Saline LowConc->SolnVehicle SuspVehicle Suspension Vehicle: 0.5% Methylcellulose / 0.1% Tween 80 HighConc->SuspVehicle Step1 1. Dissolve in EtOH (Vortex) SolnVehicle->Step1 Step2 2. Add PEG400 (Vortex) Step1->Step2 Step3 3. Add Saline (Dropwise) Step2->Step3 Check Is Solution Clear? Step3->Check Ready Ready for Dosing Check->Ready Yes Fix Sonicate 40°C or Switch to 10% DMSO Check->Fix No (Cloudy) Fix->Check

Caption: Step-by-step decision matrix for formulating VU6015929 HCl. Follow the "Solution Vehicle" path for standard PK/PD studies.

Figure 2: In Vivo Mechanism & PK Logic

Understanding the link between dosing, exposure, and antifibrotic effect.

PK_PD_Logic Dose Oral Dose (3 - 30 mg/kg) Gut Gut Absorption (Low F% = 12.5%) Dose->Gut Plasma Plasma Exposure (Target > 10 nM) Gut->Plasma First Pass Metabolism Plasma->Dose If Exposure Low, Increase Dose/Freq Target Target Engagement (Kidney/Lung Tissue) Plasma->Target Distribution (Vss 4.3 L/kg) Effect Inhibition of Collagen IV Production Target->Effect Inhibits DDR1 Phosphorylation Outcome Reduced Fibrosis Effect->Outcome

Caption: PK/PD workflow illustrating the challenge of low oral bioavailability and the downstream antifibrotic mechanism.

References

  • Jeffries, D. E., et al. (2020).[4] Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy.[4] ACS Medicinal Chemistry Letters, 11(1), 29–33.[5]

    • Key Data: Primary source for synthesis, IC50 values, and the 10/40/50 vehicle formul
  • Dong, X., et al. (2022).[4] DDR1/2 inhibitor XBLJ-13 inhibits lung inflammation and fibrosis.[4] (Comparative reference for DDR1 inhibitors in fibrosis models).

  • MedChemExpress (MCE). VU6015929 Product Information & Solubility Protocols.

    • Key Data: Confirmation of solubility protocols and storage stability.

Sources

VU6015929 Technical Support Center: Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity: VU6015929 (DDR1/2 Inhibitor) Primary Application: Inhibition of collagen-induced Discoidin Domain Receptor (DDR1/2) kinase activity and downstream fibrosis/metastasis signaling.[1][2][3]

Introduction: The Mechanism of Action

VU6015929 is a potent, selective, small-molecule inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2) .[3] Unlike classical Receptor Tyrosine Kinases (RTKs) like EGFR which respond to soluble growth factors in minutes, DDRs are activated by extracellular matrix collagens and exhibit uniquely slow, sustained activation kinetics.[4]

Common Misconception: Users often confuse the kinetics of DDRs with rapid RTKs, leading to "false negative" results where the inhibitor appears ineffective simply because the assay window was too short or the wrong collagen ligand was utilized.

Part 1: The "Silent" Receptor (Activation & Efficacy Issues)
Q: I treated my cells with VU6015929 and stimulated with Collagen, but I see no inhibition of phosphorylation. In fact, I see no phosphorylation in my controls. What is wrong?

A: This is the most common issue with DDR assays. It typically stems from Kinetic Mismatch or Ligand Incompatibility .

1. The Kinetic Mismatch (Time Course) DDR1/2 activation is exceptionally slow compared to other RTKs.

  • The Error: Measuring phosphorylation at 15–30 minutes (standard for EGFR/VEGFR).

  • The Reality: DDR1 phosphorylation (Tyr792) typically peaks between 2 to 18 hours post-stimulation.

  • Solution: Perform a time-course experiment extending to 24 hours. Pre-incubate VU6015929 for 1 hour before adding collagen to ensure active site occupancy.

2. Ligand Incompatibility (The Collagen Trap) DDR1 and DDR2 have distinct collagen preferences.[5][6] Using the wrong collagen type will result in zero activation, making the inhibitor appear irrelevant.

FeatureDDR1 (Epithelial)DDR2 (Mesenchymal)
Primary Ligands Collagen I, IV , V, VIIICollagen I, II, III, X
Critical Exclusion -Does NOT bind Collagen IV
VU6015929 IC50 4.7 nM 7.4 nM
Cellular Context Kidney, Lung, Colon (Epithelial)Fibroblasts, Chondrocytes

Technical Note: If you are studying DDR2 in mesenchymal cells (e.g., fibroblasts) and use Collagen IV (Basement Membrane) as a stimulant, you will see no signal. You must use Fibrillar Collagen (Type I).

Part 2: Troubleshooting Unexpected IC50 Values
Q: The reported IC50 is ~4.7 nM, but in my cell viability/migration assay, I need >1 µM to see an effect. Is the compound degraded?

A: Not necessarily. There is a distinction between Kinase Inhibition (Biochemical) and Functional Inhibition (Phenotypic) .

1. The ATP Competition Factor VU6015929 is a Type II kinase inhibitor (binds the DFG-out conformation). While potent, its efficacy can shift based on intracellular ATP concentrations.

  • In Vitro Kinase Assay: Low ATP (10 µM)

    
     IC50 ~4.7 nM.
    
  • Whole Cell Assay: High ATP (mM range)

    
     IC50 shifts to ~50–100 nM for phosphorylation inhibition.
    

2. Serum Protein Binding Highly hydrophobic inhibitors like VU6015929 can bind non-specifically to albumin in Fetal Bovine Serum (FBS).

  • Troubleshooting Step: If your IC50 is >1 µM, try performing the assay in 0.5% FBS or serum-free media (if cells tolerate it) for the duration of the drug treatment.

3. Phenotypic Delay Inhibition of migration or collagen production (e.g., Collagen IV secretion by mesangial cells) is a downstream effect.

  • Protocol: For functional assays, continuous exposure to VU6015929 for 24–48 hours is often required to observe phenotypic changes, as opposed to the 2-hour window for kinase phosphorylation.

Part 3: Visualization of Troubleshooting Logic

The following decision tree outlines the logical steps to diagnose assay failures with VU6015929.

DDR_Troubleshooting Start Issue: No Inhibition Signal CheckControl Is the Positive Control (Collagen only) Phosphorylated? Start->CheckControl NoActiv No: Receptor not activated CheckControl->NoActiv No Signal YesActiv Yes: Control is p-DDR+ CheckControl->YesActiv Signal Present CheckTime Check Time Point: Is it < 2 hours? NoActiv->CheckTime CheckLigand Check Ligand: Is it Col IV on DDR2? CheckTime->CheckLigand No SolutionTime Solution: Extend to 4-18 hours CheckTime->SolutionTime Yes SolutionLigand Solution: Switch to Collagen I CheckLigand->SolutionLigand Yes CheckConc Check Concentration: Is [Drug] < 100 nM in high serum? YesActiv->CheckConc CheckPreInc Did you pre-incubate? CheckConc->CheckPreInc No SolutionSerum Solution: Reduce Serum or Increase Dose CheckConc->SolutionSerum Yes SolutionPre Solution: Pre-incubate 1h before Collagen CheckPreInc->SolutionPre No

Figure 1: Diagnostic logic flow for troubleshooting VU6015929 efficacy issues in cellular assays.

Part 4: Solubility & Handling Protocols
Q: The compound precipitates when I add it to the cell culture media. How do I prevent this?

A: VU6015929 is a lipophilic molecule. "Crashing out" occurs when a high-concentration DMSO stock hits aqueous media too rapidly.

Step-by-Step Solubilization Protocol:

  • Stock Prep: Dissolve powder in anhydrous DMSO to 10 mM . Vortex until clear. Aliquot and store at -20°C.

  • Intermediate Dilution (The "Step-Down"): Do not add 10 mM stock directly to the well.

    • Prepare a 100x working solution in culture media (e.g., 10 µM drug in media).

    • Add this pre-diluted media to your cells.

  • Temperature: Ensure media is pre-warmed to 37°C. Adding DMSO stocks to cold (4°C) media promotes precipitation.

  • Visual Check: Inspect the 100x dilution under a microscope. If you see crystals, sonicate the media for 5 minutes before adding to cells.

Part 5: Off-Target Effects
Q: I am seeing toxicity at 10 µM that doesn't seem related to DDR inhibition. Is this an off-target effect?

A: While VU6015929 is highly selective, high micromolar concentrations can engage off-targets.

  • Kinase Selectivity: At 10 µM, VU6015929 may inhibit c-Kit and TrkA (approx 50–70% inhibition at high doses).

  • Recommendation: Maintain experimental concentrations below 1 µM to ensure DDR1/2 specificity. The therapeutic window for DDR1 inhibition is 10–100 nM.

References
  • Discovery & Selectivity: Jeffries, C. et al. (2020). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy.[1][3] ACS Medicinal Chemistry Letters.

  • DDR Activation Kinetics: Juskaite, V. et al. (2017). Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers.[2][7] eLife.

  • Ligand Specificity (DDR1 vs DDR2): Leitinger, B. (2014). Discoidin domain receptor functions in physiological and pathological conditions.[3][8] International Review of Cell and Molecular Biology.

  • Kinase Profiling: El-Gamal, K. et al. (2024).[9] Identification of Ureidocoumarin-Based Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors. Pharmaceuticals.

Sources

Validation & Comparative

Validating the antifibrotic effects of VU6015929

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel therapeutic compounds requires moving beyond basic marketing claims and rigorously interrogating the pharmacokinetic and pharmacodynamic data. Fibrosis—whether idiopathic pulmonary fibrosis (IPF) or chronic kidney disease—is driven by aberrant extracellular matrix (ECM) remodeling. Historically, targeting this process has been challenging due to the lack of specific targets.

Recently, Discoidin Domain Receptors 1 and 2 (DDR1/2), which act as non-integrin collagen receptors, have emerged as critical pro-fibrotic mediators. This guide provides an in-depth technical evaluation of VU6015929 , a potent and highly selective dual DDR1/2 inhibitor, comparing its performance against legacy alternatives and detailing the self-validating experimental protocols required to benchmark its antifibrotic efficacy.

Mechanistic Rationale: Why Target DDR1/2?

Unlike typical receptor tyrosine kinases (RTKs) that respond to soluble peptide growth factors, DDR1 and DDR2 are uniquely activated by structural collagens (e.g., Collagen I and IV). Upon ligand binding, DDRs undergo autophosphorylation, triggering a downstream cascade that promotes cell migration, survival, and a positive feedback loop of further collagen production.

VU6015929 disrupts this cycle by selectively binding to the kinase domain of DDR1/2, preventing collagen-induced autophosphorylation and halting the pro-fibrotic cascade [1].

DDR_Pathway Collagen Collagen I/IV (Extracellular Matrix) DDR1 DDR1 / DDR2 (Receptor Tyrosine Kinases) Collagen->DDR1 Binds & Activates Phosphorylation Autophosphorylation & Kinase Activation DDR1->Phosphorylation Signal Transduction Fibrosis Pro-Fibrotic Response (Collagen IV Production) Phosphorylation->Fibrosis ECM Remodeling VU VU6015929 (Selective Inhibitor) VU->DDR1 Blocks Kinase Domain

Mechanism of Action: VU6015929 selectively inhibits collagen-induced DDR1/2 autophosphorylation.

Comparative Performance Analysis

When designing an antifibrotic screening cascade, researchers often benchmark new compounds against existing multi-kinase inhibitors (like Imatinib) or FDA-approved standards of care (like Nintedanib). The critical differentiator for VU6015929 is its kinome selectivity .

Legacy inhibitors like Imatinib and Nilotinib exhibit off-target inhibition of Abl and c-Kit, which introduces confounding variables (e.g., myelosuppression and cytotoxicity) in long-term in vivo fibrosis models [2]. As shown in the data below, VU6015929 provides a much cleaner pharmacological profile for isolating DDR-specific biology.

Table 1: Pharmacological Comparison of Antifibrotic Kinase Inhibitors

CompoundPrimary TargetsDDR1 IC₅₀DDR2 IC₅₀Off-Target LiabilitiesApplication Status
VU6015929 DDR1, DDR24.67 nM 7.39 nM Minimal (Clean kinome profile)Preclinical Tool Compound [1]
XBLJ-13 DDR1, DDR217.18 nM15.13 nMModeratePreclinical IPF Models [2]
Imatinib Abl, c-Kit, PDGFR~400 nM~100 nMHigh (Abl, c-Kit toxicity)FDA Approved (Oncology)
Nintedanib VEGFR, FGFR, PDGFRN/AN/AHigh (Broad-spectrum RTK)FDA Approved (IPF)

Data Synthesis Insight: VU6015929 achieves single-digit nanomolar potency against both DDR isoforms while maintaining an acceptable in vitro DMPK profile and a moderate in vivo clearance rate (CLp = 34.2 mL/min/kg), making it an optimal tool compound for rodent disease models [1].

Experimental Validation Protocols

To establish a self-validating system for evaluating VU6015929, you must prove two sequential events: (A) Direct target engagement at the kinase domain, and (B) Functional suppression of the pro-fibrotic phenotype in a cellular environment.

Protocol A: Target Engagement via Time-Resolved FRET (TR-FRET)

Causality Check: Why use a TR-FRET LanthaScreen assay instead of a standard ATP-consumption assay? TR-FRET measures thermodynamic binding affinity independent of intracellular ATP fluctuations, providing a highly reproducible measurement of direct compound-to-kinase binding.

  • Reagent Preparation: Prepare a master mix containing 1.25 nM of GST-tagged DDR1 or DDR2 cytoplasmic domain, 0.625 nM Eu-Anti-GST antibody, and the appropriate Kinase Tracer (e.g., Tracer 178 at 6.25 nM for DDR1).

  • Compound Titration: Dispense VU6015929 in a 3-fold serial dilution series (ranging from 10 μM to 0.5 nM) into a 384-well low-volume plate using an acoustic dispenser to eliminate tip-based carryover.

  • Incubation: Add the kinase/tracer master mix to the compound wells. Incubate at room temperature for 2 hours in the dark. Note: The 2-hour window ensures the binding kinetics reach equilibrium.

  • Signal Detection: Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665/615 nm). A decrease in the TR-FRET signal indicates that VU6015929 has successfully displaced the tracer from the DDR kinase pocket.

Protocol B: Cellular Autophosphorylation & Collagen IV Suppression

Causality Check: Endogenous DDR1 expression is notoriously variable and often low in standard cell lines. To create a robust assay window, this protocol utilizes HEK293 cells stably expressing full-length human DDR1 (HEK293-DDR1). Serum starvation is strictly required to eliminate basal kinase activation driven by undefined growth factors in Fetal Bovine Serum (FBS).

Workflow Step1 HEK293-DDR1 Cell Culture Step2 Serum Starvation (Reduce Basal Noise) Step1->Step2 Step3 VU6015929 + Collagen I Treatment Step2->Step3 Step4 Cell Lysis & Western Blot Step3->Step4 Step5 Quantify p-DDR1 & Collagen IV Step4->Step5

Cellular assay workflow for validating DDR1 inhibition and downstream collagen IV suppression.
  • Cell Seeding & Starvation: Seed HEK293-DDR1 cells in 6-well plates. Once 80% confluent, wash twice with PBS and replace with serum-free DMEM for 16 hours.

  • Compound Pre-treatment: Treat the cells with vehicle (0.1% DMSO) or VU6015929 (titrated from 4 nM to 100 nM) for 1 hour prior to ligand stimulation. This ensures the inhibitor occupies the intracellular kinase domain before the extracellular ligand binds.

  • Ligand Stimulation: Add soluble Collagen I (10 μg/mL) to the media. Incubate for 24 hours.

  • Lysate Harvest: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Crucial: Phosphatase inhibitors prevent the rapid degradation of the p-DDR1 signal during lysis.

  • Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phosphorylated DDR1 (p-DDR1), total DDR1, and Collagen IV. Use Akt or GAPDH as a loading control.

  • Validation Metric: In a successful run, VU6015929 will yield a cellular IC₅₀ of approximately ~0.71 nM for the p-DDR1/total DDR1 ratio, completely abrogating the downstream production of Collagen IV [1].

Conclusion and Application Strategy

For drug development professionals targeting renal or pulmonary fibrosis, relying on broad-spectrum kinase inhibitors introduces unacceptable clinical toxicity risks. VU6015929 represents a significant leap forward in targeted antifibrotic therapy. By utilizing the protocols outlined above, laboratories can confidently validate DDR1/2 target engagement and isolate the specific pro-fibrotic pathways driven by collagen-receptor interactions, paving the way for more precise in vivo efficacy studies.

References

  • Jeffries, D. E., Borza, C. M., Blobaum, A. L., Pozzi, A., & Lindsley, C. W. (2019). "Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy." ACS Medicinal Chemistry Letters, 11(1), 29–33. Available at:[Link]

  • Dong, Z., et al. (2022). "Discovery of a novel DDRs kinase inhibitor XBLJ-13 for the treatment of idiopathic pulmonary fibrosis." Acta Pharmaceutica Sinica B, 12(3), 1338-1352. Available at:[Link]

Comparing VU6015929 to other DDR1 inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: VU6015929 vs. Legacy DDR1 Inhibitors in Fibrosis and Oncology Research

Introduction

Discoidin domain receptors 1 and 2 (DDR1 and DDR2) are unique receptor tyrosine kinases (RTKs) that are activated by extracellular matrix collagens rather than soluble peptide growth factors[1]. While DDR1 is predominantly expressed in epithelial cells and plays a minimal role in healthy adult tissues, its drastic upregulation is a hallmark of fibrotic diseases (e.g., lupus nephritis, idiopathic pulmonary fibrosis) and various malignancies[1][2][3].

Blocking DDR1 activity has emerged as a highly attractive therapeutic strategy; however, the clinical translation of DDR1 inhibitors has historically been hindered by poor kinome selectivity, high cytotoxicity, or inadequate pharmacokinetic (DMPK) profiles[3][4]. This guide provides an objective, data-driven comparison of VU6015929 , a next-generation dual DDR1/2 inhibitor, against legacy alternatives to assist researchers in selecting the optimal compound for their in vitro and in vivo studies.

The Pharmacological Evolution of DDR1 Inhibitors

Historically, researchers relied on multi-kinase inhibitors like Imatinib and Nilotinib to suppress DDR1[2]. While potent, these compounds heavily inhibit Abl and c-Kit, confounding experimental results with off-target toxicity and making it difficult to isolate DDR1-specific phenotypes[2].

The development of first-generation selective inhibitors, such as the diarylamide 7rh and DDR1-IN-1 , marked a significant step forward[2]. DDR1-IN-1 achieved ~4-fold selectivity for DDR1 over DDR2 but suffered from moderate potency (IC50 = 105 nM)[1][5]. Conversely, 7rh was highly potent (IC50 = 6.81 nM) but lacked the physiochemical properties required for robust in vivo studies[2].

VU6015929 overcomes these limitations. Discovered through extensive structure-activity relationship (SAR) optimization, it utilizes a pyridine hinge-binding motif that drastically improves hydrogen bonding within the ATP-binding pocket[2]. This structural refinement yields sub-10 nM potency, exceptional kinome selectivity, and a highly favorable in vivo DMPK profile[1][6].

Comparative Pharmacological Profiling

To assist in compound selection, the following table synthesizes the biochemical and pharmacokinetic properties of standard DDR1 inhibitors.

CompoundDDR1 IC50DDR2 IC50Kinome SelectivityIn Vivo Utility / DMPKReference
VU6015929 4.67 nM7.39 nMHigh (Clean profile)Excellent (Orally active, 12.5% F, CLp = 34.2 mL/min/kg)[6]
7rh 6.81 nMN/AModeratePoor (Limited in vivo data)[2]
DDR1-IN-1 105 nM413 nMModeratePoor (Suboptimal physiochemicals)[2][5]
KST9046 4.38 µMN/AHighModerate (Low potency limits use)[2]
Imatinib Sub-nMSub-nMLow (Hits Abl, c-Kit)High (FDA-approved, but off-target)[2]

Mechanistic Causality: Target Engagement

Unlike typical RTKs (e.g., EGFR) that activate within minutes of ligand binding, DDR1 exhibits a uniquely delayed and sustained activation profile[1]. Upon binding to Collagen I or IV, DDR1 receptors cluster and undergo autophosphorylation at key tyrosine residues (e.g., Y513) over 18–24 hours[1][5]. This prolonged signaling cascade ultimately drives the overproduction of Collagen IV, creating a positive feedback loop that exacerbates tissue fibrosis[1]. VU6015929 competitively binds the kinase domain, effectively uncoupling collagen sensing from downstream fibrotic responses[1][7].

DDR1_Pathway Collagen Collagen I/IV (Extracellular Ligand) DDR1 DDR1 Receptor (Transmembrane RTK) Collagen->DDR1 Binds & Clusters Phos Autophosphorylation (Kinase Domain Activation) DDR1->Phos Induces (Delayed kinetics) Fibrosis Collagen IV Production (Fibrotic Response) Phos->Fibrosis Triggers Signaling VU6015929 VU6015929 (Potent DDR1/2 Inhibitor) VU6015929->Phos Competitively Blocks

Fig 1. DDR1 signaling pathway and targeted inhibition by VU6015929.

Experimental Protocols: Validating DDR1 Inhibition

To ensure a self-validating experimental system, researchers must confirm both biochemical affinity and cellular target engagement. The following protocol details the Collagen-Induced DDR1 Autophosphorylation Assay, specifically optimized for the delayed kinetics of DDR1[1][6].

Assay_Workflow Seed 1. Seed & Starve HEK293-DDR1b Cells Treat 2. Pre-treat VU6015929 (0.1-100 nM) Seed->Treat Stimulate 3. Stimulate Collagen I (24h) Treat->Stimulate Lyse 4. Cell Lysis & Protein Extraction Stimulate->Lyse WB 5. Western Blot (p-DDR1 / Total DDR1) Lyse->WB

Fig 2. Step-by-step workflow for the cell-based DDR1 autophosphorylation assay.

Step-by-Step Methodology:

  • Cell Preparation & Starvation: Seed HEK293 cells stably expressing full-length human DDR1b (HEK293-DDR1b) in multi-well plates[1][6].

    • Expert Insight: Prior to treatment, cells must be serum-starved for 16 hours. This eliminates background kinase activation caused by undefined growth factors in FBS, establishing a clean baseline for collagen-specific stimulation.

  • Inhibitor Pre-treatment: Prepare a stock solution of VU6015929 in DMSO (store at -80°C for long-term stability)[6]. Treat the starved cells with a dose-response gradient of VU6015929 (e.g., 0.1 nM to 100 nM) or a vehicle control (0.1% DMSO) for 1 hour[6].

  • Ligand Stimulation: Add soluble Collagen I (10 µg/mL) to the media.

    • Expert Insight: Incubate for exactly 24 hours. Because DDR1 activation relies on complex receptor clustering rather than simple conformational changes, shorter incubation times will yield false-negative phosphorylation readouts[1].

  • Self-Validating Control: In parallel, run the exact same protocol using DDR1-null mesangial cells. VU6015929 should show no effect on basal collagen IV production in these cells, proving that its anti-fibrotic effect is strictly DDR1-dependent[1].

  • Protein Extraction & Western Blot: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., EDTA-free cocktails)[8]. Resolve lysates via SDS-PAGE and probe for phosphorylated DDR1 (p-DDR1) and total DDR1.

  • Data Analysis: Calculate the p-DDR1/total DDR1 ratio. Under these optimized conditions, VU6015929 consistently demonstrates a highly potent cellular IC50 of ~0.71 nM[2][6].

References

  • Jeffries, D. E., et al. (2020). "Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy." ACS Med Chem Lett. National Institutes of Health (NIH).[Link]

  • Jeffries, D. E., et al. (2020). "Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy." ResearchGate.[Link]

  • Elkamhawy, A., et al. (2022). "Identification of novel discoidin domain receptor 1 (DDR1) inhibitors using E-pharmacophore modeling, structure-based virtual screening, molecular dynamics simulation and MM-GBSA approaches." Nazarbayev University Repository.[Link]

  • Elkamhawy, A., et al. (2022). "Identification of novel discoidin domain receptor 1 (DDR1) inhibitors using E-pharmacophore modeling, structure-based virtual screening, molecular dynamics simulation and MM-GBSA approaches." PubMed. [Link]

Sources

Comparative Guide: VU6015929 vs. Dasatinib in Fibrosis Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between VU6015929 , a highly selective chemical probe for Discoidin Domain Receptors (DDR1/2), and Dasatinib , a broad-spectrum tyrosine kinase inhibitor (TKI) and senolytic agent.

While both compounds exhibit nanomolar potency against fibrotic drivers, they represent distinct therapeutic philosophies:

  • Dasatinib acts as a multi-target "sledgehammer," inhibiting Src, Abl, c-Kit, and DDRs simultaneously. It is the clinical benchmark for efficacy but is confounded by significant off-target toxicity and pleiotropic effects (including senolysis).

  • VU6015929 acts as a mechanistic "scalpel." It is a highly selective tool compound designed to isolate the specific contribution of collagen-receptor signaling (DDR1/2) to fibrosis without the confounding Src/Abl inhibition.

Recommendation: Use Dasatinib for maximal phenotypic efficacy in broad fibrosis models (IPF, SSc). Use VU6015929 to validate DDR1/2 as specific therapeutic targets and to dissect matrix-sensor signaling pathways.

Part 1: Mechanistic Profiles & Signaling Architecture

Target Specificity and Mechanism

The core distinction lies in kinase selectivity. Fibrosis is driven by the activation of myofibroblasts, a process regulated by both soluble factors (TGF-


) and the stiffness of the extracellular matrix (ECM).
  • Dasatinib (Src/Abl/DDR Inhibitor): Blocks the intracellular transduction of TGF-

    
     signaling via Src kinase , preventing the nuclear translocation of Serum Response Factor (SRF). It also induces apoptosis in senescent fibroblasts (senolytic activity). Crucially, Dasatinib possesses incidental but potent inhibitory activity against DDR1 and DDR2.
    
  • VU6015929 (Selective DDR1/2 Inhibitor): Specifically blocks the sensing of collagen by DDR1/2 receptors.[1][2] This prevents the "feed-forward" loop where stiff ECM (Collagen I/IV) activates DDR1, which in turn upregulates pro-inflammatory cytokines and further collagen production.

Signaling Pathway Diagram

The following diagram illustrates the distinct intervention points of both compounds within the fibrotic signaling network.

FibrosisSignaling Collagen ECM Collagen (Stiffness) DDR1 DDR1 Receptor (Matrix Sensor) Collagen->DDR1 Activation TGFb TGF-beta Src Src Kinase (Signal Transducer) TGFb->Src Activation MAPK p38 / ERK Signaling DDR1->MAPK Pro-inflammatory Signaling Fibrosis Collagen Deposition & Scarring DDR1->Fibrosis Collagen IV Production SRF SRF / MRTF-A (Transcription Factors) Src->SRF Nuclear Translocation Myofibroblast Myofibroblast Differentiation SRF->Myofibroblast MAPK->Myofibroblast Myofibroblast->Fibrosis VU VU6015929 (Selective) VU->DDR1 Inhibits Dasatinib Dasatinib (Broad Spectrum) Dasatinib->DDR1 Off-target Inhibition Dasatinib->Src Inhibits

Figure 1: Mechanistic intervention points. VU6015929 selectively blocks the matrix-sensing DDR1 arm, while Dasatinib blocks the central Src transduction node and incidentally inhibits DDR1.

Part 2: Comparative Data Analysis

Potency and Selectivity Profile

The table below contrasts the biochemical potency (IC


) of the two compounds. Note that while Dasatinib appears more potent, its lack of selectivity makes it a "dirty" tool for mechanistic studies.
FeatureVU6015929Dasatinib
Primary Target DDR1, DDR2 Src, Abl, c-Kit
DDR1 IC

4.7 nM [1]~1 – 10 nM (Incidental) [2]
DDR2 IC

7.4 nM [1]~1 – 10 nM (Incidental) [2]
Src IC

> 10,000 nM (Inactive)0.5 – 0.8 nM [3]
Kinome Selectivity High (Clean profile)Low (Multi-kinase inhibitor)
Primary Mode Matrix Sensor BlockadeSignal Transduction Blockade & Senolysis
In Vivo PK Moderate Clearance, Good BioavailabilityRapid Absorption, High Tissue Distribution
Efficacy in Fibrosis Models[2]
  • Dasatinib: Validated in bleomycin-induced pulmonary fibrosis, silica-induced fibrosis, and scleroderma skin models. It consistently reduces hydroxyproline content (collagen load) and

    
    -SMA expression. However, it causes significant weight loss and pleural effusion in mice at high doses.
    
  • VU6015929: Primarily validated in vitro (mesangial cells, lung fibroblasts) to block collagen-induced activation. In vivo efficacy data is emerging but less established than Dasatinib. It is often used to prove that fibrosis reduction is specifically due to DDR inhibition, rather than the broader effects seen with Dasatinib.

Part 3: Experimental Protocols

In Vitro Validation: Collagen-Induced Autophosphorylation

Use this protocol to verify target engagement of VU6015929 vs. Dasatinib.

Objective: Measure inhibition of DDR1 activation by Collagen I. Cell Line: HEK293 cells overexpressing DDR1 or primary lung fibroblasts.

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Starve in serum-free medium for 16 hours.
    
  • Pre-treatment: Treat cells with VU6015929 (0.1 – 100 nM) or Dasatinib (0.1 – 100 nM) for 1 hour.

    • Control: DMSO (Vehicle).

  • Stimulation: Stimulate with 10

    
    g/mL Collagen I  (rat tail, acetic acid soluble) for 2 hours at 37°C.
    
    • Note: DDR1 activation is slow; 2 hours is optimal for peak phosphorylation.

  • Lysis: Wash with cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor). Lyse in RIPA buffer + protease/phosphatase inhibitors.

  • Readout: Western Blot.

    • Primary Antibody: Phospho-DDR1 (Tyr513 or Tyr792).

    • Normalization: Total DDR1 and GAPDH.

    • Expectation: VU6015929 should abolish p-DDR1 at ~10 nM without affecting p-Src. Dasatinib will abolish both p-DDR1 and p-Src.

In Vivo Workflow: Bleomycin-Induced Pulmonary Fibrosis

Standardized dosing regimen for comparing anti-fibrotic efficacy.

BleoWorkflow cluster_groups Treatment Groups Day0 Day 0: Bleomycin Instillation (2-3 U/kg, IT or OA) Day7 Day 7: Inflammation Peak Fibrosis Onset Day0->Day7 Inflammatory Phase Day7_Start Therapeutic Dosing Starts (Day 7-21) Day7->Day7_Start Randomization Day21 Day 21: Sacrifice & Analysis Day7_Start->Day21 Fibrotic Phase (Treatment Window) G1 Vehicle (Control) G2 Dasatinib (1 mg/kg BID, Oral) G3 VU6015929 (10-30 mg/kg QD, Oral)

Figure 2: Therapeutic dosing workflow. Dosing begins at Day 7 to target established fibrosis rather than preventing initial inflammation.

Dosing Parameters:

  • Dasatinib: 1 mg/kg, Oral Gavage (PO), Twice Daily (BID). Warning: Monitor for weight loss >15%.

  • VU6015929: 10–30 mg/kg, Oral Gavage (PO), Once Daily (QD). Formulate in 10% EtOH / 40% PEG400 / 50% Saline.

References

  • Jeffries, D. E., et al. (2020). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy.[1][2][3][4][5] ACS Medicinal Chemistry Letters. Link[3][6]

  • Day, E., et al. (2008). Profiling of the dysregulated kinase response to dasatinib in melanoma cells. Genome Biology. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

  • Dong, X., et al. (2022). Discovery of a novel DDRs kinase inhibitor XBLJ-13 for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B. Link

  • Abdalla, M., et al. (2015).

    
    -induced myofibroblast differentiation through Src-SRF Pathway. Biochimica et Biophysica Acta. Link
    

Sources

Efficacy Profile: VU6015929 HCl – A Selective DDR1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

VU6015929 HCl is a highly potent, selective, and orally active small-molecule inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2) . Unlike traditional receptor tyrosine kinases (RTKs) activated by soluble growth factors, DDRs are activated by fibrillar collagen, making them critical nodes in the regulation of fibrosis, tumor-stroma interaction, and metastasis.

This guide evaluates the efficacy of VU6015929 HCl, positioning it against earlier generation inhibitors like DDR1-IN-1 and Dasatinib . It highlights that while VU6015929 exhibits nanomolar potency in blocking receptor phosphorylation, its "efficacy" in cellular models is best measured by pathway inhibition (p-DDR1) and functional outputs (e.g., Collagen IV production, migration) rather than simple 2D cytotoxicity, which is often context-dependent in DDR biology.

Mechanism of Action & Signaling Pathway

VU6015929 functions as a type II kinase inhibitor, binding to the inactive conformation of the DDR kinase domain. By blocking the ATP-binding pocket, it prevents the autophosphorylation of tyrosine residues (e.g., Y513, Y792) upon collagen stimulation. This blockade halts downstream signaling cascades involved in extracellular matrix (ECM) remodeling and cell migration.

Pathway Visualization

The following diagram illustrates the specific intervention point of VU6015929 within the collagen-DDR signaling axis.

DDR_Signaling Collagen Fibrillar Collagen (Type I/IV) DDR1_Inactive DDR1 Dimer (Inactive) Collagen->DDR1_Inactive Ligand Binding DDR1_Active p-DDR1 (Active Kinase) DDR1_Inactive->DDR1_Active Autophosphorylation VU6015929 VU6015929 HCl (Inhibitor) VU6015929->DDR1_Inactive Blocks ATP Pocket ShcA ShcA DDR1_Active->ShcA STAT3 STAT3 DDR1_Active->STAT3 ERK MAPK/ERK Signaling ShcA->ERK Outcomes Outcomes: - Collagen IV Production - Cell Migration/Invasion - Fibrosis ERK->Outcomes STAT3->Outcomes

Caption: VU6015929 prevents the transition of collagen-bound DDR1 to its active phosphorylated state, thereby arresting downstream fibrotic and migratory signaling.

Comparative Efficacy Analysis

VU6015929 represents a significant optimization over first-generation inhibitors. While Dasatinib is potent, it is a "dirty" multi-kinase inhibitor (targeting Src, Bcr-Abl, c-Kit), leading to off-target toxicity. DDR1-IN-1 is selective but less potent. VU6015929 achieves the "goldilocks" zone of high potency and high selectivity.

Table 1: Inhibitor Performance Metrics
FeatureVU6015929 HCl DDR1-IN-1 Dasatinib
Primary Target DDR1 / DDR2DDR1 (Selective)Multi-target (Src/Abl/DDR)
DDR1 Enzymatic IC50 4.7 nM 105 nM~0.5 nM
DDR2 Enzymatic IC50 7.4 nM 413 nM~1.0 nM
Cell-Based p-DDR1 IC50 0.71 nM ~50–100 nM< 1 nM
Kinome Selectivity High (Clean profile)ModerateLow (Promiscuous)
Cytotoxicity (2D) Low (>10 µM)ModerateHigh (due to off-targets)
In Vivo PK Profile Good oral bioavailabilityPoorExcellent

Critical Insight: The discrepancy between enzymatic IC50 (4.7 nM) and cell-based IC50 (0.71 nM) for VU6015929 suggests it may have a slow off-rate or accumulates effectively in the target compartment, making it exceptionally potent in physiological contexts.

Efficacy in Different Cell Lines

The efficacy of VU6015929 is context-dependent.[1][2] In standard 2D proliferation assays on plastic, it often shows low cytotoxicity (IC50 > 10 µM). This is expected, as DDR1 signaling is typically pro-survival/pro-migratory under stress (e.g., in collagen matrices) rather than a driver of basal proliferation like EGFR.

Table 2: Cell Line Response Profile
Cell LineTissue OriginAssay TypeEfficacy EndpointResultReference
HEK293-DDR1 Kidney (Engineered)Signalingp-DDR1 InhibitionIC50 = 0.71 nM [1]
Mesangial Cells KidneyFibrosisCollagen IV ProductionSignificant reduction @ 1 µM[1]
MDA-MB-231 Breast (Triple Neg)Invasion/3DInvasion/MigrationPotent inhibition (Sub-µM)[2]
A549 Lung CarcinomaProliferation2D ViabilityNo cytotoxicity @ 10 µM [1][3]
HCT116 Colon CancerProliferation2D ViabilityMinimal effect[3]

Interpretation: Researchers should not use standard MTT/CellTiter-Glo assays on plastic to validate this compound. Instead, use Western Blotting for p-DDR1 or 3D Collagen Invasion Assays .

Experimental Protocols

To validate VU6015929 in your laboratory, use the following self-validating protocols.

Protocol A: Collagen-Induced DDR1 Autophosphorylation Assay

This is the gold-standard assay for verifying target engagement.

Reagents:

  • Cell Line: HEK293 transfected with DDR1 (or high-expressing endogenous line like T47D).

  • Ligand: Collagen Type I (Rat tail, soluble).

  • Lysis Buffer: RIPA + Phosphatase Inhibitors (Na3VO4, NaF).

Workflow:

  • Seeding: Plate cells at 70% confluency in 6-well plates.

  • Starvation: Serum-starve cells overnight (0.1% BSA/DMEM) to reduce basal background.

  • Inhibitor Treatment: Pre-treat with VU6015929 (0.1 nM – 1 µM) for 1 hour .

  • Stimulation: Add Collagen I (final conc. 50 µg/mL) for 90 minutes at 37°C.

  • Lysis: Wash with ice-cold PBS, lyse immediately on ice.

  • Readout: Western Blot.

    • Primary Ab: Anti-p-DDR1 (Tyr513 or Tyr792).

    • Normalizer: Anti-Total DDR1.

Protocol B: Functional Fibrosis Assay (Collagen IV Production)

Demonstrates the downstream functional consequence of DDR1 inhibition.

Workflow Diagram:

Protocol_Workflow Step1 Step 1: Seed Mesangial Cells Step2 Step 2: Treat VU6015929 (24h) Step1->Step2 Step3 Step 3: Lyse Cells Step2->Step3 Step4 Step 4: Western Blot (Target: Col IV) Step3->Step4

Caption: Workflow for assessing inhibition of ECM production.

  • Culture: Grow Mesangial cells (or fibroblasts) to 80% confluence.

  • Treatment: Treat with VU6015929 (e.g., 1 µM) vs. Vehicle (DMSO) for 24 hours .

    • Note: No exogenous collagen stimulation is needed if basal production is high, but TGF-β can be added to enhance the fibrotic phenotype.

  • Analysis: Lyse cells and blot for Collagen IV .

  • Expectation: A dose-dependent decrease in intracellular Collagen IV levels, validating the antifibrotic mechanism.

References

  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor. ACS Med.[3] Chem. Lett. (2019).[4][5][6][7][8] Link[9]

  • Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation. Molecules (2021). Link

  • Identification of Ureidocoumarin-Based Selective DDR1 Inhibitors. Int. J. Mol. Sci. (2024).[2][10] Link

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity of VU6015929

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in cellular signaling and drug development, the specificity of a chemical probe is paramount. An ideal inhibitor modulates its intended target with high potency while leaving the rest of the complex cellular machinery untouched. This guide provides an in-depth analysis of the kinase cross-reactivity profile of VU6015929 , a potent dual inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). Understanding its selectivity is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential.

Introduction to VU6015929: A Dual DDR1/2 Inhibitor

VU6015929 is a highly potent, selective, and orally bioavailable small molecule inhibitor of the receptor tyrosine kinases DDR1 and DDR2.[1][2] These kinases are unique in that they are activated by collagen, a major component of the extracellular matrix, rather than by soluble growth factors.[1] Dysregulation of DDR1 and DDR2 signaling is implicated in a variety of fibrotic diseases and cancers, making them attractive therapeutic targets.[1][3] VU6015929 was developed as a chemical probe to investigate the roles of DDR1 and DDR2 in these pathological processes.[1] It exhibits nanomolar potency against its primary targets, with reported IC50 values of 4.67 nM for DDR1 and 7.39 nM for DDR2 .[2]

The Critical Importance of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[4] This homology presents a significant challenge in the development of selective kinase inhibitors, as off-target inhibition can lead to ambiguous experimental data and potential cellular toxicity.[5] Therefore, a comprehensive assessment of an inhibitor's activity across the entire kinome is a critical step in its validation. This process, known as kinome profiling or selectivity screening, provides a global view of the compound's specificity and potential liabilities.[6]

Kinome Selectivity Profile of VU6015929

The selectivity of VU6015929 was rigorously evaluated against a broad panel of kinases to determine its suitability as a specific chemical probe.

Quantitative Analysis of Cross-Reactivity

In the primary study describing its discovery, VU6015929 was profiled against a panel of 371 wild-type and mutant kinases at a concentration of 1 µM.[1] The results demonstrated a remarkably clean selectivity profile. Of the 371 kinases tested, VU6015929 exhibited significant inhibition of only 27 kinases , representing just 7.2% of the panel.[1] This high degree of selectivity underscores its value as a tool compound for studying DDR1/2 biology.

ParameterValueSource
Primary Targets DDR1 / DDR2[1][2]
DDR1 IC50 4.67 nM[2]
DDR2 IC50 7.39 nM[2]
Kinase Panel Size 371 kinases[1]
Screening Concentration 1 µM[1]
Number of Off-Targets Inhibited 27[1]
Selectivity Score (% of panel inhibited) 7.2%[1]

Table 1: Summary of the kinase selectivity profile of VU6015929.

While the specific identities of all 27 off-target kinases are detailed in the supplementary data of the original publication, the overall low percentage of off-target interactions at a high concentration (1 µM) provides strong evidence for the compound's specificity. For comparison, many kinase inhibitors exhibit much broader activity, complicating their use in dissecting specific signaling pathways.

Comparison with Other Kinase Inhibitors

The "clean" profile of VU6015929 is notable when compared to many other kinase inhibitors, including some that are clinically approved. For instance, multi-kinase inhibitors are designed to hit several targets, a strategy that can be effective in complex diseases like cancer but is undesirable for a research probe intended to elucidate the function of a single or a small family of kinases. The focused activity of VU6015929 on DDR1 and DDR2, with minimal spillover to other kinases, allows for a more direct attribution of observed biological effects to the inhibition of these specific targets.

Experimental Methodologies for Kinase Profiling

The determination of a kinase inhibitor's selectivity profile is dependent on robust and sensitive assay technologies. The data for VU6015929 was generated using a well-established, high-throughput screening platform.

LanthaScreen™ Eu Kinase Binding Assay

The on-target potency and kinome-wide selectivity of VU6015929 were determined using the LanthaScreen™ Eu Kinase Binding Assay .[1][7] This assay is a type of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6][8]

The Principle of the Assay:

The LanthaScreen™ assay is a competitive binding assay that directly measures the binding of an inhibitor to the kinase's ATP pocket.[6] The main components are:

  • A kinase of interest, which is tagged (e.g., with GST or a His-tag).

  • A Europium (Eu)-labeled anti-tag antibody that specifically recognizes the tagged kinase. Europium serves as the FRET donor.

  • A fluorescently labeled, ATP-competitive small molecule, known as the "tracer," which binds to the kinase's active site. The tracer's fluorophore (e.g., Alexa Fluor™ 647) acts as the FRET acceptor.[6]

When the tracer and the Eu-labeled antibody are both bound to the kinase, the donor and acceptor are in close proximity, resulting in a high FRET signal. When a test compound like VU6015929 is introduced, it competes with the tracer for binding to the ATP site. If the compound binds to the kinase, it displaces the tracer, leading to a decrease in the FRET signal.[9] The magnitude of this decrease is proportional to the affinity of the test compound for the kinase.

Experimental Workflow: Kinase Profiling

G cluster_reaction Binding Reaction cluster_detection Signal Detection Compound VU6015929 Serial Dilution Plate 384-well Microplate Compound->Plate Dispense Kinase Tagged Kinase + Eu-Ab Complex Kinase->Plate Dispense Tracer Fluorescent Tracer Tracer->Plate Dispense Incubation Incubation at RT (e.g., 1 hour) Plate->Incubation Reader TR-FRET Plate Reader Incubation->Reader Analysis Data Analysis (Emission Ratio 665nm/615nm) Reader->Analysis

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Rationale for Choosing a Binding Assay

For kinome-wide selectivity screening, a binding assay like LanthaScreen™ offers several advantages over traditional enzyme activity assays:

  • Universality: It can be used for any kinase that has a suitable tracer, regardless of the substrate or whether the kinase is in an active or inactive state.[9]

  • Fewer Confounding Factors: It is not affected by factors that can interfere with enzymatic assays, such as ATP concentration or the presence of contaminating enzymes in the preparation.

  • Direct Measurement: It directly measures the physical interaction between the compound and the kinase, providing a clear measure of affinity.

Conclusion

References

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Jeffries, D. E., Borza, C. M., Blobaum, A. L., Pozzi, A., & Lindsley, C. W. (2020). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. ACS medicinal chemistry letters, 11(1), 29–33.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay for KDR Overview.
  • Netterwald, J. (2007). Kinomics: The New Star. Drug Discovery and Development.
  • Jeffries, D. E., Borza, C. M., Blobaum, A. L., Pozzi, A., & Lindsley, C. W. (2019). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. Figshare. [Link]

  • ResearchGate. (n.d.). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy | Request PDF. Retrieved from [Link]

  • Jeffries, D. E., Borza, C. M., Blobaum, A. L., Pozzi, A., & Lindsley, C. W. (2020). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. ACS Medicinal Chemistry Letters, 11(1), 29–33. [Link]

  • Jeffries, D. E., Borza, C. M., Blobaum, A. L., Pozzi, A., & Lindsley, C. W. (2020). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. ACS Medicinal Chemistry Letters, 11(1), 29-33. [Link]

  • Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.
  • Harvard Medical School LINCS Center. (n.d.). Assays. Retrieved from [Link]

  • BenchChem. (n.d.). LanthaScreen® Eu Kinase Binding Assay for Zasocitinib: Application Notes and Protocols.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

Sources

In Vivo Reproducibility of VU6015929: A Comprehensive Comparative Guide for DDR1/2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus: Pharmacokinetics, Target Engagement, and In Vivo Reproducibility of VU6015929

Executive Summary & Mechanistic Grounding

The Discoidin Domain Receptors (DDR1 and DDR2) are unique receptor tyrosine kinases (RTKs) that are activated by triple-helical collagens rather than soluble peptide growth factors[1][2]. Dysregulation of DDR signaling is a primary driver in fibrotic diseases and tumor microenvironment remodeling, specifically through the overproduction of collagen IV[1][3].

Historically, studying DDR1/2 in vivo has been bottlenecked by the lack of highly selective, orally bioavailable tool compounds. While multi-kinase inhibitors like imatinib bind DDR1 with high affinity, their massive off-target profiles confound phenotypic readouts[4][5]. VU6015929 emerged from a multidimensional optimization effort to solve this exact problem. It is a potent, selective, and orally active dual DDR1/2 inhibitor designed specifically to possess a robust in vivo pharmacokinetic (PK) profile and a clean kinome selectivity panel[1].

DDR1_Signaling Ligand Triple-Helical Collagen (Ligand) Receptor DDR1 Receptor (Cell Membrane) Ligand->Receptor Binds Kinase Tyrosine Kinase Autophosphorylation Receptor->Kinase Activates Fibrosis Collagen IV Production (Pro-Fibrotic Response) Kinase->Fibrosis Induces Inhibitor VU6015929 (IC50: 4.67 nM) Inhibitor->Kinase Blocks

Fig 1: Mechanism of DDR1 activation by collagen and targeted inhibition by VU6015929.

Comparative Analysis: VU6015929 vs. Alternative DDR Inhibitors

When selecting a DDR inhibitor for in vivo disease models, researchers must balance biochemical potency, kinome selectivity, and pharmacokinetic viability. Below is an objective comparison of VU6015929 against two commonly cited alternatives: DDR1-IN-1 (a selective but less potent early-generation probe) and Imatinib (a potent but non-selective clinical inhibitor).

Table 1: Biochemical and Pharmacological Comparison
ParameterVU6015929DDR1-IN-1Imatinib
DDR1 IC₅₀ 4.67 nM[3]105 nM[4]~1.9 - 43 nM[2][5]
DDR2 IC₅₀ 7.39 nM[3]413 nM[4]~10 - 50 nM
Kinome Selectivity High (Clean across 371 kinases)[1]High[4]Poor (Targets BCR-ABL, c-Kit, PDGFR)[4][5]
Primary Limitation Moderate oral bioavailability (12.5%)[3]Low cellular potency; requires high µM dosing[4]Confounded phenotypic readouts due to off-target effects[4]
In Vivo Utility Excellent: Validated tool compound for rodent models[1]Limited: Primarily used for in vitro structural assays[4]Poor: Cannot isolate DDR1-specific biology[4]
The Causality Behind the Data
  • Why DDR1-IN-1 struggles in vivo: Despite its excellent selectivity, DDR1-IN-1's lower biochemical potency (IC₅₀ = 105 nM) translates to poor cellular efficacy[4]. It often requires concentrations exceeding 10 µM to inhibit cellular proliferation[4]. Achieving and sustaining such high free-drug concentrations in rodent plasma is formulation-prohibitive and risks artifactual toxicity.

  • Why VU6015929 is the superior in vivo probe: VU6015929 bridges the gap by offering single-digit nanomolar potency (IC₅₀ = 4.67 nM) while maintaining a clean kinome profile[1][3]. It potently blocks collagen I-induced DDR1 autophosphorylation and downstream collagen IV production at low nanomolar concentrations, making it highly reproducible in systemic animal models[1][3].

In Vivo Reproducibility and Pharmacokinetic Profiling

To ensure experimental reproducibility, understanding the baseline PK parameters of your tool compound is non-negotiable. VU6015929 has been extensively profiled in Sprague-Dawley rats, demonstrating a highly predictable and reproducible in vitro:in vivo correlation (IVIC)[3].

Table 2: VU6015929 Rodent Pharmacokinetics (Rat Model)
PK ParameterValueScientific Implication for Study Design
Clearance (CLp) 34.2 mL/min/kg[3]Moderate clearance. Requires daily or twice-daily dosing for sustained target inhibition in chronic models.
Volume of Distribution (Vss) 4.3 L/kg[3]Excellent tissue penetration. The compound readily exits the plasma to reach fibrotic tissue beds.
Half-Life (t₁/₂) ~3.0 hours[3]Sufficient for maintaining steady-state trough levels above the IC₅₀ with appropriate dosing intervals.
Oral Bioavailability (F%) 12.5%[3]Moderate. While IV administration is optimal for strict PK/PD, PO dosing at 3-10 mg/kg is viable for efficacy models.
Tmax (Oral) 0.75 hours[3]Rapid absorption. Acute pharmacodynamic readouts should be timed 1-2 hours post-dose.

Standardized Experimental Protocol: In Vivo Efficacy & PK

The following protocol is designed as a self-validating system . Every step includes built-in rationale to ensure that any observed reduction in fibrosis is directly attributable to VU6015929's inhibition of DDR1, rather than formulation artifacts or off-target toxicity.

PK_Workflow Formulation 1. Formulation 10% EtOH / 40% PEG400 50% Saline Dosing 2. Administration IV: 0.5 mg/kg PO: 3.0 mg/kg Formulation->Dosing Validated Vehicle Sampling 3. Blood Collection 0.25 to 24 hours Dosing->Sampling In Vivo Analysis 4. PK/PD Analysis LC-MS/MS & Western Blot Sampling->Analysis Plasma/Tissue

Fig 2: Standardized in vivo pharmacokinetic and pharmacodynamic workflow for VU6015929.

Phase 1: Formulation and Vehicle Preparation

Rationale: VU6015929 is highly hydrophobic. Improper formulation will lead to micro-precipitation in the bloodstream, artificially skewing clearance rates and causing micro-embolisms.

  • Primary Solubilization: Dissolve VU6015929 powder in 100% Ethanol to achieve 10% of the final target volume. Vortex until completely clear.

  • Stabilization: Add PEG400 to achieve 40% of the final volume. Causality: PEG400 acts as a co-solvent and surfactant, preventing the compound from crashing out of solution when introduced to an aqueous environment[3].

  • Isotonic Adjustment: Slowly add 0.9% Saline dropwise while vortexing to make up the remaining 50% of the volume[3]. The final vehicle is 10% EtOH / 40% PEG400 / 50% Saline [3]. Use within 2 hours of preparation.

Phase 2: Dosing and Pharmacokinetic Sampling

Rationale: Fasting animals prior to oral gavage reduces food-effect variability, ensuring reproducible Tmax and Cmax values.

  • Administration: Administer VU6015929 via Intravenous (IV) tail vein injection at 0.5 mg/kg, or via Per Os (PO) oral gavage at 3.0 mg/kg[3].

  • Blood Collection: Collect 200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Isolation: Use Sodium Heparin tubes (avoid EDTA, which can interfere with downstream LC-MS/MS ionization). Centrifuge at 3,000 x g for 10 minutes at 4°C. Store plasma at -80°C[3].

Phase 3: Pharmacodynamic Readout (Self-Validation)

Rationale: To prove target engagement, you must demonstrate that DDR1 phosphorylation is reduced without altering total DDR1 protein levels.

  • Tissue Lysis: Homogenize target tissue (e.g., kidney or lung in fibrosis models) in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Western Blotting: Probe lysates for phosphorylated DDR1 (p-DDR1) and total DDR1.

  • Downstream Marker Analysis: Probe for Collagen IV. Validation Check: A successful experiment will show a dose-dependent decrease in the p-DDR1/total DDR1 ratio and a corresponding significant reduction in Collagen IV expression, mirroring the in vitro IC₅₀ of 0.7078 nM for p-DDR1 inhibition[1][3].

References

  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. ACS Medicinal Chemistry Letters (via PMC/NIH). URL:[Link]

  • Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology (via PMC/NIH). URL:[Link]

  • DDR1 binding and inhibition by imatinib. ResearchGate. URL:[Link]

  • Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery. NIH. URL:[Link]

Sources

Validating the Specificity of VU6015929 for DDR1/2: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide validates the specificity of VU6015929 , a chemical probe developed for the study of Discoidin Domain Receptors (DDR1 and DDR2).[1][2]

Content Type: Technical Validation & Comparison Guide Target Audience: Chemical Biologists, Medicinal Chemists, and Oncology/Fibrosis Researchers.[3]

Executive Summary: The "Clean" Pan-DDR Probe

In the study of collagen-mediated signaling, researchers have historically relied on broad-spectrum kinase inhibitors like Dasatinib or Imatinib . While potent, these tools are "promiscuous," inhibiting Src, Abl, c-Kit, and PDGFR with equal or greater potency than DDR1/2. This lack of specificity confounds experimental data, making it impossible to attribute phenotypic changes solely to DDR inhibition.

VU6015929 (developed by Vanderbilt University) represents a significant upgrade in chemical probe quality. It is a dual DDR1/DDR2 inhibitor that exhibits exceptional selectivity against the broader kinome.[2][4][5]

Key Takeaway: Use VU6015929 when you need to block DDR1 and DDR2 activity without interfering with Src/Abl signaling. Do not use it if you require discrimination between DDR1 and DDR2 (it inhibits both).

Chemical Biology Profile

VU6015929 is an orally bioavailable, ATP-competitive inhibitor optimized for potency and metabolic stability. Unlike early generation probes (e.g., DDR1-IN-1), VU6015929 possesses pharmacokinetic properties suitable for in vivo rodent studies, bridging the gap between cell culture and animal models.

Physicochemical & Potency Data[1][2][6][7]
PropertyValueNotes
Chemical Class Tetrahydroisoquinoline / Indazole carboxamideOptimized from compound 7rh series.
DDR1 Potency (IC₅₀) 4.7 nM Highly potent biochemical inhibition.
DDR2 Potency (IC₅₀) 7.4 nM Effectively equipotent (Dual Inhibition).
Mechanism ATP-CompetitiveBinds the hinge region of the kinase domain.
Solubility ModerateDMSO stock recommended; aqueous solubility improved over predecessors.

Comparative Analysis: The Specificity Advantage

The value of a chemical probe is defined not by what it hits, but by what it misses. The table below contrasts VU6015929 with common alternatives found in literature.

Selectivity Profiling (The "Off-Target" Landscape)
FeatureVU6015929 (Recommended)Dasatinib (Avoid for Specificity)DDR1-IN-1 (Legacy)
Primary Targets DDR1, DDR2 BCR-Abl, Src, c-Kit, PDGFR, DDR1/2DDR1 (moderate DDR2)
DDR1 IC₅₀ ~4.7 nM< 1.0 nM~105 nM
Kinome Selectivity High. Clean profile against Src/Abl family.Very Low. Hits 40+ kinases potently.Moderate.
In Vivo Utility Yes. Good PK/PD profile.[4][6]Yes (FDA Approved), but toxicities unrelated to DDR.Poor PK (Rapid clearance).
Best Use Case Validating DDR-driven fibrosis/metastasis.Positive control for total kinase inhibition.Structural biology / Early in vitro assays.
Why Dasatinib Fails as a DDR Probe

While Dasatinib is the most potent DDR1 inhibitor available (sub-nanomolar), its use as a mechanistic probe is scientifically flawed.

  • The Confounder: Dasatinib inhibits Src kinase , a critical downstream effector of the DDR pathway.

  • The Result: If Dasatinib blocks a cellular phenotype (e.g., migration), you cannot determine if the effect is due to blocking the receptor (DDR1) or the effector (Src).

  • The Solution: VU6015929 inhibits DDR1/2 but spares Src, allowing for precise dissection of the receptor's role.

Visualizing the Signaling Architecture

To understand where VU6015929 acts compared to "dirty" inhibitors, refer to the pathway diagram below.

DDR_Signaling Collagen Collagen (Ligand) DDR1 DDR1 Receptor (Tyrosine Kinase) Collagen->DDR1 Activation Src Src Family Kinases DDR1->Src Recruitment Pyk2 Pyk2 DDR1->Pyk2 Signaling VU VU6015929 (Blocks ATP Pocket) VU->DDR1 Selective Inhibition Dasatinib Dasatinib (Non-Selective) Dasatinib->DDR1 Inhibition Dasatinib->Src OFF-TARGET Inhibition STAT3 STAT3 Src->STAT3 Phosphorylation ERK MAPK/ERK Pyk2->ERK Signaling Fibrosis Fibrosis / EMT (Collagen Production) STAT3->Fibrosis ERK->Fibrosis

Figure 1: Mechanism of Action. VU6015929 selectively blocks the DDR1 ATP pocket. In contrast, Dasatinib blocks both the receptor (DDR1) and downstream effectors (Src), confounding data interpretation.

Experimental Validation Protocol

To confirm VU6015929 activity in your specific cell line, use the Collagen-Induced Autophosphorylation Assay . This is the gold standard for verifying on-target engagement.

Protocol: Western Blot Validation

Objective: Demonstrate inhibition of DDR1-Y792 (or Y513) phosphorylation upon collagen stimulation.

  • Cell Preparation:

    • Seed cells (e.g., HCT116, HEK293-DDR1) in 6-well plates.

    • Crucial Step: Serum-starve cells overnight (16–24 hours) to reduce basal kinase activity.

  • Inhibitor Treatment:

    • Pre-treat cells with VU6015929 for 1 hour .

    • Dose Range: 0 nM (DMSO), 10 nM, 100 nM, 1 µM. (Note: 100 nM should fully suppress signal).

  • Stimulation:

    • Stimulate with Collagen Type I (10–50 µg/mL) for 2–4 hours .

    • Note: DDR activation is slow compared to EGFR; short stimulations (15 min) often fail.

  • Lysis & Blotting:

    • Lyse in RIPA buffer with phosphatase inhibitors (Orthovanadate/Fluoride).

    • Primary Antibodies:

      • Anti-Phospho-DDR1 (Tyr792) [Cell Signaling Tech #11994 or equivalent].

      • Anti-Total DDR1 (Loading Control).

      • Anti-GAPDH/Actin.

Validation Workflow Diagram

Validation_Workflow Step1 Serum Starve (16h) Step2 Add VU6015929 (1h Pre-treat) Step1->Step2 Step3 Add Collagen I (Stimulate 4h) Step2->Step3 Step4 Cell Lysis (+Phosphatase Inh.) Step3->Step4 Step5 Western Blot (p-DDR1 vs Total) Step4->Step5

Figure 2: Validation Workflow. The extended stimulation time (4h) is critical due to the slow kinetics of collagen-receptor binding.

References

  • Jeffries, D. E., et al. (2019). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy.[2][6][7] ACS Medicinal Chemistry Letters, 11(1), 29–33.[7][8]

  • Day, M. A., et al. (2008). Selectivity of the kinase inhibitor dasatinib (BMS-354825) on the human kinome. Proceedings of the National Academy of Sciences, 105(14), 5565–5570.

  • Structural Genomics Consortium (SGC). Chemical Probes for DDR1/2.

Sources

Comparative Pharmacokinetic Analysis of VU6015929: A Next-Generation DDR1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

VU6015929 represents a significant advancement in the development of small-molecule inhibitors targeting Discoidin Domain Receptors 1 and 2 (DDR1/2) .[1] Unlike previous generation tools such as DDR1-IN-1, which suffered from rapid clearance and high cytotoxicity, VU6015929 was engineered to balance potency with metabolic stability.

This guide provides a rigorous comparative analysis of VU6015929 against standard alternatives. The data highlights its utility as a superior in vivo probe for interrogating DDR1-mediated fibrosis, characterized by a moderate clearance profile (


 mL/min/kg) and a clean safety window in renal mesangial cells.

Mechanistic Context: The DDR1 Signaling Axis

To understand the pharmacokinetic requirements for VU6015929, one must first visualize the target biology. DDR1 is a receptor tyrosine kinase (RTK) activated by collagen, driving pro-fibrotic signaling in kidney and lung tissue. Effective inhibition requires sustained compound exposure to prevent collagen-induced autophosphorylation.

DDR1_Signaling Collagen Collagen (ECM) DDR1_Inactive DDR1 (Inactive) Collagen->DDR1_Inactive Binding DDR1_Active DDR1 (Phosphorylated) DDR1_Inactive->DDR1_Active Autophosphorylation Signaling Downstream Signaling (MAPK, PI3K/Akt) DDR1_Active->Signaling Activation VU6015929 VU6015929 (Inhibitor) VU6015929->DDR1_Active Blocks ATP Binding Fibrosis Collagen IV Production & Fibrosis Signaling->Fibrosis Upregulation

Figure 1: Mechanism of Action. VU6015929 intercepts the fibrotic pathway by preventing the phosphorylation of DDR1 upon collagen binding.[2]

Comparative Pharmacokinetic Profile

The following data contrasts VU6015929 with DDR1-IN-1 , a widely used predecessor. The critical improvement is the reduction in systemic clearance, allowing for more reliable in vivo target coverage.

Table 1: PK Parameters in Rodents (Rat)
ParameterSymbolVU6015929 [1]DDR1-IN-1 [2]Interpretation
Potency (DDR1)

4.7 nM 105 nMVU6015929 is ~20x more potent.
Clearance

34.2 mL/min/kg 89.9 mL/min/kgSignificant Improvement. VU6015929 has moderate clearance, whereas DDR1-IN-1 is cleared rapidly (near hepatic blood flow).
Volume of Dist.

4.3 L/kg 18.0 L/kgVU6015929 has a more restricted distribution, potentially reducing off-target tissue accumulation.
Half-Life

~3.0 h 2.8 hComparable half-life, but achieved with lower clearance.
Bioavailability

12.5% 26%Lower

for VU6015929, but sufficient for oral dosing in efficacy studies.
Unbound Fraction

8.9% N/AHigh protein binding is typical for this class; 8.9% free fraction is adequate for cellular activity.
Analysis of Causality
  • Metabolic Stability: The reduction in clearance (34.2 vs 89.9 mL/min/kg) suggests that VU6015929 is more resistant to hepatic metabolism. This was a specific design goal, achieved by optimizing the pyridine hinge-binding motif and the amide linker.

  • Safety Profile: Early generation compounds (e.g., "Compound 1" in Jeffries et al.) exhibited cytotoxicity at 1

    
    M. VU6015929 shows no cytotoxicity up to 10 
    
    
    
    M, providing a wider therapeutic index.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols outline how to generate the PK data and validate target engagement.

Protocol A: In Vivo Pharmacokinetics (Rat)

Objective: Determine


, 

, and

.[1]
  • Formulation:

    • Vehicle: 10% Ethanol / 40% PEG400 / 50% Saline.[1][2]

    • Note: This specific co-solvent system is required to solubilize the lipophilic amide structure.

  • Dosing:

    • Intravenous (IV): 0.5 mg/kg via jugular vein catheter.

    • Oral (PO): 3.0 mg/kg via oral gavage.[2]

  • Sampling:

    • Collect blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Centrifuge at 3000g for 10 min to harvest plasma.

  • Analysis:

    • Quantify using LC-MS/MS (MRM mode).

    • Calculate parameters using non-compartmental analysis (NCA).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of Collagen-induced DDR1 phosphorylation.

  • Cell Line: HEK293 cells overexpressing human DDR1 (HEK293-DDR1).

  • Starvation: Serum-starve cells for 16 hours.

  • Treatment:

    • Pre-incubate with VU6015929 (0.1 nM – 100 nM) for 1 hour.

    • Stimulate with Collagen I (10

      
      g/mL)  for 24 hours.
      
  • Detection:

    • Lyse cells and immunoblot for p-DDR1 (Tyr792) and Total DDR1.

    • Success Criterion: Dose-dependent reduction of p-DDR1 with

      
       nM.[2][3]
      

Experimental Workflow Visualization

The following diagram illustrates the critical path from compound synthesis to validated in vivo tool.

Workflow Synthesis Synthesis of VU6015929 InVitro In Vitro Potency (LanthaScreen) IC50 = 4.7 nM Synthesis->InVitro Screening Microsomes Metabolic Stability (Microsomes) CL_hep = 43 mL/min/kg InVitro->Microsomes Select Leads InVivoPK Rat PK Study (IV/PO) CL = 34.2 mL/min/kg Microsomes->InVivoPK If Stable Efficacy Fibrosis Models (Collagen IV Reduction) InVivoPK->Efficacy If Bioavailable

Figure 2: Validation Workflow. The progression from synthesis to efficacy testing, highlighting the critical "Go/No-Go" decision point at the PK stage.

Conclusion & Recommendations

VU6015929 is the superior choice for researchers investigating the physiological role of DDR1 in fibrosis.

  • Use VU6015929 when: You require a selective, non-cytotoxic probe for long-term (24h+) cellular assays or rodent efficacy models where metabolic stability is crucial.

  • Use DDR1-IN-1 when: You need a historical reference point, but be aware of its rapid clearance and potential for off-target toxicity at higher concentrations.

Final Recommendation: For all new drug discovery campaigns targeting kidney fibrosis via the DDR1 pathway, VU6015929 should be adopted as the primary chemical probe.

References

  • Jeffries, D. E., et al. (2020). Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy.[1][3][4] ACS Medicinal Chemistry Letters, 11(1), 29–33.[4][5]

  • Kim, H. G., et al. (2013).Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology, 8(10), 2145–2150.

  • Gray Lab (Stanford).DDR1 Inhibitor (DDR1-IN-1) Probe Summary.

Sources

Independent Validation Guide: Evaluating VU6015929 as a Selective DDR1/2 Inhibitor for Antifibrotic Research

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Focus: Mechanistic validation, comparative benchmarking, and self-validating experimental protocols for VU6015929.

Executive Summary & Mechanistic Overview

Receptor tyrosine kinases (RTKs) are typically activated by soluble peptide growth factors. However, Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) represent a unique subfamily of RTKs that are exclusively activated by extracellular matrix (ECM) collagens[1]. While undetectable in healthy tissues, DDR1 is rapidly upregulated during pathological tissue remodeling, making it a highly attractive target for antifibrotic and anti-tumor therapies[2].

VU6015929 (Compound 7e) is a highly optimized, orally active, dual DDR1/2 inhibitor[3]. Developed to overcome the poor kinome selectivity of early-generation inhibitors, VU6015929 potently blocks collagen-induced DDR1 activation and subsequent pro-fibrotic signaling, specifically the production of Collagen IV[1].

G Collagen Collagen I/IV (Endogenous Ligand) DDR1 DDR1 / DDR2 (Receptor Tyrosine Kinase) Collagen->DDR1 Binds & Activates ATP ATP Binding DDR1->ATP Requires Phos Autophosphorylation (Kinase Activation) ATP->Phos Enables VU VU6015929 (Dual Inhibitor) VU->DDR1 Competes/Blocks Downstream Downstream Signaling (Proliferation, Adhesion) Phos->Downstream Triggers Fibrosis ECM Remodeling & Collagen IV Production Downstream->Fibrosis Induces Fibrosis

Fig 1. DDR1/2 activation by collagen and targeted inhibition by VU6015929.

Comparative Performance Data

To objectively evaluate VU6015929, we must benchmark it against its predecessor (Compound 1) and other standard-of-care or reference kinase inhibitors (e.g., Dasatinib, DDR1-IN-1).

While broad-spectrum Type I inhibitors like Dasatinib display sub-nanomolar potency against DDR1, they possess significant off-target activity against Abl and c-Kit[4]. This promiscuity confounds experimental data when attempting to isolate DDR1-specific phenotypic responses. VU6015929 resolves this by providing a clean kinome profile alongside single-digit nanomolar potency[1][5].

Table 1: Biochemical & Cellular Potency Benchmarking
CompoundTarget SelectivityDDR1 IC₅₀ (nM)DDR2 IC₅₀ (nM)Cellular DDR1 Autophos. IC₅₀ (nM)
VU6015929 Selective DDR1/2 4.67 7.39 0.71
Compound 1Moderate DDR1/212.4018.604.80
DDR1-IN-1Selective DDR1~10.00>100.00~8.00
DasatinibPan-Kinase (Abl/c-Kit)< 1.00< 1.00< 1.00

Data derived from LanthaScreen Eu Kinase Binding Assays and HEK293-DDR1 cellular assays[1][3][6].

Table 2: Pharmacokinetic (PK) Profile of VU6015929 (Rat Model)

For in vivo fibrotic disease models, understanding the DMPK (Drug Metabolism and Pharmacokinetics) profile is critical. VU6015929 demonstrates an excellent in vitro:in vivo correlation (IVIC)[6].

PK ParameterValue (Rat IV/PO)Application Scientist Context
Clearance (CLp) 34.2 mL/min/kgModerate clearance ensures the drug remains in circulation long enough to exert antifibrotic effects without severe accumulation toxicity.
Volume of Distribution (Vss) 4.3 L/kgIndicates excellent tissue penetration, crucial for targeting fibrotic microenvironments (e.g., renal mesangial cells).
Half-life (T₁/₂) ~3.0 hoursSufficient for standard daily or twice-daily dosing in rodent models.
Oral Bioavailability (F%) 12.5%While lower than clinical candidates like DDR1-IN-2 (67.4%)[7], the rapid absorption (Tmax = 0.75h) makes it a highly reliable in vivo tool compound[6].

Experimental Validation Protocols

To ensure data reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to establish definitive causality between VU6015929 administration and DDR1 inhibition.

Protocol A: Target Engagement via TR-FRET (LanthaScreen Binding Assay)

Purpose: To independently verify the biochemical IC₅₀ of VU6015929 against purified DDR1/2 without the artifacts associated with radioactive ATP assays. Causality & Logic: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). It is a "mix-and-read" format that prevents the dissociation of low-affinity complexes often lost during the washing steps of traditional ELISAs[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase/Antibody mixture containing purified DDR1 (or DDR2) and Eu-labeled anti-GST antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35)[7][8].

  • Compound Titration: Dispense VU6015929 in a 10-point, 3-fold serial dilution (starting at 1 µM) into a low-volume 384-well plate. Ensure the final DMSO concentration remains constant at 1% to prevent solvent-induced kinase denaturation[9].

  • Tracer Addition: Add 4X Alexa Fluor labeled Kinase Tracer 178 to the wells[10].

  • Equilibration: Incubate the plate at room temperature for 60 minutes in the dark to allow the competitive binding equilibrium to stabilize.

  • Self-Validating Controls:

    • 0% Displacement Control: Kinase + Tracer + Vehicle (Establishes the maximum FRET signal)[9].

    • 100% Displacement Control: Kinase + Tracer + 10 µM Dasatinib (Establishes the background/minimum FRET signal)[9].

  • Readout: Measure the TR-FRET emission ratio (Alexa Fluor 665 nm / Europium 615 nm) using a compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit[9].

Workflow Prep 1. Kinase + Eu-Antibody (Reaction Buffer) Tracer 2. Add Tracer 178 (Alexa Fluor Labeled) Prep->Tracer FRET High TR-FRET (Baseline Signal) Tracer->FRET Inhibitor 3. Add VU6015929 (Test Compound) FRET->Inhibitor Displace Tracer Displacement (Loss of FRET) Inhibitor->Displace Read 4. Microplate Readout (Calculate IC50) Displace->Read

Fig 2. LanthaScreen TR-FRET competitive binding assay workflow for kinase inhibitors.

Protocol B: Cellular Autophosphorylation & Collagen IV Production Assay

Purpose: To validate that the biochemical inhibition translates to functional, phenotypic suppression of fibrotic markers in living cells. Causality & Logic: We utilize HEK293 cells transfected with full-length human DDR1 cDNA. Wild-type HEK293 cells lack endogenous DDR1, providing an absolute zero-background baseline. Collagen I is used as the stimulus because it is the natural, endogenous ligand that triggers DDR1 oligomerization and autophosphorylation[1].

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293-DDR1 cells in 6-well plates and grow to 80% confluency. Serum-starve the cells for 16 hours prior to the assay to silence background baseline kinase activity.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of VU6015929 (e.g., 0.1 nM to 100 nM) for 1 hour.

  • Ligand Stimulation: Add 10 µg/mL of soluble Collagen I to the wells. Incubate for 24 hours[1][3].

  • Lysis & Harvesting: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe for Phospho-DDR1 (Tyr792) to measure kinase activation, Total DDR1 for normalization, and Collagen IV to measure the downstream pro-fibrotic output[1].

  • Validation Check: VU6015929 should demonstrate a dose-dependent reduction in the Phospho-DDR1/Total DDR1 ratio (Cellular IC₅₀ ~0.71 nM) and a corresponding suppression of Collagen IV bands[3].

Application Scientist's Verdict

When selecting a DDR1/2 inhibitor for antifibrotic research, the primary challenge is decoupling DDR-mediated effects from broad-spectrum kinase toxicity. While earlier compounds like Dasatinib or Compound 1 are potent, their off-target liabilities make them unsuitable for rigorous mechanistic studies.

VU6015929 represents a significant leap forward in chemical biology tools. By optimizing the pyridine hinge-binding motif, researchers achieved a compound with exceptional target specificity and single-digit nanomolar potency[11]. Furthermore, its ability to completely abrogate Collagen IV production in a DDR1-dependent manner provides undeniable proof-of-concept for DDR1 as a master regulator of fibrosis[1].

For researchers moving into in vivo rodent models, VU6015929's moderate oral bioavailability (12.5%) is easily offset by its rapid absorption and excellent tissue distribution (Vss = 4.3 L/kg)[6]. It is highly recommended as the primary pharmacological probe for validating DDR1/2 pathways in renal, pulmonary, and hepatic fibrosis models.

References

  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy Source: ACS Medicinal Chemistry Letters (via PMC / NIH) URL:[Link]

  • Genetic and pharmacological tools to study the role of discoidin domain receptors in kidney disease Source: Frontiers in Pharmacology URL:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of VU6015929 HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

VU6015929 HCl is a potent, selective, small-molecule inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2) . As a pharmacologically active research compound (kinase inhibitor), it possesses significant biological activity even at nanomolar concentrations (DDR1 IC₅₀ = 4.7 nM).[1]

Because specific toxicological data (LD50, mutagenicity) for this research compound may be incomplete, the Precautionary Principle applies : Handle and dispose of VU6015929 HCl as a Hazardous, Toxic Substance . It must never be disposed of in municipal trash or sanitary sewer systems.[1]

Compound Identifier Details
Chemical Name VU6015929 Hydrochloride
Drug Class Dual DDR1/DDR2 Tyrosine Kinase Inhibitor
Physical State Solid (Powder) or Liquid (DMSO/Water solution)
Primary Hazard Target Organ Toxicity (Kinase Inhibition), Potential Irritant
Disposal Method High-Temperature Incineration (via EHS/Waste Vendor)

Safety & Risk Assessment (E-E-A-T)

Expertise Note: As a Senior Application Scientist, I emphasize that the primary risk with VU6015929 is not just acute toxicity, but bioaccumulation and environmental persistence . Kinase inhibitors can disrupt aquatic ecosystems if leached.[1]

Personal Protective Equipment (PPE) Matrix

Before handling waste, ensure the following barrier protection is active:

  • Respiratory: N95 or P100 particulate respirator (for powders) or fume hood (for volatiles).[1]

  • Dermal: Double Nitrile Gloves (0.11 mm minimum thickness).[1] Reasoning: Amine salts can permeate standard latex; double gloving provides a breakthrough time buffer.

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1]

  • Body: Tyvek® lab coat or standard cotton lab coat with closed cuffs.[1]

Disposal Decision Logic

The following workflow dictates the disposal path based on the physical state of the waste.

DisposalWorkflow Start Identify VU6015929 Waste StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, contaminated wipes) StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid Waste (Stock solutions, HPLC effluent) StateCheck->LiquidWaste Solution EmptyContainer Empty Container (Vials, bottles) StateCheck->EmptyContainer Vial/Bottle SolidBin Solid Hazardous Waste Bin (Label: Toxic Organic Solid) SolidWaste->SolidBin LiquidSegregation Solvent Composition Check LiquidWaste->LiquidSegregation Rinse Triple Rinse Procedure (Solvent -> Water -> Water) EmptyContainer->Rinse Halogenated Halogenated Waste Stream (Contains DCM, Chloroform) LiquidSegregation->Halogenated Has Halogens NonHalogenated Non-Halogenated Waste Stream (DMSO, Methanol, Water) LiquidSegregation->NonHalogenated No Halogens Deface Deface Label & Recycle/Trash (If permitted by local EHS) Rinse->Deface Rinsate Collect Rinsate as Liquid Hazardous Waste Rinse->Rinsate

Figure 1: Decision tree for segregating VU6015929 HCl waste streams based on physical state and solvent composition.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired powder, contaminated weighing boats, gloves, and bench paper.

  • Containment: Place waste immediately into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Transfer the sealed bag into the laboratory's Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum with a lever-lock ring).[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "Solid Waste Contaminated with VU6015929 HCl (DDR1 Inhibitor)."

    • Hazards: Toxic, Irritant.[3][4]

  • Do Not: Do not use "Sharps" containers for soft solid waste unless the item can puncture skin (e.g., glass pipettes).[1]

Protocol B: Liquid Waste (Stock Solutions & Media)

Applicability: DMSO stock solutions, cell culture media containing drug, HPLC waste.[1]

  • Segregation: Determine the primary solvent.[1]

    • DMSO/Methanol/Ethanol: Use the Non-Halogenated Organic waste stream.[1]

    • Dichloromethane/Chloroform: Use the Halogenated Organic waste stream.[1][5]

    • Aqueous Buffer (<5% Organic): Use the Aqueous Toxic waste stream.[1]

  • Transfer: Pour liquid into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).

  • Rinsing: Rinse the original vessel with a small volume of compatible solvent and add the rinsate to the waste carboy.[1]

  • pH Check: Since this is an HCl salt, the solution may be slightly acidic.[1] Ensure the waste carboy is compatible with acidic organic waste (HDPE is standard).[1]

Protocol C: Empty Containers (Triple Rinse Rule)

Applicability: Original glass vials or bottles from the vendor.[1]

  • Rinse 1: Add solvent (e.g., DMSO or Methanol) to the vial.[1] Cap and shake. Decant into Liquid Hazardous Waste .[1]

  • Rinse 2: Repeat with water. Decant into waste.

  • Rinse 3: Repeat with water. Decant into waste.

  • Disposal: Deface the label using a permanent marker.[1] Discard the clean vial in the Glass/Sharps bin (or recycling, subject to institutional policy).

Emergency Procedures: Spills

Trigger: Accidental release of >10 mg powder or >5 mL concentrated solution.[1]

SpillResponse Alert 1. Alert & Evacuate (Notify nearby personnel) PPE 2. Don PPE (Double gloves, N95/Respirator) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Decontamination (Wipe with 10% Bleach -> Water) Contain->Clean Dispose 5. Disposal (All materials to Haz Waste) Clean->Dispose

Figure 2: Immediate response workflow for VU6015929 spills.[1][6] Note: Bleach is used to oxidize/degrade the organic structure, reducing potency before disposal.

Spill Cleanup Solution:

  • Use a 10% Sodium Hypochlorite (Bleach) solution for surface decontamination.[1]

  • Mechanism:[2][6][7] Oxidative degradation of the amine/pyridine pharmacophore disrupts the kinase binding capability [1].[1]

  • Wait Time: Allow bleach to sit for 10–15 minutes before wiping with water.[1]

Regulatory Compliance & Classification

To ensure compliance with US EPA (RCRA) and international standards:

  • RCRA Classification: VU6015929 is not a P-listed or U-listed waste.[1] However, it must be characterized by Generator Knowledge as toxic.

  • Waste Code: If mixed with flammable solvents (Methanol/Acetonitrile), assign D001 (Ignitable).[1] If the pH is < 2 (unlikely for buffered solutions but possible for concentrated HCl salt), assign D002 (Corrosive).[1]

  • Labeling Requirement: All waste containers must be labeled "Hazardous Waste" with the specific chemical name written out fully (no abbreviations).[1][2][8]

References

  • Jeffries, D. E., et al. (2020).[1] Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor.[1][9][10][11][12] ACS Medicinal Chemistry Letters, 11(1), 29–33.[1][13] [1][13]

  • National Institutes of Health (NIH). (2019).[1] Waste Disposal of Research Chemicals.[1][2] NIH Policy Manual.

  • American Chemical Society (ACS). (2023).[1] Laboratory Waste Management: A Guide for Researchers. ACS Center for Lab Safety.[1]

  • US Environmental Protection Agency (EPA). (2024).[1] Managing Hazardous Waste in Academic Laboratories (Subpart K).

Sources

Operational Safety & Handling Protocol: VU6015929 HCl

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Compound Profile & Risk Logic

VU6015929 HCl is not a standard laboratory reagent; it is a high-affinity, nanomolar-potency inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2) . Unlike common buffers or solvents, this compound is designed to biologically alter cell survival, migration, and collagen regulation at extremely low concentrations (


 nM).

The Core Risk: The primary danger is not acute lethality (e.g., cyanide), but unintended biological modulation . Because VU6015929 HCl is a hydrochloride salt, it exists as a fine crystalline powder. The combination of high potency and electrostatic dust potential creates a high risk of inhalation or mucosal absorption, which could systemically inhibit DDR signaling in the handler, potentially affecting tissue repair mechanisms and renal function.

Safety Data Summary
ParameterSpecificationOperational Implication
Molecular Target DDR1 / DDR2 (Tyrosine Kinases)Bioactive at nanomolar levels; treat as Control Band 4 (High Potency).
Physical Form Solid (Hydrochloride Salt)Hygroscopic and prone to static; inhalation hazard.
Solubility DMSO (>10 mM), Water (Limited)"HCl" form improves aqueous solubility but lowers pH locally; ocular irritant.
Toxicity Profile Unknown/Research Grade Universal Precaution: Assume reproductive/organ toxicity until proven otherwise.[1]

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on standard "lab coat and glasses." The following PPE matrix is the minimum requirement for handling VU6015929 HCl in its solid state.

Zone of ExposureRequired PPETechnical Rationale
Respiratory N95 (minimum) or P100 RespiratorIf outside a Biosafety Cabinet (BSC), dust inhalation is the primary vector for systemic exposure.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Outer Glove: Changed immediately upon contamination.Inner Glove: Acts as the final barrier. DMSO (common solvent) permeates latex; nitrile is mandatory.
Ocular Chemical Splash Goggles Safety glasses are insufficient. The HCl salt forms an acidic solution upon contact with mucosal moisture, causing immediate irritation.
Body Tyvek® Lab Coat (Closed Front)Standard cotton coats absorb spills. Tyvek repels dust and liquid, preventing "carry-home" contamination.

Part 3: Operational Workflow (Step-by-Step)

Phase A: Engineering Controls & Weighing

Objective: Prevent aerosolization of the solid powder.

  • Static Control: Use an antistatic gun or ionizer bar inside the balance chamber. Hydrochloride salts are prone to static charge, causing powder to "jump" and disperse.

  • Containment: All weighing must occur inside a Class II Biosafety Cabinet (BSC) or a dedicated Chemical Fume Hood with low-flow alarms active.

  • The "Wet Method":

    • Do not weigh powder onto an open weigh boat if possible.

    • Preferred: Tare the storage vial directly. Add solvent (DMSO) directly to the vial to create a stock solution before removing the substance from the container. This eliminates dust generation entirely.

Phase B: Solubilization Protocol

Objective: Create a stable stock solution without crashing the salt.

  • Solvent Selection: DMSO is the primary solvent. Water/PBS should only be added after the initial DMSO stock is formed to prevent precipitation.

  • Exothermic Check: The "HCl" moiety may generate slight heat upon dissociation. Add solvent slowly.

  • Vortexing: Cap the vial tightly (Parafilm wrap recommended) before vortexing. Do not invert by hand without wrapping.

Phase C: Spill Response (The "Halo" Method)

If dry powder is spilled:

  • Isolate: Do not rush. Mark a 3-foot "Halo" around the spill.

  • Dampen: Cover the powder gently with a paper towel soaked in 10% bleach or Ethanol . This prevents dust from becoming airborne during cleanup.

  • Wipe: Wipe from the outside of the halo toward the center.

  • Dispose: All cleanup materials go into "P-List" or "High Hazard" solid waste streams.

Part 4: Visualization of Safety Logic

The following diagram illustrates the critical decision points in the handling workflow to maintain containment.

G cluster_0 Engineering Controls Start VU6015929 HCl (Solid Stock) Decision Is Solubilization Required? Start->Decision Weighing Weighing Station (Class II BSC Only) Decision->Weighing Yes Solvent Add DMSO (In-Vial Dissolution) Weighing->Solvent Closed Vial Method (Recommended) DustRisk CRITICAL RISK: Dust Aerosolization Weighing->DustRisk Open Weigh Boat LiquidHandling Liquid Handling (Double Glove) Solvent->LiquidHandling Waste Disposal (High Hazard Stream) LiquidHandling->Waste

Figure 1: Operational safety workflow emphasizing the "Closed Vial" method to mitigate dust inhalation risks.

Part 5: Disposal & Deactivation[2][3]

Disposal Classification: VU6015929 HCl must be treated as Hazardous Chemical Waste .

  • Solid Waste: Contaminated gloves, weigh boats, and wipes.

  • Liquid Waste: All stock solutions. Do not pour down the drain.

Deactivation Strategy: While specific degradation data is proprietary, most kinase inhibitors are susceptible to oxidative degradation.

  • Surface Decontamination: Use a solution of 10% Sodium Hypochlorite (Bleach) followed by an Ethanol rinse. The bleach oxidizes the organic structure, breaking the pharmacophore, while ethanol removes the residue.

References

  • Discovery of VU6015929: Chemical structure, potency (

    
    ), and mechanism of action (DDR1/2 inhibition).
    
    • Source: ACS Medicinal Chemistry Letters (2019).[2]

    • Link:[Link]

  • Prudent Practices in the Laboratory: Guidelines for handling chemicals of unknown toxicity and high potency.

    • Source: National Research Council (US)
    • Link:[Link]

  • Safe Handling of Hazardous Drugs: NIOSH/CDC standards for handling potent therapeutic agents in research settings.

    • Source: Centers for Disease Control and Prevention (NIOSH).
    • Link:[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.